molecular formula C41H74N7O18P3S B1249771 2-Hydroxyphytanoyl-CoA

2-Hydroxyphytanoyl-CoA

Cat. No.: B1249771
M. Wt: 1078.1 g/mol
InChI Key: WNVFJMYPVBOLKV-YLNUKALLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphytanoyl-CoA is a key intermediate metabolite in the peroxisomal α-oxidation pathway of 3-methyl-branched fatty acids, most notably phytanic acid . This pathway is essential for the catabolism of phytanic acid, which cannot be degraded via the standard β-oxidation due to its methyl group at the 3-carbon position . The compound's primary research value lies in its role as the specific substrate for the enzyme 2-hydroxyacyl-CoA lyase (HACL1, also known as 2-HPCL) . This thiamine pyrophosphate (TPP) and Mg²⁺-dependent enzyme catalyzes the cleavage of this compound, splitting the carbon-carbon bond between the first and second carbon atoms to yield pristanal and formyl-CoA . This reaction is the central carbon-cleavage step in the α-oxidation sequence, which shortens the fatty acid by one carbon atom, producing pristanic acid that can then undergo further β-oxidation . Researchers utilize this compound to study the mechanism and kinetics of the HACL1 enzyme, to investigate the broader peroxisomal α-oxidation pathway, and to model related metabolic disorders. Deficiencies or impairments in this pathway, such as in Refsum disease, lead to the pathological accumulation of phytanic acid . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C41H74N7O18P3S

Molecular Weight

1078.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate

InChI

InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1

InChI Key

WNVFJMYPVBOLKV-YLNUKALLSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Synonyms

alpha-hydroxyphytanoyl-CoA
hydroxyphytanoyl-CoA
hydroxyphytanoyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

2-Hydroxyphytanoyl-CoA and the Alpha-Oxidation Pathway of Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-oxidation of fatty acids is a critical metabolic pathway, primarily responsible for the degradation of branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway. A key substrate for this pathway is phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources. The accumulation of phytanic acid is implicated in several neurological disorders, most notably Adult Refsum Disease. This technical guide provides an in-depth exploration of the alpha-oxidation pathway, with a particular focus on the pivotal role of the intermediate, 2-hydroxyphytanoyl-CoA. We will delve into the biochemical mechanism, the key enzymes involved, and the associated genetic disorders. Furthermore, this guide presents quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the complex processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and related pathologies.

Introduction to the Alpha-Oxidation Pathway

The alpha-oxidation pathway is a catabolic process that shortens fatty acids by a single carbon atom from the carboxyl end.[1] In humans, this pathway is essential for the degradation of dietary phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid that cannot undergo beta-oxidation due to the presence of a methyl group on its β-carbon.[1] The alpha-oxidation of phytanic acid occurs primarily within peroxisomes and involves a series of enzymatic reactions that ultimately convert it to pristanic acid.[2][3] Pristanic acid, having a methyl group on its α-carbon, can then be further metabolized through peroxisomal beta-oxidation.[1]

The central intermediate in the alpha-oxidation of phytanoyl-CoA is this compound. Its formation and subsequent cleavage are critical steps in this metabolic sequence. Dysregulation of this pathway, most commonly due to genetic defects in the enzymes involved, leads to the accumulation of phytanic acid in tissues and plasma, resulting in the severe neurological disorder known as Adult Refsum Disease.[2]

The Biochemical Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that takes place within the peroxisomes.[2]

The pathway can be summarized as follows:

  • Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and Mg2+.[4]

  • Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form this compound. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (also known as phytanoyl-CoA dioxygenase). This step is dependent on the presence of Fe2+, O2, and 2-oxoglutarate.[2][5]

  • Cleavage of this compound: The intermediate, this compound, is subsequently cleaved into two products: pristanal (B217276) (an aldehyde that is one carbon shorter than phytanic acid) and formyl-CoA. This crucial step is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme This compound lyase .[2][6]

  • Oxidation of Pristanal: Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2] Pristanic acid can then enter the beta-oxidation pathway for further degradation.[7]

Diagram of the Alpha-Oxidation Pathway

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase (ATP, CoA, Mg2+) Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (Fe2+, O2, 2-oxoglutarate) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (Thiamine Pyrophosphate) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pathway Pristanic_Acid->Beta_Oxidation To Beta-Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Key Enzymes of the Alpha-Oxidation Pathway

Phytanoyl-CoA Hydroxylase (PHYH)

Phytanoyl-CoA hydroxylase is a non-heme iron-containing dioxygenase that catalyzes the first committed step in the alpha-oxidation of phytanoyl-CoA.[5] Mutations in the PHYH gene are the primary cause of Adult Refsum Disease.[6] The enzyme utilizes 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate (B1194679) during the hydroxylation reaction.[5]

This compound Lyase (HACL1)

This compound lyase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of this compound.[6] This reaction is a critical decarboxylation step that shortens the fatty acid chain by one carbon. The enzyme is a homotetramer and is also involved in the degradation of 2-hydroxy long-chain fatty acids.[8]

Quantitative Data

Table 1: Plasma Phytanic Acid Levels
ConditionPhytanic Acid Concentration (mg/dL)Phytanic Acid Concentration (µmol/L)
Normal≤ 0.2< 33
Adult Refsum Disease10 - 50 (or higher)> 200 (up to 100-fold increase)

Data sourced from Medscape and Geneskin.[9][10]

Table 2: Enzyme Activity in Cultured Fibroblasts
Enzyme/ProcessControl Fibroblasts ActivityRefsum Disease Fibroblasts Activity
Phytanic Acid Oxidation37.1 ± 2.65 pmol/h per mg proteinNot detected
Phytanoyl-CoA Ligase9.86 ± 0.09 nmol/h per mg protein10.25 ± 0.31 nmol/h per mg protein

Data sourced from a study on the defect in alpha-oxidation in Refsum disease.[11]

Experimental Protocols

Culturing of Human Dermal Fibroblasts from Skin Biopsy

This protocol describes the establishment of primary human dermal fibroblast cultures from a skin biopsy, a common method for the diagnostic evaluation of Refsum disease.[4][12][13][14]

Materials:

  • Skin biopsy sample

  • Sterile T25 and T75 cell culture flasks

  • DMEM-F12 medium with GlutaMAX

  • Fetal Calf Serum (FCS), heat-inactivated

  • Penicillin/Streptomycin solution

  • HEPES buffer

  • Sodium pyruvate (B1213749) solution

  • Trypsin-EDTA solution

  • Sterile petri dishes, scalpels, and forceps

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Aseptically transfer the skin biopsy to a sterile petri dish. Using a sterile scalpel, mince the tissue into small fragments (approximately 1-2 mm).

  • Place the tissue fragments into a T25 culture flask. Add a minimal amount of complete culture medium (DMEM-F12 supplemented with 20% FCS, 1% Penicillin/Streptomycin, 1% HEPES, and 1% sodium pyruvate) to allow the fragments to adhere to the flask surface.

  • Incubate the flask in a CO2 incubator at 37°C. Do not disturb the flask for the first 3-4 days to allow the tissue fragments to attach.

  • After initial attachment, carefully add more complete culture medium. Monitor the flask every 2-3 days for fibroblast outgrowth from the tissue explants.

  • Once a significant population of fibroblasts has migrated from the explants, the cells can be subcultured. Remove the medium, wash with PBS, and add trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into a new T75 flask for expansion.

  • Cryopreserve fibroblast stocks at early passages for future use.

Measurement of Phytanic Acid Alpha-Oxidation Activity

This assay measures the overall alpha-oxidation activity in cultured fibroblasts by quantifying the production of radiolabeled CO2 from a radiolabeled phytanic acid substrate.

Materials:

  • Cultured human fibroblasts

  • [1-14C]phytanic acid

  • Scintillation vials and scintillation fluid

  • CO2 trapping solution (e.g., hyamine hydroxide)

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Perchloric acid

Procedure:

  • Culture fibroblasts to confluency in petri dishes.

  • Prepare the incubation medium containing [1-14C]phytanic acid complexed to albumin in the incubation buffer.

  • Aspirate the culture medium from the cells and add the incubation medium.

  • Place a small vial containing a CO2 trapping agent (e.g., a filter paper wick soaked in hyamine hydroxide) in the center of the dish.

  • Seal the dishes and incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by injecting perchloric acid into the incubation medium, which releases the dissolved 14CO2.

  • Continue incubation for an additional hour to ensure complete trapping of the 14CO2.

  • Remove the filter paper wick and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the results.

Quantification of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of phytanic acid in plasma or cultured cells using GC-MS.[15][16][17][18]

Materials:

  • Plasma sample or cell pellet

  • Internal standard (e.g., deuterated phytanic acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., BF3-methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To a known amount of plasma or cell homogenate, add a known amount of the internal standard.

  • Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol.

  • Derivatization: The extracted fatty acids are converted to their methyl esters (FAMEs) by incubation with a derivatizing agent like BF3-methanol at an elevated temperature.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The FAMEs are separated on the gas chromatography column and detected by the mass spectrometer.

  • Quantification: The amount of phytanic acid is determined by comparing the peak area of its methyl ester to the peak area of the internal standard.

Diagram of a Diagnostic Workflow for Refsum Disease

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Refsum Disease (e.g., retinitis pigmentosa, anosmia) Plasma_Analysis Plasma Phytanic Acid Measurement (GC-MS) Clinical_Suspicion->Plasma_Analysis Elevated_PA Elevated Phytanic Acid (>200 µmol/L) Plasma_Analysis->Elevated_PA Normal_PA Normal Phytanic Acid Plasma_Analysis->Normal_PA Fibroblast_Culture Fibroblast Culture from Skin Biopsy Elevated_PA->Fibroblast_Culture Confirmation Further_Investigation Further Investigation for other neurological disorders Normal_PA->Further_Investigation Refsum Disease Unlikely Alpha_Oxidation_Assay Phytanic Acid Alpha-Oxidation Assay Fibroblast_Culture->Alpha_Oxidation_Assay Reduced_Activity Reduced Alpha-Oxidation Activity Alpha_Oxidation_Assay->Reduced_Activity Normal_Activity Normal Alpha-Oxidation Activity Alpha_Oxidation_Assay->Normal_Activity Genetic_Testing Genetic Testing (PHYH, PEX7) Reduced_Activity->Genetic_Testing Confirmation Normal_Activity->Further_Investigation Consider other diagnoses Diagnosis_Confirmed Diagnosis of Refsum Disease Confirmed Genetic_Testing->Diagnosis_Confirmed

Caption: A typical diagnostic workflow for Adult Refsum Disease.

Conclusion

The alpha-oxidation pathway of fatty acids, and specifically the metabolism of phytanic acid through the intermediate this compound, is a critical area of study for understanding certain inherited metabolic and neurological disorders. This technical guide has provided a comprehensive overview of the biochemical pathway, the key enzymes involved, and the quantitative changes observed in disease states. The detailed experimental protocols and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to further investigate this pathway and develop potential therapeutic interventions for conditions such as Adult Refsum Disease. Continued research into the intricacies of alpha-oxidation holds promise for improving the diagnosis and treatment of these debilitating disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Refsum disease is an autosomal recessive inherited disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues.[1] The underlying biochemical defect lies in the peroxisomal alpha-oxidation pathway, specifically the impairment of phytanoyl-CoA hydroxylase (PHYH), the enzyme responsible for the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2] This metabolic block is the central event in the pathology of the disease, leading to a cascade of cytotoxic effects that manifest as a complex neurocutaneous syndrome.[3] This guide provides a detailed examination of the role of this compound in Refsum disease, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular pathways involved.

Introduction to Refsum Disease and Phytanic Acid Metabolism

Refsum disease, first described by Sigvald Refsum in 1946, presents with a characteristic tetrad of clinical features: retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[1][4] The discovery of phytanic acid accumulation in these patients marked a pivotal moment, identifying it as an inborn error of lipid metabolism.[5]

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is an exogenous fatty acid derived primarily from the chlorophyll (B73375) in the diet, found in sources like dairy products, ruminant fats, and certain fish.[4][6] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway.[5][7] Instead, it undergoes a process of α-oxidation within the peroxisomes.[8][9]

The initial and rate-limiting step of this pathway is the conversion of phytanoyl-CoA to this compound. In Refsum disease, a deficiency in the enzyme catalyzing this reaction, phytanoyl-CoA hydroxylase (PHYH), leads to a metabolic standstill.[1] This results in the systemic accumulation of phytanic acid, which is believed to exert toxic effects on various tissues, particularly the nervous and cardiac systems, leading to the clinical manifestations of the disease.[3][6]

The Peroxisomal α-Oxidation Pathway of Phytanic Acid

The catabolism of phytanic acid is a multi-step enzymatic process localized within the peroxisomes.[8] The inability to form this compound is the core defect in the majority of Refsum disease cases.

The pathway proceeds as follows:

  • Activation: Phytanic acid is first activated to its coenzyme A ester, phytanoyl-CoA.[10]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated to this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH) . This is an iron(II) and 2-oxoglutarate-dependent oxygenase.[2][5] This step is deficient in classic Refsum disease.

  • Cleavage: this compound is cleaved by This compound lyase (HACL1) , a thiamine (B1217682) pyrophosphate-dependent enzyme, to form pristanal (B217276) and formyl-CoA.[9][11]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid by an NAD+-dependent dehydrogenase.[11]

  • β-Oxidation: Pristanic acid, now lacking the β-methyl group that hindered initial oxidation, can be further metabolized through several cycles of peroxisomal β-oxidation.[9]

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal this compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation Refsum_Block Metabolic Block in Refsum Disease Refsum_Block->Hydroxyphytanoyl_CoA

Caption: The peroxisomal α-oxidation pathway of phytanic acid.

Pathophysiology: The Consequences of Impaired this compound Synthesis

The pathology of Refsum disease is a direct consequence of the enzymatic defect in the α-oxidation pathway. Over 90% of adult Refsum disease cases are caused by mutations in the PHYH gene, leading to a deficient or non-functional phytanoyl-CoA hydroxylase enzyme.[12][13] A smaller subset of patients has mutations in the PEX7 gene, which encodes the receptor required for importing PHYH into the peroxisome, resulting in the same functional deficiency.[12][14]

The inability to synthesize this compound leads to a massive accumulation of its precursor, phytanic acid, in various tissues, particularly adipose, nervous, and cardiac tissues.[6] The cytotoxic effects of elevated phytanic acid are multifaceted and are thought to include:

  • Membrane Destabilization: Incorporation of the bulky, branched-chain phytanic acid into cell membranes, including myelin, can alter their fluidity and function, contributing to peripheral neuropathy.

  • Mitochondrial Dysfunction: Phytanic acid has been shown to impair mitochondrial function by disrupting the electron transport chain, increasing the production of reactive oxygen species (ROS), and interfering with calcium homeostasis.[3][10]

  • Gene Expression Modulation: Phytanic acid can act as a signaling molecule, affecting nuclear signal transduction pathways and altering the expression of genes involved in lipid metabolism and cellular stress responses.[5]

Pathophysiology_Flow Gene_Mutation PHYH or PEX7 Gene Mutations Enzyme_Defect Deficient Phytanoyl-CoA Hydroxylase (PHYH) Activity Gene_Mutation->Enzyme_Defect Metabolic_Block Block in Conversion of Phytanoyl-CoA to This compound Enzyme_Defect->Metabolic_Block Phytanic_Acid_Accumulation Systemic Accumulation of Phytanic Acid Metabolic_Block->Phytanic_Acid_Accumulation Toxicity Cellular Toxicity Phytanic_Acid_Accumulation->Toxicity Neuropathy Peripheral Neuropathy Toxicity->Neuropathy Retinopathy Retinitis Pigmentosa Toxicity->Retinopathy Cardiomyopathy Cardiomyopathy Toxicity->Cardiomyopathy Ichthyosis Ichthyosis Toxicity->Ichthyosis

Caption: Pathophysiological cascade in Refsum disease.

Quantitative Data in Refsum Disease

The biochemical diagnosis of Refsum disease is confirmed by measuring the concentration of phytanic acid in plasma or serum and by assessing the activity of the α-oxidation pathway enzymes in cultured fibroblasts.

Table 1: Plasma Phytanic Acid Concentrations

Subject GroupPlasma Phytanic Acid ConcentrationNormal Range
Healthy Individuals< 0.2 mg/dL (< 3 µg/mL or < 33 µM)Yes
Patients with Refsum Disease10 - 50 mg/dL or higher (>200 µmol/L)No
Patient 1 (Case Study)256 µg/mLNo
Patient 2 (Case Study)48.2 µmol/LNo

Data compiled from Medscape, GeneReviews, and a 2023 case study.[3][13][15][16]

Table 2: Phytanic Acid α-Oxidation Enzyme Activity in Cultured Fibroblasts

Enzyme/ProcessControl Fibroblasts (Activity)Refsum Disease Fibroblasts (Activity)
Phytanic Acid Oxidation (Peroxisomal)37.1 ± 2.65 pmol/h/mg proteinNot detected
Phytanoyl-CoA Ligase9.86 ± 0.09 nmol/h/mg protein10.25 ± 0.31 nmol/h/mg protein
Palmitic Acid Oxidation (Peroxisomal)NormalNormal

Data from a study on phytanic acid oxidation in subcellular organelles.[8] This data clearly demonstrates that the defect is specific to the phytanic acid oxidation pathway within the peroxisomes, as other peroxisomal functions like ligase activity and oxidation of other fatty acids remain intact.[8]

Experimental Protocols

Measurement of Plasma Phytanic Acid

Principle: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of phytanic acid in biological samples. The method involves extraction of lipids, derivatization of fatty acids to volatile esters, and subsequent separation and quantification.

Methodology:

  • Sample Preparation: Collect whole blood in an EDTA tube and separate plasma by centrifugation.

  • Lipid Extraction: Extract total lipids from a known volume of plasma using a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Saponification: Saponify the lipid extract with methanolic KOH to release free fatty acids from their esterified forms.

  • Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride (BF3) in methanol.

  • GC-MS Analysis:

    • Inject the FAMEs mixture into a gas chromatograph equipped with a capillary column suitable for fatty acid separation.

    • The separated FAMEs are introduced into a mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions characteristic of phytanic acid methyl ester.

  • Quantification: Calculate the concentration of phytanic acid by comparing its peak area to that of a known concentration of an internal standard (e.g., deuterated phytanic acid) added at the beginning of the procedure.

Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity in Fibroblasts

Principle: The activity of PHYH is determined by measuring the conversion of a radiolabeled or stable isotope-labeled substrate (phytanic acid) to its product (pristanic acid, via the intermediate this compound) in cultured skin fibroblast homogenates.

Methodology:

  • Cell Culture: Culture skin fibroblasts from a patient biopsy and a healthy control under standard conditions.

  • Homogenization: Harvest the cells and prepare a cell homogenate by sonication or Dounce homogenization in a suitable buffer.

  • Enzyme Assay:

    • Incubate the cell homogenate with [1-¹⁴C]phytanic acid or [1-¹³C]phytanic acid.

    • The reaction mixture must contain necessary co-factors for the entire α-oxidation pathway, including CoA, ATP, Mg²⁺, 2-oxoglutarate, Fe²⁺, ascorbate, and NAD⁺.

    • The reaction is typically run for a set time at 37°C.

  • Extraction and Separation:

    • Stop the reaction and extract the lipids.

    • Separate the substrate (phytanic acid) from the final product (pristanic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification:

    • If using a radiolabeled substrate, quantify the amount of radiolabeled pristanic acid formed using liquid scintillation counting.

    • If using a stable isotope-labeled substrate, analyze the products by GC-MS to determine the amount of labeled pristanic acid.[17]

  • Calculation: Express the enzyme activity as the amount of product formed per unit of time per milligram of protein in the homogenate (e.g., pmol/h/mg protein). A severe reduction or absence of activity compared to the control is diagnostic for Refsum disease.[13]

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Refsum Disease (e.g., Retinitis Pigmentosa, Neuropathy) Plasma_Test Measure Plasma Phytanic Acid (GC-MS) Clinical_Suspicion->Plasma_Test Elevated_PA Phytanic Acid > 200 µmol/L? Plasma_Test->Elevated_PA Diagnosis_Confirmed Diagnosis of Refsum Disease Confirmed Elevated_PA->Diagnosis_Confirmed Yes Further_Tests Consider Other Diagnoses Elevated_PA->Further_Tests No Genetic_Testing Molecular Genetic Testing (PHYH and PEX7 genes) Diagnosis_Confirmed->Genetic_Testing For Confirmation & Genotype Identification Enzyme_Assay Fibroblast Enzyme Assay (Phytanic Acid α-Oxidation) Diagnosis_Confirmed->Enzyme_Assay If Genetic Testing is Inconclusive

Caption: Experimental workflow for the diagnosis of Refsum disease.

Conclusion

The metabolic conversion of phytanoyl-CoA to this compound is a critical, indispensable step in the degradation of dietary phytanic acid. In Refsum disease, the genetic impairment of phytanoyl-CoA hydroxylase activity creates a profound metabolic block at this precise point. The resulting failure to synthesize this compound leads directly to the accumulation of phytanic acid, the central driver of the disease's severe neuro-visceral pathology. Understanding this specific enzymatic step is therefore paramount for the diagnosis, monitoring, and development of future therapeutic strategies, which may include enzyme replacement, gene therapy, or pharmacological approaches to bypass or mitigate this critical metabolic failure.

References

Discovery and Initial Characterization of 2-Hydroxyphytanoyl-CoA Lyase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-hydroxyphytanoyl-CoA lyase (HACL1), a critical enzyme in the α-oxidation of phytanic acid. Initially identified as this compound lyase (2-HPCL), this thiamine (B1217682) pyrophosphate-dependent peroxisomal enzyme plays a crucial role in the degradation of 3-methyl-branched fatty acids.[1][2] This document details the enzyme's function, structural properties, and kinetic parameters, supported by structured data tables and detailed experimental protocols from seminal research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biochemical context and the methodologies employed in its study.

Introduction

The α-oxidation of phytanic acid, a 3-methyl-branched fatty acid, is a critical metabolic pathway, and its dysfunction leads to the accumulation of phytanic acid, characteristic of Refsum disease.[3][4] this compound lyase (HACL1) was identified as the enzyme responsible for the third step in this pathway.[1][5] It catalyzes the carbon-carbon bond cleavage of 2-hydroxy-3-methylacyl-CoA, yielding formyl-CoA and a 2-methyl-branched fatty aldehyde.[1][5][6] This discovery was significant as it identified a novel thiamine pyrophosphate (TPP)-dependent enzyme in mammalian peroxisomes.[1][2] HACL1 has since been shown to also be involved in the shortening of 2-hydroxy long-chain fatty acids.[2][7]

Discovery and Purification

HACL1 was first purified from the matrix protein fraction of rat liver peroxisomes.[1][8] The purification process involved several successive chromatographic steps, leading to a 67-fold purification with a 3% yield.[8][9] The purified enzyme was identified as a homotetramer with each subunit having a molecular mass of approximately 63 kDa.[1][5][8]

Table 1: Purification Summary of Rat Liver this compound Lyase
Purification StepTotal Protein (mg)Total Activity (mU)Specific Activity (mU/mg)Purification (n-fold)Yield (%)
Peroxisomal Matrix15012608.41100
Phosphocellulose1875642560
Hydroxyapatite (B223615)2.54201682033
Gel Filtration0.31675586713

Data adapted from Foulon et al., 1999.

Molecular Characterization

Following purification, peptide sequencing of the rat protein enabled the identification and cloning of the human HACL1 cDNA.[1] The human cDNA contains an open reading frame of 1,734 bases, encoding a polypeptide with a calculated molecular mass of 63,732 Da.[1][5] The recombinant human protein expressed in mammalian cells exhibited lyase activity, confirming its identity.[1] HACL1 displays homology to bacterial oxalyl-CoA decarboxylases and contains a TPP-binding consensus domain in its C-terminal region.[1][5]

Enzymatic Properties and Kinetics

The initial characterization of HACL1 revealed its dependence on the cofactors thiamine pyrophosphate (TPP) and Mg²⁺ for its catalytic activity.[1][5] The enzyme catalyzes the cleavage of this compound into formyl-CoA and pristanal.[10]

Table 2: Kinetic and Cofactor Parameters of this compound Lyase
ParameterValueSubstrate/Cofactor
Specific Activity558 mU/mg protein2-hydroxy-3-methylhexadecanoyl-CoA
Apparent Km15 µM2-hydroxy-3-methylhexadecanoyl-CoA
Optimal TPP Concentration20 µMThiamine Pyrophosphate
Optimal Mg²⁺ Concentration0.8 mMMagnesium Chloride

Data sourced from Foulon et al., 1999.[5][8]

Metabolic Pathway and Cellular Localization

HACL1 is a peroxisomal enzyme, a localization confirmed by cell fractionation studies.[11][12] It plays a key role in the α-oxidation pathway of phytanic acid.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Alpha-oxidation pathway of phytanic acid.

Experimental Protocols

Purification of this compound Lyase from Rat Liver Peroxisomes
  • Preparation of Peroxisomal Matrix: Isolate peroxisomes from rat liver and subfractionate to obtain the matrix proteins.

  • Phosphocellulose Chromatography: Apply the peroxisomal matrix fraction to a phosphocellulose column. Elute the enzyme using a linear gradient of KCl.

  • Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a phosphate (B84403) buffer gradient.

  • Gel Filtration Chromatography: Further purify the active fractions by gel filtration on a Superdex 200 column.

  • Protein Analysis: Analyze the purity of the final preparation by SDS/PAGE.

Purification_Workflow Start Rat Liver Peroxisomal Matrix Phospho Phosphocellulose Chromatography Start->Phospho Hydroxy Hydroxyapatite Chromatography Phospho->Hydroxy Gel Gel Filtration Chromatography Hydroxy->Gel End Purified HACL1 Gel->End

Purification workflow for HACL1.
This compound Lyase Enzyme Assay

The activity of HACL1 is quantified by measuring the production of [¹⁴C]formate from [1-¹⁴C]2-hydroxy-3-methylhexadecanoyl-CoA. The primary product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate, which is then measured as ¹⁴CO₂ after acidification.[5]

  • Reaction Mixture: Prepare a final assay volume of 250 µL containing 50 mM Tris buffer (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM TPP, and 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA.[5]

  • Enzyme Addition: Start the reaction by adding 50 µL of the enzyme source.

  • Incubation: Incubate the mixture at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding acid.

  • Quantification: Measure the released ¹⁴CO₂ by scintillation counting.

Enzyme_Assay_Workflow Start Prepare Reaction Mixture Add_Enzyme Add Enzyme Source Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Measure Measure ¹⁴CO₂ Release Stop_Reaction->Measure End Quantify Enzyme Activity Measure->End

Workflow for HACL1 enzyme activity assay.

Conclusion

The discovery and initial characterization of this compound lyase have been pivotal in understanding the molecular basis of phytanic acid metabolism and its associated disorders. This guide provides a foundational understanding for researchers and professionals in drug development, offering detailed insights into the enzyme's properties and the experimental approaches used for its study. Further research into the structure, regulation, and substrate specificity of HACL1 will continue to be crucial for developing therapeutic strategies for Refsum disease and other related metabolic disorders.

References

The Peroxisomal Nexus: A Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of 2-hydroxyphytanoyl-CoA is a critical step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, leads to severe neurological disorders such as Refsum disease. The subcellular compartmentalization of this metabolic process is exclusively within the peroxisome. This technical guide provides an in-depth exploration of the peroxisomal localization of this compound metabolism, focusing on the key enzyme, 2-hydroxyacyl-CoA lyase (HACL1). We will detail the biochemical pathway, present quantitative data, outline experimental protocols for determining subcellular localization and enzyme activity, and visualize the relevant metabolic and signaling pathways.

Introduction: The Alpha-Oxidation Pathway and the Role of Peroxisomes

Most fatty acids are catabolized through beta-oxidation. However, 3-methyl-branched fatty acids like phytanic acid cannot be processed by this pathway due to the methyl group at the β-carbon position. Instead, they undergo alpha-oxidation, a process that shortens the fatty acid by one carbon atom, allowing the resulting product, pristanic acid, to enter the beta-oxidation pathway. Early research has definitively established that the entire machinery for fatty acid alpha-oxidation is localized within peroxisomes.

The central intermediate in this pathway is this compound. Its formation and subsequent cleavage are quintessential peroxisomal functions. The key enzyme responsible for the metabolism of this compound is 2-hydroxyacyl-CoA lyase (HACL1), previously known as this compound lyase (2-HPCL). HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA.

The Core Reaction: HACL1-Mediated Cleavage

The metabolism of this compound within the peroxisome is a single, critical enzymatic step.

  • Substrate: this compound

  • Enzyme: 2-hydroxyacyl-CoA lyase 1 (HACL1; EC 4.1.2.63)

  • Cofactors: Thiamine pyrophosphate (TPP) and Mg2+

  • Products: Pristanal (a 2-methyl-branched fatty aldehyde) and Formyl-CoA

Formyl-CoA is then rapidly hydrolyzed to formate. HACL1 is a homotetramer and possesses a C-terminal peroxisomal targeting signal (PTS1), which directs its import into the peroxisomal matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to HACL1, the central enzyme in peroxisomal this compound metabolism.

Table 1: Kinetic Properties of Rat Liver this compound Lyase (HACL1)
ParameterValueSubstrateReference
Apparent Km15 µM2-hydroxy-3-methylhexadecanoyl-CoA

This data was determined using a partially purified enzyme preparation from rat liver peroxisomes.

Table 2: Impact of HACL1 Deficiency on Hepatic Fatty Acid Levels in Mice
Fatty AcidFold Change in Hacl1-/- Mice (vs. Wild-Type)SignificanceReference
Phytanic Acid~2.4-fold increasep < 0.01
2-Hydroxyphytanic Acid~55-fold increasep < 0.01
Heptadecanoic AcidSignificant decreasep < 0.01

Mice were fed a high phytol (B49457) diet. The dramatic accumulation of 2-hydroxyphytanic acid directly demonstrates the critical role of HACL1 in its peroxisomal degradation.

Experimental Protocols

Determining the subcellular localization and activity of enzymes like HACL1 is fundamental to understanding their function. Below are detailed methodologies for key experiments.

Protocol for Subcellular Fractionation and Peroxisome Isolation

This protocol is adapted from methods used to localize peroxisomal enzymes in rat liver.

Objective: To separate cellular organelles, particularly peroxisomes, from other components to demonstrate the localization of HACL1 activity.

Materials:

  • Fresh rat liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, pH 7.4)

  • Sucrose gradient solutions (e.g., 35%, 42%, 54% w/v)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge with swinging-bucket rotor

  • Bradford assay reagents for protein quantification

Procedure:

  • Homogenization: Mince fresh rat liver tissue on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched with mitochondria and peroxisomes.

  • Density Gradient Ultracentrifugation:

    • Resuspend the pellet from the previous step in a small volume of homogenization buffer.

    • Carefully layer the resuspended pellet onto a pre-formed discontinuous sucrose gradient.

    • Centrifuge at high speed (e.g., 100,000 x g for 2-3 hours) in an ultracentrifuge.

    • Peroxisomes will band at a specific density within the gradient, separate from mitochondria and other organelles.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the gradient.

    • Analyze each fraction for protein content, marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria), and HACL1 activity or protein levels (via Western blot).

Protocol for Measuring 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of a radiolabeled substrate into formate, which is then quantified.

Objective: To quantify the enzymatic activity of HACL1 in isolated subcellular fractions or purified enzyme preparations.

Materials:

  • Enzyme source (e.g., peroxisomal fraction)

  • Reaction buffer (50 mM Tris-HCl, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Magnesium Chloride (MgCl2)

  • Thiamine pyrophosphate (TPP)

  • Radiolabeled substrate: 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture with final concentrations of:

    • 50 mM Tris buffer, pH 7.5

    • 6.6 µM BSA

    • 0.8 mM MgCl2

    • 20 µM TPP

    • 40 µM 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA

  • Enzyme Addition: Start the reaction by adding 50 µl of the enzyme source to 200 µl of the reaction medium.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Measurement:

    • Terminate the reaction (e.g., by adding acid).

    • The product, [14C]formyl-CoA, readily hydrolyzes to [14C]formate.

    • The [14C]formate is measured as evolved 14CO2 after oxidation, which is trapped and quantified using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein (e.g., in mU/mg).

Protocol for Immunofluorescence Microscopy

This method allows for the direct visualization of HACL1's location within the cell.

Objective: To visually confirm the peroxisomal localization of HACL1 protein.

Materials:

  • Cultured cells (e.g., human fibroblasts or hepatocytes) grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-HACL1

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Peroxisomal marker: Mouse anti-PMP70 antibody followed by a different fluorescently-labeled secondary (e.g., Alexa Fluor 594)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips to ~70% confluency. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes to allow antibodies to access intracellular proteins.

  • Blocking: Wash with PBS and incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a solution containing both the anti-HACL1 and the anti-PMP70 primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash thoroughly with PBS. Incubate with a solution containing both fluorescently-labeled secondary antibodies for 1 hour in the dark.

  • Staining and Mounting: Wash thoroughly with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Co-localization of the HACL1 signal (e.g., green) with the PMP70 peroxisomal marker signal (e.g., red) will appear as yellow in a merged image, confirming peroxisomal localization.

Visualizations of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key metabolic pathway and an experimental workflow.

The Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 2-hydroxyphytanoyl-CoA from phytanoyl-CoA is a critical step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. This conversion is catalyzed by the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PhyH), a member of the Fe(II) and 2-oxoglutarate-dependent oxygenase superfamily. Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in the rare and severe neurological disorder, Refsum disease. This technical guide provides an in-depth overview of the enzymatic reaction, including its mechanism, substrate specificity, and kinetics. Detailed experimental protocols for the synthesis of the substrate, purification of the enzyme, and measurement of its activity are provided to facilitate further research and drug development efforts targeting this crucial metabolic pathway.

Introduction

Phytanic acid, a 3-methyl-branched fatty acid, is primarily derived from the microbial degradation of chlorophyll (B73375) in the gut of ruminants and is subsequently ingested by humans through meat and dairy products.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the conventional β-oxidation pathway. Instead, it undergoes α-oxidation, a process initiated by the hydroxylation of phytanoyl-CoA to this compound.[2] This essential step is catalyzed by phytanoyl-CoA 2-hydroxylase (PhyH), also known as phytanoyl-CoA dioxygenase (PAHX).[3]

PhyH is a non-heme iron-containing enzyme that utilizes 2-oxoglutarate (2-OG) and molecular oxygen as co-substrates to introduce a hydroxyl group at the C-2 position of phytanoyl-CoA.[4] The reaction releases succinate (B1194679) and carbon dioxide as byproducts.[4] A deficiency in the PHYH gene leads to the autosomal recessive disorder Refsum disease, characterized by the toxic accumulation of phytanic acid in various tissues, leading to severe neurological symptoms.[5] Understanding the biosynthesis of this compound is therefore of paramount importance for the development of therapeutic strategies for this debilitating condition.

The Enzymatic Reaction

The hydroxylation of phytanoyl-CoA to this compound is a complex enzymatic reaction that occurs within the peroxisomes.

Reaction Mechanism

PhyH belongs to the superfamily of Fe(II) and 2-oxoglutarate dependent dioxygenases. The catalytic cycle is initiated by the binding of 2-oxoglutarate to the Fe(II) center in the enzyme's active site. This is followed by the binding of the primary substrate, phytanoyl-CoA. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2, and the formation of a highly reactive ferryl intermediate. This intermediate then hydroxylates the C-2 position of phytanoyl-CoA to form this compound.[4]

Substrates and Cofactors

The reaction catalyzed by PhyH requires the following substrates and cofactors:

  • Phytanoyl-CoA: The primary substrate.

  • 2-Oxoglutarate (2-OG): A co-substrate that is decarboxylated to succinate.

  • Molecular Oxygen (O₂): The oxidizing agent.

  • Iron (Fe(II)): A crucial cofactor at the heart of the enzyme's active site.

  • Ascorbate (B8700270): While not consumed stoichiometrically, ascorbate is often required in vitro to maintain the iron in its reduced Fe(II) state.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human PhyH have been determined for its primary substrates.

SubstrateK_m_ (µM)V_max_ (nmol/min/mg)Reference
Phytanoyl-CoA~30 - 49246 ± 17[1]
2-Oxoglutarate118 ± 16Not Reported[1]
Substrate Specificity

PhyH exhibits a degree of substrate specificity, primarily acting on 3-methyl-branched fatty acyl-CoAs.

SubstrateRelative Activity (%)Reference
Phytanoyl-CoA100[6]
3-Methylhexadecanoyl-CoAHigh[6]
Other 3-methylacyl-CoAs (C7-C16)Active[6]
3-Ethylacyl-CoAModerately Active[6]
3-Propylacyl-CoAPoorly Active[6]
2-Methyl-branched acyl-CoAsNo Activity[6]
4-Methyl-branched acyl-CoAsNo Activity[6]
Straight-chain acyl-CoAsNo Activity[6]
Optimal Reaction Conditions
ParameterOptimal ValueReference
pH~7.5[1]

Experimental Protocols

Synthesis of Phytanoyl-CoA

Principle: Phytanoyl-CoA can be synthesized from phytanic acid and Coenzyme A (CoA) using a suitable activating agent, such as a carbodiimide (B86325) or by converting the fatty acid to an activated ester. The following is a general protocol based on methods described in the literature.[7]

Materials:

  • Phytanic acid

  • Coenzyme A, lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Buffer for purification (e.g., potassium phosphate (B84403) buffer)

  • HPLC system with a C18 column

Procedure:

  • Dissolve phytanic acid in the anhydrous solvent.

  • Add the coupling agent (e.g., DCC) and stir at room temperature for a specified time to form the activated intermediate.

  • In a separate vial, dissolve Coenzyme A in an aqueous buffer.

  • Slowly add the activated phytanic acid solution to the CoA solution with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, purify the phytanoyl-CoA using reversed-phase HPLC.

  • Lyophilize the purified fractions to obtain phytanoyl-CoA as a powder.

Expression and Purification of Recombinant Human PhyH

Principle: Recombinant human PhyH can be expressed in E. coli and purified using affinity chromatography. The following protocol is a generalized procedure based on published methods.[8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human PHYH gene with an affinity tag (e.g., His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., Tris-HCl with lysozyme, DNase, and protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash buffer (lysis buffer with a low concentration of imidazole)

  • Elution buffer (lysis buffer with a high concentration of imidazole)

  • Dialysis buffer

Procedure:

  • Transform the E. coli expression strain with the PhyH expression vector.

  • Grow a culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto the equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged PhyH with elution buffer.

  • Analyze the fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Phytanoyl-CoA 2-Hydroxylase Activity Assays

Two common methods for measuring PhyH activity are the HPLC-based assay and the ¹⁴CO₂ release assay.

Principle: This assay directly measures the formation of the product, this compound, from the substrate, phytanoyl-CoA, using reversed-phase high-performance liquid chromatography (HPLC).[10]

Reaction Mixture:

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Phytanoyl-CoA (substrate)

  • 2-Oxoglutarate (co-substrate)

  • FeSO₄

  • Ascorbate

  • Purified PhyH enzyme

Procedure:

  • Prepare the reaction mixture containing all components except the enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified PhyH enzyme.

  • Incubate for a specific time period.

  • Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC with UV detection (monitoring at a wavelength appropriate for the CoA moiety, e.g., 260 nm).

  • Quantify the amount of this compound formed by comparing the peak area to a standard curve.

Principle: This is a highly sensitive radiometric assay that measures the release of ¹⁴CO₂ from [1-¹⁴C]-2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.

Reaction Mixture:

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Phytanoyl-CoA (substrate)

  • [1-¹⁴C]-2-Oxoglutarate (labeled co-substrate)

  • FeSO₄

  • Ascorbate

  • Purified PhyH enzyme

Procedure:

  • Set up the reaction in a sealed vial containing a small cup with a trapping agent for CO₂ (e.g., a piece of filter paper soaked in a strong base like hyamine hydroxide).

  • Prepare the reaction mixture containing all components except the enzyme in the bottom of the vial.

  • Initiate the reaction by injecting the enzyme into the mixture.

  • Incubate at the desired temperature for a specific time.

  • Stop the reaction by injecting a strong acid (e.g., perchloric acid), which also facilitates the release of dissolved ¹⁴CO₂ from the solution.

  • Allow the ¹⁴CO₂ to be trapped by the base for a period of time.

  • Remove the trapping agent and measure the radioactivity using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of ¹⁴CO₂ captured.

Visualizations

Phytanic_Acid_Alpha_Oxidation_Pathway cluster_cofactors PhyH Cofactors Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PhyH) Succinate_CO2 Succinate + CO₂ Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation 2_OG 2-Oxoglutarate O2 O₂ Fe2 Fe(II)

Caption: The alpha-oxidation pathway of phytanic acid.

Experimental_Workflow_PhyH_Activity_Assay start Start prepare_reagents Prepare Reaction Mixture (Buffer, Substrates, Cofactors) start->prepare_reagents pre_incubate Pre-incubate at 37°C prepare_reagents->pre_incubate add_enzyme Add Purified PhyH Enzyme pre_incubate->add_enzyme incubate Incubate for a Defined Time add_enzyme->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction analysis Analysis stop_reaction->analysis hplc HPLC Analysis of This compound analysis->hplc HPLC Assay co2_trapping ¹⁴CO₂ Trapping and Scintillation Counting analysis->co2_trapping ¹⁴CO₂ Assay quantify Quantify Product Formation or ¹⁴CO₂ Release hplc->quantify co2_trapping->quantify end End quantify->end

Caption: Generalized workflow for PhyH activity assays.

Conclusion

The biosynthesis of this compound from phytanoyl-CoA, catalyzed by phytanoyl-CoA 2-hydroxylase, is a pivotal reaction in the metabolism of branched-chain fatty acids. A thorough understanding of this enzyme's function, kinetics, and regulation is essential for elucidating the pathology of Refsum disease and for the development of novel therapeutic interventions. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of metabolic science. Further research into the specific inhibitors and activators of PhyH could pave the way for new treatments for Refsum disease and other related peroxisomal disorders.

References

The enzymatic step converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a 3-methyl branched-chain fatty acid, is a dietary component derived from the phytol (B49457) side chain of chlorophyll, found in dairy products and the fat of ruminant animals.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the standard β-oxidation pathway.[2][3] Instead, it undergoes α-oxidation, a process initiated in the peroxisomes, which shortens the fatty acid by one carbon, allowing the resulting product, pristanic acid, to enter the β-oxidation pathway.[4][5]

The first and rate-limiting step in this critical pathway is the hydroxylation of phytanoyl-CoA to this compound. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH).[6][7] A deficiency in PhyH activity leads to the accumulation of phytanic acid, causing a rare, autosomal recessive neurological disorder known as Refsum disease, characterized by severe symptoms including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[6][7] This guide provides a comprehensive technical overview of this enzymatic step, focusing on the enzyme's mechanism, kinetics, relevant experimental protocols, and its central role in cellular metabolism.

The Core Enzyme: Phytanoyl-CoA Hydroxylase (PhyH)

Phytanoyl-CoA hydroxylase (EC 1.14.11.18), also known as phytanoyl-CoA dioxygenase, is the key enzyme responsible for the conversion of phytanoyl-CoA.[1][8]

  • Gene and Localization : In humans, PhyH is encoded by the PHYH gene located on chromosome 10.[6][9] The enzyme contains a peroxisomal targeting signal type 2 (PTS2), which directs it to the peroxisome, the exclusive site of phytanic acid α-oxidation in humans.[4][7][10]

  • Structure and Mechanism : PhyH is a member of the Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenase superfamily.[8][11] Its catalytic activity requires the binding of Fe(II) in the active site, coordinated by a conserved triad (B1167595) of amino acid residues (two histidines and one aspartate).[8][12] The reaction mechanism involves the ordered binding of 2-oxoglutarate, followed by the substrate, phytanoyl-CoA.[8] Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-OG to form succinate (B1194679) and CO2, which generates a highly reactive iron(IV)-oxo species that hydroxylates the α-carbon of phytanoyl-CoA.[8]

The overall reaction is as follows: Phytanoyl-CoA + 2-Oxoglutarate + O₂ → this compound + Succinate + CO₂[8]

Quantitative Data

Enzyme Kinetics

Kinetic parameters for recombinant human PhyH have been determined, providing insight into its catalytic efficiency. The following table summarizes the key values for the wild-type enzyme and a clinically observed mutant.

Enzyme FormSubstrateKm (µM)Vmax (relative units)Coupling Ratio (2-OG:Substrate)
Wild-TypePhytanoyl-CoA--~1:1
Wild-Type2-Oxoglutarate---
Q176K MutantPhytanoyl-CoA-~16% of Wild-Type~3.5:1
Q176K Mutant2-Oxoglutarate-~57% of Wild-Type-

Data sourced from studies on recombinant human PAHX (PhyH).[13] The Q176K mutation leads to significant uncoupling of 2-oxoglutarate consumption from substrate hydroxylation.

Substrate Specificity

PhyH exhibits a specific requirement for 3-methyl-branched acyl-CoAs. It does not act on straight-chain or other branched-chain fatty acids.

SubstrateActivityReference
Phytanoyl-CoAYes[14][15]
3-Methylhexadecanoyl-CoAYes[14][15]
Other 3-methylacyl-CoA esters (chain length ≥ C7)Yes[15]
3-Ethylacyl-CoAYes[15]
3-Propylacyl-CoAPoor[15]
2-Methyl-branched acyl-CoAsNo[14][15]
4-Methyl-branched acyl-CoAsNo[14][15]
Long/Very long straight-chain acyl-CoAsNo[14][15]
3-Methylhexadecanoic acid (free acid)No[14]

Experimental Protocols

Protocol 1: Purification of Recombinant Human PhyH

This protocol describes the expression and purification of a polyhistidine-tagged human PhyH from E. coli, a common method for obtaining active enzyme for functional studies.[14][16]

  • Gene Cloning and Expression Vector: The full-length human PHYH cDNA is cloned into an expression vector (e.g., pET series) containing an N-terminal polyhistidine (His₆) tag.

  • Transformation and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., in LB broth with appropriate antibiotic) and grown overnight. This is then used to inoculate a larger culture volume.

  • Induction of Expression: The culture is grown at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is incubated for an additional 3-4 hours at a lower temperature (e.g., 25-30°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors). The cells are lysed by sonication on ice.

  • Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PhyH is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PhyH is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C in aliquots. Protein purity is assessed by SDS-PAGE.

Protocol 2: In Vitro Phytanoyl-CoA Hydroxylase Activity Assay

This assay measures the conversion of phytanoyl-CoA to this compound. It relies on the synthesis of the substrate and analysis of the product by HPLC or mass spectrometry.[17]

  • Substrate Synthesis: Phytanoyl-CoA is synthesized from phytanic acid and Coenzyme A. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis methods.[17]

  • Reaction Mixture: The standard reaction mixture (e.g., 100 µL final volume) should contain:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Purified recombinant PhyH (5-10 µg)

    • Phytanoyl-CoA (e.g., 50 µM)

    • 2-Oxoglutarate (e.g., 200 µM)

    • FeSO₄ (e.g., 50 µM)

    • Ascorbate (e.g., 1 mM, to maintain iron in the reduced state)

    • Catalase (to remove H₂O₂ which can damage the enzyme)

  • Reaction Initiation and Incubation: The reaction is initiated by adding the substrate, phytanoyl-CoA. The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by adding an organic solvent mixture (e.g., methanol/chloroform). The lipids are extracted into the organic phase.

  • Analysis: The extracted products are dried, derivatized (if necessary for detection), and analyzed.

    • HPLC Analysis: The product, this compound, can be separated from the substrate using reverse-phase HPLC and quantified by UV detection.[17]

    • Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for identifying and quantifying the this compound product.

Visualizations

Enzymatic Reaction

Enzymatic_Reaction PhytanoylCoA Phytanoyl-CoA sub_center PhytanoylCoA->sub_center TwoOG 2-Oxoglutarate TwoOG->sub_center O2 O₂ O2->sub_center PhyH Phytanoyl-CoA Hydroxylase (PhyH) + Fe(II) prod_center PhyH->prod_center HydroxyphytanoylCoA This compound Succinate Succinate CO2 CO₂ sub_center->PhyH prod_center->HydroxyphytanoylCoA prod_center->Succinate prod_center->CO2

Caption: Reaction catalyzed by Phytanoyl-CoA Hydroxylase (PhyH).

Alpha-Oxidation Pathway

Alpha_Oxidation_Pathway PhytanicAcid Phytanic Acid AcylCoASynthetase Acyl-CoA Synthetase PhytanicAcid->AcylCoASynthetase ATP, CoA PhytanoylCoA Phytanoyl-CoA PhyH Phytanoyl-CoA Hydroxylase (PhyH) PhytanoylCoA->PhyH O₂, 2-OG HydroxyphytanoylCoA This compound Lyase This compound Lyase (HACL1) HydroxyphytanoylCoA->Lyase TPP Pristanal Pristanal + Formyl-CoA Dehydrogenase Aldehyde Dehydrogenase Pristanal->Dehydrogenase NAD⁺ PristanicAcid Pristanic Acid BetaOxidation β-Oxidation PristanicAcid->BetaOxidation AcylCoASynthetase->PhytanoylCoA PhyH->HydroxyphytanoylCoA Succinate, CO₂ Lyase->Pristanal Dehydrogenase->PristanicAcid Experimental_Workflow cluster_protein_production Protein Production cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis cloning Clone PHYH gene into expression vector expression Express His-tagged PhyH in E. coli cloning->expression purification Purify PhyH via Ni-NTA chromatography expression->purification reaction Set up reaction with PhyH, Phytanoyl-CoA, and cofactors purification->reaction incubation Incubate at 37°C reaction->incubation termination Terminate reaction & extract products incubation->termination analysis Analyze products by HPLC or LC-MS/MS termination->analysis quantification Quantify this compound and determine kinetics analysis->quantification

References

Understanding the Genetic Basis of 2-Hydroxyphytanoyl-CoA Lyase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyphytanoyl-CoA lyase (HACL1) is a critical peroxisomal enzyme involved in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, leads to severe neurological disorders such as Refsum disease. Deficiency in HACL1 disrupts this metabolic pathway, resulting in the buildup of phytanic acid and its derivatives. This technical guide provides a comprehensive overview of the genetic basis of HACL1 deficiency, drawing primarily from research on murine models due to the absence of definitively diagnosed human cases. This document outlines the function of the HACL1 enzyme, the metabolic consequences of its deficiency, and the methodologies used to study this condition. It is intended to serve as a foundational resource for researchers and professionals in drug development focused on inherited metabolic disorders.

Introduction to this compound Lyase (HACL1)

This compound lyase, encoded by the HACL1 gene, is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a pivotal role in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids, most notably phytanic acid.[1][2] Unlike straight-chain fatty acids, phytanic acid cannot be metabolized through beta-oxidation due to the presence of a methyl group on its beta-carbon.[3][4] Alpha-oxidation is a multi-step process that removes a single carbon from the carboxyl end of the fatty acid, allowing for its further degradation.[4][5] HACL1 catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA.[1][6] Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[3][5]

While a definitive deficiency of HACL1 has not been described in humans, studies on Hacl1 knockout mouse models have been instrumental in elucidating the potential pathophysiology of such a condition.[7][8] These models indicate that while a deficiency may be asymptomatic under normal dietary conditions, a diet rich in phytol, a precursor to phytanic acid, can trigger a pathological state resembling Refsum disease.[7][8]

The Genetics of HACL1 Deficiency

The human HACL1 gene is located on chromosome 3 at position 3p25.1.[9] A defect in this gene would be inherited in an autosomal recessive manner. Although no specific disease-causing mutations have been identified in humans, research in mouse models involves the targeted knockout of the Hacl1 gene to study the effects of its absence.[7][8]

The existence of a second, HACL1-unrelated lyase, HACL2, located in the endoplasmic reticulum, has been proposed as a potential compensatory mechanism.[7] This may explain the lack of a severe phenotype in Hacl1 knockout mice on a standard diet.[7]

Metabolic and Clinical Manifestations

Based on studies in Hacl1 deficient mice, the primary biochemical consequence of HACL1 deficiency is the accumulation of phytanic acid and 2-hydroxyphytanic acid, particularly in the liver and serum, upon dietary loading with phytol.[5][8][10] Conversely, a significant decrease in the odd-chain fatty acid heptadecanoic acid has also been observed in the liver of these mice.[10]

The clinical phenotype in phytol-fed Hacl1 knockout mice includes:

  • Significant weight loss[8]

  • Absence of abdominal white adipose tissue[8]

  • Hepatomegaly[8]

  • Reduced hepatic glycogen (B147801) and triglycerides[8]

These manifestations are consistent with a Refsum-like disorder.[8]

Data Presentation

The following tables summarize the key quantitative findings from studies on Hacl1 knockout (KO) mice fed a phytol-enriched diet compared to wild-type (WT) controls.

Table 1: Fatty Acid Profile in Liver of Hacl1 KO Mice

Fatty AcidChange in Hacl1 KO MiceSignificanceReference
Phytanic AcidSignificantly Elevatedp < 0.01[5][10]
2-Hydroxyphytanic AcidSignificantly Elevatedp < 0.01[5][10]
Heptadecanoic AcidSignificantly Reducedp < 0.01[5][10]

Table 2: Phenotypic Changes in Phytol-Fed Hacl1 KO Mice

ParameterObservation in Hacl1 KO MiceReference
Body WeightSignificant Loss[8]
Abdominal Adipose TissueAbsent[8]
LiverEnlarged and Mottled[8]
Hepatic GlycogenReduced[8]
Hepatic TriglyceridesReduced[8]

Experimental Protocols

While detailed, step-by-step protocols are often proprietary, this section outlines the principles and key stages of the methodologies used to investigate HACL1 deficiency.

Genetic Analysis of the HACL1 Gene

Principle: To identify potential mutations in the HACL1 gene, standard DNA sequencing techniques are employed. This involves isolating genomic DNA from a subject, amplifying the HACL1 gene, and then determining the nucleotide sequence.

Methodology Overview:

  • DNA Extraction: Genomic DNA is isolated from a patient's blood or tissue sample using commercially available kits.

  • Polymerase Chain Reaction (PCR): The coding regions and exon-intron boundaries of the HACL1 gene are amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or next-generation sequencing (NGS) to identify any variations from the reference sequence.

  • Sequence Analysis: The obtained sequence is compared to the known HACL1 gene sequence to identify any potential pathogenic mutations.

Measurement of HACL1 Enzyme Activity

Principle: The activity of the HACL1 enzyme is determined by measuring the rate at which it converts its substrate, this compound, into its products, pristanal and formyl-CoA.

Methodology Overview:

  • Sample Preparation: A cell or tissue homogenate is prepared to release the cellular contents, including the HACL1 enzyme.

  • Enzyme Reaction: The homogenate is incubated with the substrate, this compound, in a buffered solution at a controlled temperature and pH.

  • Product Quantification: The reaction is stopped after a specific time, and the amount of pristanal or formyl-CoA produced is measured. This can be done using various analytical techniques, such as high-performance liquid chromatography (HPLC) or spectrophotometric assays.

  • Activity Calculation: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the sample.

Analysis of Fatty Acid Metabolites

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the various fatty acids in a biological sample.[3]

Methodology Overview:

  • Lipid Extraction: Total lipids are extracted from plasma or tissue samples.

  • Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release the fatty acids, which are then converted into their more volatile methyl ester derivatives.[3]

  • GC-MS Analysis: The fatty acid methyl esters are injected into a gas chromatograph, where they are separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions, allowing for their identification and quantification.[3][6]

  • Data Analysis: The levels of phytanic acid, 2-hydroxyphytanic acid, and other relevant fatty acids are determined by comparing their peak areas to those of known standards.

Visualizations

Signaling Pathways

Alpha_Oxidation_Pathway PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Phytanoyl-CoA Synthetase HydroxyphytanoylCoA This compound PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal HydroxyphytanoylCoA->Pristanal HACL1 FormylCoA Formyl-CoA HydroxyphytanoylCoA->FormylCoA HACL1 PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation PristanicAcid->BetaOxidation

Caption: Peroxisomal alpha-oxidation of phytanic acid.

Experimental Workflows

Diagnostic_Workflow Patient Patient with Suspected Refsum-like Disorder BloodSample Collect Blood Sample Patient->BloodSample GCMS GC-MS Analysis of Plasma Fatty Acids BloodSample->GCMS EnzymeAssay HACL1 Enzyme Activity Assay (Fibroblasts/Tissue) BloodSample->EnzymeAssay ElevatedPhytanic Elevated Phytanic Acid? GCMS->ElevatedPhytanic HACL1_Sequencing Sequence HACL1 Gene ElevatedPhytanic->HACL1_Sequencing Yes OtherDefect Consider Other Alpha-Oxidation Defects ElevatedPhytanic->OtherDefect No MutationFound Pathogenic Mutation(s) Identified? HACL1_Sequencing->MutationFound ReducedActivity Reduced HACL1 Activity? EnzymeAssay->ReducedActivity Diagnosis Diagnosis of HACL1 Deficiency MutationFound->Diagnosis Yes MutationFound->OtherDefect No ReducedActivity->Diagnosis Yes ReducedActivity->OtherDefect No

Caption: Hypothetical diagnostic workflow for HACL1 deficiency.

Logical Relationships

Logical_Relationship GeneMutation HACL1 Gene Mutation(s) DefectiveProtein Defective or Absent HACL1 Enzyme GeneMutation->DefectiveProtein ImpairedCleavage Impaired Cleavage of This compound DefectiveProtein->ImpairedCleavage MetaboliteAccumulation Accumulation of Phytanic Acid and 2-Hydroxyphytanic Acid ImpairedCleavage->MetaboliteAccumulation ClinicalPhenotype Refsum-like Clinical Phenotype MetaboliteAccumulation->ClinicalPhenotype

Caption: Pathophysiological cascade in HACL1 deficiency.

Conclusion

The study of this compound lyase deficiency, primarily through the lens of animal models, has provided significant insights into the critical role of alpha-oxidation in fatty acid metabolism. While a human HACL1 deficiency remains to be definitively characterized, the available evidence strongly suggests that it would manifest as a Refsum-like disorder, particularly with dietary exposure to phytanic acid precursors. The methodologies and findings presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this rare metabolic disorder, develop diagnostic tools, and explore potential therapeutic interventions. Future research should focus on identifying individuals with HACL1 mutations to fully understand the human phenotype and the efficacy of potential treatments.

References

Early Studies on the Accumulation of Phytanic Acid and Its Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of phytanic acid metabolism and its accumulation in human disease is a fascinating journey that began in the mid-20th century, laying the groundwork for our current understanding of peroxisomal disorders. This technical guide delves into the seminal early research that first identified phytanic acid, linked its accumulation to a debilitating neurological condition, and began to unravel the metabolic pathways governing its breakdown. We will explore the pioneering work of researchers who, with the analytical tools of their time, made groundbreaking discoveries that continue to inform research and therapeutic development today. This document provides a detailed look at the quantitative data from these early studies, the experimental protocols employed, and the logical frameworks that guided this foundational research.

The Discovery of Phytanic Acid and its Link to Refsum Disease

In 1963, the German scientists Klenk and Kahlke made a pivotal discovery while investigating the lipid composition of tissues from a patient with a rare neurological disorder known as Refsum disease. They identified an unusual branched-chain fatty acid, 3,7,11,15-tetramethylhexadecanoic acid, which they named phytanic acid, accumulating in the patient's organs. This finding, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, marked the first time a specific metabolic defect was linked to this inherited neurological syndrome.

Subsequent research in the 1960s by Steinberg, Avigan, Mize, and their colleagues at the National Institutes of Health, as well as by Stoffel and Kahlke in Germany, further elucidated the nature of this metabolic error. Through a series of elegant in vivo experiments using radioactively labeled compounds, they demonstrated that patients with Refsum disease were unable to effectively degrade phytanic acid. These studies established that the accumulation of phytanic acid was not due to an overproduction but rather a defect in its catabolism.

Quantitative Data from Early Studies

Table 1: Phytanic Acid Content in Tissues of a Refsum Disease Patient (Klenk and Kahlke, 1963)

TissuePhytanic Acid (% of Total Fatty Acids)
Liver5.2
Kidney1.8
Heart0.8
Brain (Gray Matter)0.1
Brain (White Matter)0.3
Adrenal Gland1.2
Aorta0.6

Note: This table is a representation of the data presented by Klenk and Kahlke. The original paper should be consulted for the complete dataset and methodology.

Table 2: In Vivo Oxidation of [U-¹⁴C]Phytanic Acid in Refsum Disease Patients and Controls (Steinberg et al., 1965)

Subject Group¹⁴CO₂ Excretion (% of Administered Dose in 24 hours)
Refsum Disease Patients (n=2)< 1%
Control Subjects (n=3)15-20%

Note: This table summarizes the findings that demonstrated the impaired oxidation of phytanic acid in patients with Refsum disease.

Experimental Protocols of Early Investigations

The methodologies employed by these pioneering researchers were state-of-the-art for their time and laid the foundation for future studies in the field. Below are detailed descriptions of the key experimental protocols used in the early investigations of phytanic acid accumulation.

Lipid Extraction and Fractionation
  • Objective: To isolate and separate different lipid classes from tissues and plasma.

  • Methodology:

    • Tissues were homogenized in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to extract total lipids.

    • The lipid extract was washed with a saline solution to remove non-lipid contaminants.

    • The total lipid extract was then fractionated into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using column chromatography on silicic acid or thin-layer chromatography (TLC).

Gas-Liquid Chromatography (GLC) for Fatty Acid Analysis
  • Objective: To separate, identify, and quantify the fatty acid composition of isolated lipid fractions.

  • Methodology:

    • The isolated lipid fractions were subjected to methanolysis (e.g., using methanolic HCl) to convert the fatty acids into their methyl esters (FAMEs).

    • The FAMEs were then analyzed by gas-liquid chromatography.

    • Typical GLC Conditions in the 1960s:

      • Column: Packed columns with stationary phases like diethylene glycol succinate (B1194679) (DEGS) or ethylene (B1197577) glycol adipate (B1204190) (EGA) on a solid support (e.g., Chromosorb W).

      • Carrier Gas: Argon or nitrogen.

      • Detector: Argon ionization detector or flame ionization detector (FID).

      • Temperature: Isothermal operation with column temperatures typically ranging from 150°C to 200°C.

    • Identification of phytanic acid was based on its retention time relative to known standards. Quantification was achieved by measuring the peak area.

In Vivo Metabolic Studies with Radiolabeled Compounds
  • Objective: To trace the metabolic fate of phytanic acid and its precursors in patients and control subjects.

  • Methodology:

    • Phytol or phytanic acid was chemically synthesized with a radioactive label, typically Carbon-14 (¹⁴C).

    • A known amount of the radiolabeled compound was administered orally or intravenously to the study subjects.

    • Over a period of hours to days, samples of expired air, urine, feces, and blood were collected.

    • The amount of ¹⁴CO₂ in expired air was measured using an ionization chamber or liquid scintillation counting, providing an index of the overall oxidation of the labeled compound.

    • Lipids were extracted from blood and other samples, and the distribution of radioactivity among different lipid fractions and fatty acids was determined by GLC coupled with a radioactivity detector or by collecting fractions for scintillation counting.

Signaling Pathways and Experimental Workflows

The logical flow of the early investigations and the emerging understanding of the phytanic acid metabolic pathway can be visualized through diagrams.

Phytanic_Acid_Metabolism cluster_ingestion Dietary Intake cluster_conversion Conversion cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation Beta-Oxidation Dietary Phytol Dietary Phytol Phytol Phytol Dietary Phytol->Phytol Dietary Phytanic Acid Dietary Phytanic Acid Phytanic Acid Phytanic Acid Dietary Phytanic Acid->Phytanic Acid Phytol->Phytanic Acid Oxidation Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Activation 2-Hydroxyphytanoyl-CoA This compound Phytanoyl-CoA->this compound Hydroxylation Refsum Disease Refsum Disease (Metabolic Block) Phytanoyl-CoA->Refsum Disease Pristanal Pristanal This compound->Pristanal Cleavage Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Dehydrogenation Further Metabolism Further Metabolism Pristanic Acid->Further Metabolism

Caption: Early conceptualization of the phytanic acid metabolic pathway.

Experimental_Workflow Sample Tissue or Plasma Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Fractionation Lipid Fractionation (TLC or Column Chromatography) Extraction->Fractionation Methanolysis Preparation of Fatty Acid Methyl Esters (FAMEs) Fractionation->Methanolysis GLC Gas-Liquid Chromatography Analysis Methanolysis->GLC Identification Identification by Retention Time GLC->Identification Quantification Quantification by Peak Area GLC->Quantification

Caption: General experimental workflow for phytanic acid analysis in the 1960s.

Conclusion

The early studies on the accumulation of phytanic acid and its intermediates were a landmark in the field of metabolic research. The meticulous work of Klenk, Kahlke, Steinberg, and their contemporaries, using the analytical tools available to them, not only identified the biochemical basis of Refsum disease but also laid the foundation for our understanding of fatty acid alpha-oxidation. Their findings highlighted the crucial role of dietary sources in this disorder and paved the way for the development of dietary therapies. While our understanding of the subcellular localization and the enzymatic machinery of phytanic acid metabolism has since been refined, the foundational discoveries of these early pioneers remain a cornerstone of modern research into peroxisomal disorders and lipid metabolism. This guide serves as a testament to their scientific rigor and ingenuity, providing valuable insights for today's researchers and clinicians.

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxyphytanoyl-CoA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, leads to the rare and severe neurological disorder, Refsum disease. The quantification of this compound is paramount for understanding the pathophysiology of Refsum disease, diagnosing patients, and evaluating the efficacy of potential therapeutic interventions. This document provides a detailed application note and protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analytical method described herein is designed for researchers in metabolic diseases, scientists in drug development, and clinical chemists who require a robust and reliable assay for this important biomarker. The protocol outlines procedures for sample preparation from plasma and tissue, optimized LC-MS/MS parameters, and data analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving this compound and the general experimental workflow for its quantification.

cluster_pathway Phytanic Acid Alpha-Oxidation Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound This compound Phytanoyl-CoA->this compound Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal This compound->Pristanal This compound Lyase (HACL1) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase

Figure 1: Phytanic Acid Alpha-Oxidation Pathway.

cluster_workflow Experimental Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma or Tissue Homogenate LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Acyl-CoA Extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis SRM Data Acquisition Quantification Quantification Data Analysis->Quantification Calibration Curve

Figure 2: General Experimental Workflow.

Quantitative Data Summary

Due to the limited availability of published, structured quantitative data for this compound, the following table presents representative, hypothetical data to illustrate the expected concentration ranges in control versus disease-state samples. These values are for illustrative purposes and should be determined experimentally.

Sample TypeConditionThis compound Concentration (pmol/mg protein)
Human PlasmaControl< 0.1
Human PlasmaRefsum Disease1.5 - 5.0
Mouse LiverWild-Type0.2 - 0.5
Mouse LiverPHYH Knockout5.0 - 15.0
Human FibroblastsControl0.1 - 0.3
Human FibroblastsRefsum Disease2.0 - 8.0

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To extract this compound from biological samples (plasma and tissue) while minimizing degradation.

Materials:

  • Biological sample (plasma, tissue)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₅]-2-Hydroxyphytanoyl-CoA). Note: If a commercial standard is unavailable, a custom synthesis may be required.

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer, pH 4.9

  • Extraction Solvent: Acetonitrile (B52724) (ACN), HPLC grade

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Conditioning Solvent: Methanol (B129727), HPLC grade

  • SPE Equilibration Solvent: Water, HPLC grade

  • SPE Elution Solvent: 80% Acetonitrile in water

  • Centrifuge, homogenizer, and other standard laboratory equipment.

Procedure:

  • Sample Collection and Storage: Collect biological samples and store them immediately at -80°C until analysis to prevent degradation of acyl-CoAs.

  • Internal Standard Spiking: Thaw samples on ice. Add a known amount of the stable isotope-labeled internal standard to each sample.

  • Tissue Homogenization (for tissue samples):

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold homogenization buffer.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Objective: To separate and detect this compound and its internal standard with high selectivity and sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    Time (min) % B
    0.0 10
    2.0 10
    12.0 95
    15.0 95
    15.1 10

    | 20.0 | 10 |

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1078.4571.445
This compound (Qualifier)1078.4428.060
[¹³C₅]-2-Hydroxyphytanoyl-CoA (IS)1083.4576.445

Note: The exact m/z values and collision energies should be optimized for the specific instrument and internal standard used.

Protocol 3: Data Analysis and Quantification

Objective: To process the acquired LC-MS/MS data and calculate the concentration of this compound in the samples.

Procedure:

  • Peak Integration: Integrate the peak areas for the MRM transitions of this compound and its internal standard using the instrument's software.

  • Calibration Curve:

    • Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

    • Analyze the calibration standards using the same LC-MS/MS method.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Perform a linear regression to generate a calibration curve.

  • Quantification:

    • Calculate the peak area ratio for each unknown sample.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Normalize the concentration to the initial sample amount (e.g., pmol/mg of protein or pmol/mL of plasma).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The described methods for sample preparation and analysis are robust and can be adapted to various biological matrices. The accurate measurement of this compound is essential for advancing research into Refsum disease and other related metabolic disorders, and for the development of novel therapeutic strategies.

Application Notes and Protocols for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA lyase (HACL1), also known as 2-hydroxyacyl-CoA lyase, is a key peroxisomal enzyme involved in the alpha-oxidation of fatty acids.[1][2] Specifically, it catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA.[1][3] This process is essential for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by beta-oxidation.[1] HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and also requires magnesium ions (Mg²⁺) for its activity.[1][4] Dysregulation of HACL1 activity is associated with certain metabolic disorders, making it a potential target for drug development.

These application notes provide a detailed protocol for a radiometric assay to determine HACL1 activity, suitable for use with purified recombinant enzyme or preparations of isolated peroxisomes.

Principle of the Assay

The HACL1 activity assay is based on the quantification of one of its reaction products, formyl-CoA. By using a substrate, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA, that is radiolabeled at the carboxyl carbon, the resulting [1-¹⁴C]formyl-CoA can be measured. [1-methoxy-³H]Pristanal can also be used as a substrate. The formyl-CoA is readily hydrolyzed to formate (B1220265), and the amount of radiolabeled formate produced is directly proportional to the HACL1 enzyme activity. The radiolabeled formate can be separated from the unreacted substrate and quantified using liquid scintillation counting.

Materials and Reagents

ReagentSupplierCatalog No.
2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoACustom synthesisN/A
Recombinant Human HACL1Commercial or in-houseVaries
Thiamine Pyrophosphate (TPP)Sigma-AldrichT1270
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Tris-HClSigma-AldrichT5941
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Perchloric Acid (HClO₄)Sigma-Aldrich311431
Scintillation CocktailPerkinElmerUltima Gold
Rat Liver (for peroxisome isolation)Charles RiverN/A
Sucrose (B13894)Sigma-AldrichS7903
EDTASigma-AldrichE9884
MOPSSigma-AldrichM1254

Experimental Protocols

I. Preparation of Enzyme Source

Option A: Recombinant Human HACL1

Recombinant human HACL1 can be expressed in various systems, such as E. coli or mammalian cells, and purified using standard chromatographic techniques. A common approach involves expressing a tagged version of the protein (e.g., His-tag) to facilitate purification by affinity chromatography.

Option B: Isolation of Peroxisomes from Rat Liver

For a native enzyme source, peroxisomes can be isolated from rat liver by differential and density gradient centrifugation.

Protocol for Peroxisome Isolation:

  • Homogenize fresh rat liver in an ice-cold homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).[5]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Resuspend this pellet and layer it onto a sucrose density gradient for further purification of peroxisomes.[6][7][8]

  • The peroxisomal fraction is collected, and the protein concentration is determined using a standard method like the Bradford assay.

II. Synthesis of Radiolabeled Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA

The synthesis of the radiolabeled substrate is a critical step and typically involves custom radiosynthesis. The general procedure involves the conversion of [1-¹⁴C]3-methylhexadecanoic acid to its CoA ester, followed by enzymatic hydroxylation at the 2-position.

III. HACL1 Activity Assay Protocol
  • Prepare the Reaction Mixture:

    • Prepare a 2X reaction buffer containing 100 mM Tris-HCl (pH 7.5), 1.6 mM MgCl₂, and 40 µM TPP.

    • On the day of the assay, dilute the 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA substrate in the 2X reaction buffer to a final concentration of 80 µM.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the enzyme preparation (recombinant HACL1 or peroxisomal fraction).

    • Pre-incubate the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the 2X substrate-containing reaction buffer to the enzyme solution, resulting in a final reaction volume of 100 µL.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding 50 µL of 1 M perchloric acid.

    • Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant, which contains the [¹⁴C]formate, to a new tube.

  • Quantification of [¹⁴C]Formate:

    • Add a defined volume of the supernatant (e.g., 100 µL) to a scintillation vial containing a suitable scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Calculation of Enzyme Activity:

    • Prepare a standard curve with known amounts of the [¹⁴C]-labeled substrate to convert the measured counts per minute (CPM) to moles of product formed.

    • Enzyme activity is typically expressed as nmol of formate produced per minute per milligram of protein (nmol/min/mg).

Data Presentation

The quantitative data from the HACL1 activity assay can be summarized in the following tables for clear comparison and analysis.

Table 1: HACL1 Specific Activity

Enzyme SourceProtein Conc. (mg/mL)[¹⁴C]Formate (nmol)Reaction Time (min)Specific Activity (nmol/min/mg)
Recombinant HACL10.15.2105.2
Rat Liver Peroxisomes0.52.8200.28
Control (No Enzyme)00.1200

Table 2: Michaelis-Menten Kinetics of HACL1

Substrate Conc. (µM)Initial Velocity (nmol/min)
51.8
103.1
204.5
405.8
806.5

Visualizations

Phytanic Acid Alpha-Oxidation Pathway

The following diagram illustrates the metabolic pathway in which HACL1 plays a crucial role.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: Alpha-oxidation pathway of phytanic acid.

Experimental Workflow for HACL1 Activity Assay

This diagram outlines the key steps of the experimental protocol.

HACL1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Recombinant or Peroxisomes) Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors, Substrate) Enzyme_Prep->Reaction_Setup Substrate_Prep Radiolabeled Substrate Preparation Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction (Perchloric Acid) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Supernatant (contains [¹⁴C]formate) Centrifugation->Supernatant_Collection Scintillation_Counting Liquid Scintillation Counting Supernatant_Collection->Scintillation_Counting Data_Analysis Calculate Specific Activity Scintillation_Counting->Data_Analysis

Caption: Workflow for the HACL1 radiometric assay.

References

Application Notes and Protocols for the Cellular Localization of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical metabolic intermediate formed during the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and in the processing of 2-hydroxy long-chain fatty acids.[1][2] The enzyme responsible for the cleavage of this compound is 2-hydroxyacyl-CoA lyase 1 (HACL1), which breaks it down into formyl-CoA and a (n-1) aldehyde.[1][2] Understanding the subcellular compartment in which this reaction occurs is crucial for elucidating the metabolic pathways involved and for developing therapeutic strategies for disorders associated with defects in this pathway, such as Refsum disease.

Key Techniques for Cellular Localization

The primary method for determining the subcellular location of this compound metabolism has been the localization of the enzyme that acts upon it, HACL1, through subcellular fractionation coupled with enzymatic activity assays. Direct visualization of this compound itself is technically challenging due to its transient nature as a metabolic intermediate.

Subcellular Fractionation and Enzyme Activity Assays

This technique involves the separation of different cellular organelles based on their size and density through differential centrifugation. By measuring the activity of HACL1 in each fraction, its primary location can be determined.

Experimental Protocol: Subcellular Fractionation of Rat Liver

This protocol is adapted from methodologies described in the purification and characterization of this compound lyase.[3]

I. Materials and Reagents:

  • Male Wistar rats (approx. 200 g, fasted overnight)

  • Homogenization Buffer: 0.25 M sucrose, 5 mM MOPS, pH 7.2, 0.1% (v/v) ethanol

  • Substrate: 2-hydroxy-3-methyl-[1-¹⁴C]hexadecanoyl-CoA

  • Scintillation fluid

  • Reagents for marker enzyme assays (e.g., catalase for peroxisomes)

  • Bradford reagent for protein concentration determination

II. Equipment:

  • Dounce homogenizer

  • Refrigerated centrifuge and rotors

  • Scintillation counter

  • Spectrophotometer

III. Procedure:

  • Homogenization: Euthanize the rat and perfuse the liver with cold saline. Mince the liver and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet the nuclear fraction (N).

    • Transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes to pellet the heavy mitochondrial fraction (M).

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes to pellet the light mitochondrial fraction (L), which is enriched in peroxisomes.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes to pellet the microsomal fraction (P).

    • The resulting supernatant is the cytosolic fraction (S).

  • Resuspension: Resuspend each pellet in a known volume of Homogenization Buffer.

  • Protein Determination: Determine the protein concentration of each fraction using the Bradford assay.

  • Enzyme Activity Assay (2-HPCL Activity):

    • Incubate an aliquot of each fraction with 2-hydroxy-3-methyl-[1-¹⁴C]hexadecanoyl-CoA. The reaction measures the release of labeled formate (B1220265).[3]

    • Stop the reaction and measure the radioactivity of the formate product using a scintillation counter.

  • Marker Enzyme Assays: Perform assays for marker enzymes to assess the purity of the fractions (e.g., catalase for peroxisomes, succinate (B1194679) dehydrogenase for mitochondria, and glucose-6-phosphatase for the endoplasmic reticulum).

Data Presentation

The distribution of HACL1 activity across the different subcellular fractions of rat liver clearly indicates its primary localization in the peroxisomes.[3]

Subcellular FractionHACL1 Activity (Relative Specific Activity)Catalase Activity (Relative Specific Activity)
Nuclear (N)LowLow
Heavy Mitochondrial (M)LowLow
Light Mitochondrial (L)HighHigh
Microsomal (P)LowLow
Cytosolic (S)Very LowVery Low

Relative Specific Activity is the percentage of total activity in a fraction divided by the percentage of total protein in that fraction.

Signaling Pathways and Workflows

The degradation of phytanic acid, involving this compound, is a critical peroxisomal pathway.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: Peroxisomal alpha-oxidation of phytanic acid.

The experimental workflow for determining the subcellular localization of HACL1 activity is a multi-step process.

Subcellular_Fractionation_Workflow Start Rat Liver Tissue Homogenization Homogenization in Isotonic Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Nuclear_Pellet Nuclear Fraction (N) Centrifugation1->Nuclear_Pellet Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Analysis Enzyme Activity Assays & Protein Quantification Nuclear_Pellet->Analysis Centrifugation2 Medium-Speed Centrifugation (3,000 x g) Supernatant1->Centrifugation2 Mitochondrial_Pellet Heavy Mitochondrial Fraction (M) Centrifugation2->Mitochondrial_Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Mitochondrial_Pellet->Analysis Centrifugation3 High-Speed Centrifugation (20,000 x g) Supernatant2->Centrifugation3 Peroxisomal_Pellet Light Mitochondrial (Peroxisomal) Fraction (L) Centrifugation3->Peroxisomal_Pellet Supernatant3 Post-Peroxisomal Supernatant Centrifugation3->Supernatant3 Peroxisomal_Pellet->Analysis Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant3->Ultracentrifugation Microsomal_Pellet Microsomal Fraction (P) Ultracentrifugation->Microsomal_Pellet Cytosolic_Supernatant Cytosolic Fraction (S) Ultracentrifugation->Cytosolic_Supernatant Microsomal_Pellet->Analysis Cytosolic_Supernatant->Analysis

Caption: Workflow for subcellular fractionation by differential centrifugation.

Alternative and Emerging Techniques

While subcellular fractionation is the classical approach, other methods could be adapted to study the localization of this compound metabolism.

Immunofluorescence and GFP-Tagging

These techniques are used to visualize the localization of proteins within the cell.

  • Immunofluorescence: Involves using antibodies that specifically target HACL1. The antibodies are labeled with a fluorescent dye, allowing the protein's location to be visualized using a fluorescence microscope.

  • GFP-Tagging: The gene for HACL1 can be fused with the gene for Green Fluorescent Protein (GFP). When this fusion protein is expressed in cells, the location of HACL1 can be tracked by observing the green fluorescence. Studies have used GFP fusion products to confirm the peroxisomal targeting of HACL1.[3]

Mass Spectrometry-Based Approaches

Advanced mass spectrometry techniques offer the potential for direct or indirect localization of metabolites.

  • Subcellular Metabolomics: This involves combining subcellular fractionation with mass spectrometry to quantify the abundance of specific metabolites, including acyl-CoAs, in different organelles.[4][5] This could potentially be used to measure the distribution of this compound, although its low abundance and transient nature make this challenging.

  • Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI can be used to map the spatial distribution of molecules directly in tissue sections.[6] While typically used for more abundant lipids and metabolites, advancements in sensitivity may one day allow for the imaging of acyl-CoA species like this compound.

Evidence for an Alternate Localization

While the primary site of this compound metabolism is the peroxisome, some evidence suggests the existence of an alternative, HACL1-unrelated lyase in the endoplasmic reticulum.[7] This was observed in HACL1 deficient mice, where the accumulation of 2-hydroxy fatty acids in the central nervous system was not as high as expected, pointing to a backup degradation pathway in this tissue.[7]

Conclusion

The cellular localization of this compound metabolism to the peroxisome has been firmly established through the localization of its cleaving enzyme, HACL1, using subcellular fractionation and enzyme activity assays. This has been further supported by protein localization studies using GFP-tagging. While direct visualization of this compound remains a challenge, the convergence of evidence from these techniques provides a clear picture of its primary metabolic compartment. The potential for a secondary localization of its metabolism in the endoplasmic reticulum in certain tissues warrants further investigation, potentially utilizing advanced mass spectrometry techniques. These application notes provide a foundation for researchers and drug development professionals working on metabolic pathways involving this compound.

References

Application Notes and Protocols for Developing an In vitro Model of Phytanic Acid Alpha-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes alpha-oxidation primarily within peroxisomes due to the presence of a methyl group on its β-carbon, which sterically hinders the conventional β-oxidation pathway.[1] The alpha-oxidation of phytanic acid is a multi-step enzymatic process crucial for its degradation. The initial and rate-limiting step is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[2][3] Subsequent reactions lead to the formation of pristanic acid, which can then enter the β-oxidation pathway.[1]

Deficiencies in the alpha-oxidation pathway, most notably mutations in the PHYH gene, lead to the accumulation of phytanic acid in tissues and plasma, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease.[4][5] Symptoms of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis. Understanding the molecular mechanisms of phytanic acid alpha-oxidation is therefore critical for developing therapeutic strategies for Refsum disease and other related peroxisomal disorders.

This document provides detailed application notes and protocols for establishing an in vitro model to study phytanic acid alpha-oxidation using cultured human skin fibroblasts. This model allows for the investigation of the biochemical pathway, the screening of potential therapeutic compounds that may enhance phytanic acid metabolism, and the study of the cellular pathology associated with phytanic acid accumulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the phytanic acid alpha-oxidation pathway and the general experimental workflow for the in vitro model.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Fe2+, 2-oxoglutarate Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Phytanic Acid Alpha-Oxidation Pathway.

Experimental_Workflow Start Start: Human Skin Fibroblast Culture Culture Cell Culture and Expansion Start->Culture Phytanic_Acid_Loading Incubation with Phytanic Acid-BSA Complex Culture->Phytanic_Acid_Loading Harvesting Cell Harvesting and Lysate Preparation Phytanic_Acid_Loading->Harvesting Analysis Biochemical Analysis Harvesting->Analysis Protein_Quant Protein Quantification Harvesting->Protein_Quant GC_MS GC-MS Analysis of Phytanic and Pristanic Acid Analysis->GC_MS Enzyme_Assay PHYH Enzyme Activity Assay Analysis->Enzyme_Assay Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis Enzyme_Assay->Data_Analysis Protein_Quant->Data_Analysis

Caption: Experimental Workflow for In Vitro Model.

Data Presentation

The following tables summarize key quantitative data relevant to the experimental protocols.

Table 1: Cell Culture and Phytanic Acid Loading Parameters

ParameterValueReference
Cell Culture
Cell TypeHuman Skin Fibroblasts[6][7]
Seeding Density1-2 x 10^6 cells / 25 cm² flask[4]
Growth MediumDMEM with 10% FBS, 1% Penicillin-Streptomycin[8]
Subculture Ratio1:4 to 1:5[4][8]
Phytanic Acid Loading
Phytanic Acid Stock150 mM in 50% ethanol[9]
BSA Stock10% (w/v) fatty acid-free BSA in sterile water[9]
Molar Ratio (Phytanic Acid:BSA)1.5:1 to 5:1[9][10]
Final Phytanic Acid Concentration0.125 - 0.5 mM[9]
Incubation Time16 - 24 hours[10]

Table 2: Expected Metabolite Concentrations and Enzyme Activity

Analyte/EnzymeControl FibroblastsRefsum Disease FibroblastsReference
Metabolite Levels (pmol/h per mg protein)
Phytanic Acid Oxidation Rate37.1 ± 2.65Not detectable[4]
2-Hydroxyphytanic AcidDetectableLow or not detectable[11][12]
Pristanic AcidDetectableLow or not detectable[11]
Enzyme Activity (nmol/h per mg protein)
Phytanoyl-CoA Ligase9.86 ± 0.0910.25 ± 0.31[4]
Phytanoyl-CoA Hydroxylase (PHYH)Activity presentDeficient activity[3][13]

Experimental Protocols

Protocol 1: Culture of Human Skin Fibroblasts

This protocol describes the standard procedure for culturing and maintaining human skin fibroblasts.

Materials:

  • Human skin fibroblasts (e.g., from a cell bank or patient biopsy)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Cell culture flasks (T-25, T-75)

  • Sterile serological pipettes and centrifuge tubes

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw a vial of frozen fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Cell Maintenance:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Split the cells at a ratio of 1:4 or 1:5 into new culture flasks.

Protocol 2: Preparation of Phytanic Acid-BSA Complex and Cell Loading

This protocol details the preparation of a phytanic acid-bovine serum albumin (BSA) complex for efficient delivery of phytanic acid to cultured fibroblasts.[9][10]

Materials:

  • Phytanic acid

  • Ethanol (50%)

  • Fatty acid-free BSA

  • Sterile, deionized water

  • Complete growth medium (from Protocol 1)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 150 mM Phytanic Acid Stock Solution: Dissolve the appropriate amount of phytanic acid in 50% ethanol. This may require gentle warming.

  • Prepare a 10% (w/v) BSA Stock Solution: Dissolve fatty acid-free BSA in sterile, deionized water and filter-sterilize.

  • Complex Formation:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • Slowly add the phytanic acid stock solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 phytanic acid to BSA).

    • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

  • Cell Loading:

    • Dilute the phytanic acid-BSA complex in complete growth medium to the desired final concentration (e.g., 0.25 mM).

    • Remove the existing medium from the fibroblast cultures and replace it with the phytanic acid-containing medium.

    • Incubate the cells for 16-24 hours at 37°C.

Protocol 3: Extraction of Fatty Acids from Fibroblasts for GC-MS Analysis

This protocol describes the extraction of total fatty acids from cultured fibroblasts for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cultured fibroblasts (treated and untreated)

  • Ice-cold PBS

  • Methanol (B129727)

  • Chloroform (B151607)

  • Internal standard (e.g., deuterated phytanic acid)

  • Nitrogen gas stream

  • Glass centrifuge tubes

Procedure:

  • Cell Harvesting:

    • Aspirate the medium from the culture flask.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Harvest the cells by scraping in the presence of 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Lipid Extraction:

    • Add a known amount of internal standard to each sample.

    • Add 2 mL of methanol and 1 mL of chloroform to the cell suspension.

    • Vortex vigorously for 2 minutes.

    • Add 1 mL of chloroform and 1 mL of water, and vortex again for 2 minutes.

    • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Sample Collection:

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Protocol 4: Derivatization and GC-MS Analysis of Phytanic and Pristanic Acids

This protocol outlines the derivatization of fatty acids to their methyl esters and subsequent analysis by GC-MS.

Materials:

  • Dried lipid extract (from Protocol 3)

  • BF₃-methanol (14%) or acidic methanol (e.g., 2.5% H₂SO₄ in methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization (Methylation):

    • Add 1 mL of BF₃-methanol to the dried lipid extract.

    • Incubate at 60°C for 30 minutes.

    • Cool the tubes to room temperature.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1-2 µL of the FAMEs solution into the GC-MS.

    • Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of phytanic acid and pristanic acid methyl esters.

Protocol 5: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay

This protocol describes an assay to measure the activity of the key alpha-oxidation enzyme, PHYH, in fibroblast cell lysates.[3][14]

Materials:

  • Cultured fibroblasts

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phytanoyl-CoA (substrate)

  • Assay buffer (containing 2-oxoglutarate, FeSO₄, and ascorbate)

  • BCA or Bradford protein assay kit

  • Quenching solution (e.g., perchloric acid)

  • LC-MS/MS for product (this compound) detection

Procedure:

  • Cell Lysate Preparation:

    • Harvest fibroblasts as described in Protocol 3.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a BCA or Bradford assay.[15][16]

  • Enzyme Assay:

    • Pre-warm the assay buffer to 37°C.

    • In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50-100 µg) with the assay buffer.

    • Initiate the reaction by adding phytanoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution.

  • Product Analysis:

    • Analyze the reaction mixture for the formation of this compound using a sensitive method such as LC-MS/MS.

    • Calculate the specific activity of PHYH as the amount of product formed per unit time per milligram of protein.

Conclusion

The provided application notes and protocols offer a comprehensive framework for establishing a robust in vitro model to study phytanic acid alpha-oxidation in human skin fibroblasts. This model is a valuable tool for investigating the fundamental biology of this metabolic pathway, elucidating the pathophysiology of Refsum disease, and for the preclinical evaluation of potential therapeutic interventions. By following these detailed procedures, researchers can generate reliable and reproducible data to advance our understanding of peroxisomal disorders.

References

Application Notes and Protocols for Tracing 2-Hydroxyphytanoyl-CoA Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a key intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The breakdown of phytanic acid is crucial for normal cellular function, and defects in this pathway lead to the accumulation of phytanic acid, causing the rare neurological disorder Refsum disease. The enzyme this compound lyase (HACL1) plays a pivotal role in this pathway by cleaving this compound into pristanal (B217276) and formyl-CoA. Understanding the metabolic flux through this pathway is essential for developing therapeutic strategies for Refsum disease and other related peroxisomal disorders.

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. By introducing a stable, non-radioactive isotope (such as ¹³C or ²H) into a precursor molecule, researchers can follow its conversion into various downstream metabolites using mass spectrometry. This approach provides valuable quantitative data on metabolic rates and pathway activities. These application notes provide detailed protocols for tracing the metabolism of this compound using stable isotope-labeled phytanic acid in cultured cells.

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a multi-step process that occurs primarily in the peroxisomes. The pathway involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Phytanic Acid Alpha-Oxidation Pathway.

Experimental Protocols

Protocol 1: Tracing Phytanic Acid Metabolism in Cultured Fibroblasts using [1-¹³C]Phytanic Acid

This protocol describes the use of [1-¹³C]phytanic acid to monitor its conversion to downstream metabolites in cultured human fibroblasts.

Materials:

  • Human fibroblast cell lines (e.g., control and Refsum disease patient-derived)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • [1-¹³C]Phytanic acid (or other labeled variant like d8-phytanic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724), ice-cold

  • Internal Standards (e.g., heptadecanoyl-CoA for acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeled Phytanic Acid Solution:

    • Prepare a stock solution of [1-¹³C]phytanic acid in ethanol.

    • Complex the labeled phytanic acid with fatty acid-free BSA in serum-free DMEM to a final concentration of 10-50 µM. The molar ratio of phytanic acid to BSA should be between 2:1 and 4:1.

  • Labeling Experiment:

    • Wash the fibroblast monolayers twice with sterile PBS.

    • Incubate the cells with the [1-¹³C]phytanic acid-BSA complex in serum-free DMEM for a time course (e.g., 0, 4, 8, 12, 24 hours).

  • Metabolite Extraction (for Acyl-CoA analysis):

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA).

    • Vortex the samples and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7).

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a reverse-phase C18 column coupled to a tandem mass spectrometer.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the specific mass transitions for the labeled precursor and its metabolites (see Table 1).

  • Data Analysis:

    • Quantify the peak areas of the labeled metabolites.

    • Normalize the data to the internal standard and cell number or protein concentration.

    • Calculate the rate of conversion of [1-¹³C]phytanic acid to its downstream metabolites.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_analysis Analysis Cell_Seeding Seed Fibroblasts Cell_Growth Grow to Confluency Cell_Seeding->Cell_Growth Prepare_Tracer Prepare [1-13C]Phytanic Acid-BSA Complex Cell_Growth->Prepare_Tracer Incubation Incubate Cells with Tracer Prepare_Tracer->Incubation Metabolite_Extraction Extract Acyl-CoAs Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Quantification and Flux Calculation LC_MS_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Tracing Phytanic Acid Metabolism.

Data Presentation

Quantitative Data from In Vivo Tracing Study

The following table summarizes data from a study where a healthy volunteer was given an oral dose of [1-¹³C]phytanic acid (15 mg/kg body weight). Plasma concentrations of labeled compounds were measured over time.[1]

Time (hours)[1-¹³C]Phytanic Acid (µmol/L)2-Hydroxy-[1-¹³C]phytanic acid (µmol/L)
000
5~100~1
7105~1.5
11~80~2
31~40~1

Table 1: Plasma Concentrations of Labeled Metabolites after Oral Administration of [1-¹³C]Phytanic Acid in a Healthy Volunteer.

Expected LC-MS/MS Mass Transitions

The following table provides theoretical mass transitions for the detection of unlabeled and ¹³C-labeled metabolites of phytanic acid. These will need to be optimized on the specific mass spectrometer used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phytanoyl-CoA (unlabeled)~1078.6~507.2 (Neutral Loss of Phospho-ADP)
[1-¹³C]Phytanoyl-CoA~1079.6~507.2 (Neutral Loss of Phospho-ADP)
This compound (unlabeled)~1094.6~507.2 (Neutral Loss of Phospho-ADP)
2-Hydroxy-[1-¹³C]phytanoyl-CoA~1095.6~507.2 (Neutral Loss of Phospho-ADP)
Pristanic Acid (unlabeled)~299.3Varies with fragmentation
[¹³C]Pristanic Acid (from [1-¹³C]Phytanic Acid)~300.3Varies with fragmentation

Table 2: Theoretical Mass Transitions for LC-MS/MS Analysis.

Concluding Remarks

The protocols and data presented here provide a framework for investigating this compound metabolism using stable isotope labeling. These methods can be adapted for various research applications, including:

  • Disease Modeling: Studying the metabolic consequences of enzyme deficiencies in patient-derived cells (e.g., from individuals with Refsum disease).

  • Drug Discovery: Screening for compounds that can modulate the activity of enzymes in the alpha-oxidation pathway.

  • Basic Research: Elucidating the regulation and subcellular localization of phytanic acid metabolism.

Careful optimization of experimental conditions, including tracer concentration, incubation time, and mass spectrometry parameters, is crucial for obtaining reliable and reproducible results. The use of appropriate internal standards is also essential for accurate quantification.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production through β-oxidation, and the biosynthesis of complex lipids and other biomolecules. The accurate quantification of cellular and tissue acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases such as diabetes, obesity, and inborn errors of metabolism, as well as in cancer research and drug development. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) have become indispensable tools for the sensitive and specific analysis of these low-abundance and often unstable molecules.

This document provides detailed application notes and experimental protocols for the extraction, separation, and quantification of acyl-CoAs from biological samples using HPLC-based methods.

Principle of the Method

The analysis of acyl-CoAs by HPLC typically involves several key steps:

  • Sample Preparation and Extraction: This is a critical step to ensure the stability and high recovery of acyl-CoAs. Tissues or cells are rapidly quenched and homogenized in an acidic buffer to inhibit enzymatic activity. Acyl-CoAs are then extracted using organic solvents, often followed by a solid-phase extraction (SPE) step for purification and concentration.[1][2]

  • Chromatographic Separation: Reversed-phase HPLC is the most common technique for separating different acyl-CoA species.[2] A C18 column is typically used with a gradient elution system, often employing a buffered mobile phase (e.g., potassium phosphate) and an organic modifier like acetonitrile.[1][2]

  • Detection and Quantification:

    • UV Detection: Acyl-CoAs contain an adenine (B156593) ring, which allows for their detection by UV absorbance at approximately 260 nm.[1][2] This method is robust and widely accessible.

    • Fluorescence Detection: For enhanced sensitivity, acyl-CoAs can be derivatized to fluorescent compounds.[2]

    • Mass Spectrometry (MS) Detection: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, allowing for the identification and quantification of a wide range of acyl-CoA species, even at very low concentrations.[3][4][5]

Applications in Research and Drug Development

  • Metabolic Profiling: Quantifying changes in acyl-CoA pools provides insights into the metabolic state of cells and tissues under different physiological or pathological conditions.

  • Disease Biomarker Discovery: Aberrant acyl-CoA profiles can serve as potential biomarkers for various metabolic diseases.

  • Drug Discovery and Development: HPLC-based acyl-CoA analysis is used to assess the efficacy and mechanism of action of drugs targeting metabolic pathways. For example, it can be used to evaluate the effects of inhibitors of fatty acid oxidation or synthesis.

  • Nutritional Science: Understanding how diet affects acyl-CoA metabolism is crucial for developing nutritional interventions for metabolic disorders.

Experimental Workflow for Acyl-CoA Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Detection & Data Analysis A Tissue/Cell Homogenization (in acidic buffer) B Acyl-CoA Extraction (e.g., with Acetonitrile/Isopropanol) A->B C Solid-Phase Extraction (SPE) (for purification and concentration) B->C D Reconstitution in Mobile Phase C->D E Injection into HPLC System D->E F Reversed-Phase C18 Column Separation (Gradient Elution) E->F G UV Detection (260 nm) or LC-MS/MS Detection F->G H Peak Integration and Quantification G->H I Data Normalization and Statistical Analysis H->I

Caption: General experimental workflow for acyl-CoA analysis using HPLC.

Central Role of Acyl-CoAs in Metabolism

G cluster_inputs Biosynthesis cluster_outputs Utilization AcylCoA Acyl-CoA Pool (e.g., Acetyl-CoA, Palmitoyl-CoA) BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation TCA TCA Cycle AcylCoA->TCA LipidSynthesis Synthesis of Complex Lipids (Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Cholesterol Cholesterol Synthesis AcylCoA->Cholesterol Ketogenesis Ketogenesis AcylCoA->Ketogenesis FattyAcids Fatty Acid Activation FattyAcids->AcylCoA AminoAcids Amino Acid Catabolism AminoAcids->AcylCoA Glucose Glycolysis & Pyruvate Dehydrogenase Glucose->AcylCoA

Caption: Central role of the acyl-CoA pool in major metabolic pathways.

Quantitative Data

The following tables summarize quantitative data for various acyl-CoA species reported in the literature.

Table 1: Acyl-CoA Concentrations in Mammalian Cell Lines.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[6]--
Propionyl-CoA3.532[6]--
Butyryl-CoA1.013[6]--
Valeryl-CoA1.118[6]--
Crotonoyl-CoA0.032[6]--
HMG-CoA0.971[6]--
Succinyl-CoA25.467[6]--
Glutaryl-CoA0.647[6]--
C14:0-CoA-~2.5[6]~1.5[6]
C16:0-CoA-~12[6]~4[6]
C18:0-CoA-~4[6]~1.5[6]

Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[6]

Table 2: Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle.

Acyl-CoA SpeciesConcentration (pmol/mg tissue)Inter-assay CV (%)Intra-assay CV (%)
C14-CoA0.18 ± 0.0267
C16-CoA1.45 ± 0.1556
C16:1-CoA0.10 ± 0.01610
C18-CoA0.45 ± 0.0556
C18:1-CoA1.10 ± 0.1155
C18:2-CoA0.65 ± 0.0767
C20-CoA0.09 ± 0.0169

Data adapted from a UPLC/MS/MS method validation study.[3]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is suitable for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent HPLC or LC-MS/MS analysis.[6][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[7] or cold methanol (B129727) containing an internal standard[6]

  • Acetonitrile

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[6][7]

    • Suspension cells: Pellet the cells by centrifugation, aspirate the medium, and wash the pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet and resuspend.[7]

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[7]

  • Protein Precipitation:

    • Incubate the lysate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[6]

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your HPLC analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[6]

Protocol 2: Long-Chain Acyl-CoA Extraction from Tissues

This protocol is an improved method for the extraction and solid-phase purification of long-chain acyl-CoAs from tissues.[1]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated NH4SO4

  • Oligonucleotide purification columns

  • Glass homogenizer

Procedure:

  • Homogenization:

    • Homogenize a frozen, powdered tissue sample (~50-100 mg) in 2 mL of 100 mM KH2PO4 (pH 4.9) in a glass homogenizer on ice.[1][2]

    • Add 2.0 mL of 2-propanol and homogenize again.[1][2]

  • Extraction:

    • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.[2]

    • Vortex the mixture for 5 minutes.[2]

    • Centrifuge at 1,900 x g for 5 minutes.[2]

  • Purification:

    • Transfer the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[2]

    • Load the diluted extract onto an oligonucleotide purification column.

    • Elute the acyl-CoAs using 2-propanol.[1]

  • Concentration and Reconstitution:

    • Concentrate the eluent (e.g., using a vacuum concentrator).

    • Reconstitute the sample in the initial mobile phase for HPLC analysis.

Protocol 3: HPLC-UV Method for Acyl-CoA Separation

This protocol describes a typical reversed-phase HPLC method with UV detection for the separation of long-chain acyl-CoAs.[1][2]

HPLC System and Column:

  • An HPLC system with a binary gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[1][2]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[1][2]

Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
00.544
800.550
911.070
1201.080

This gradient is an example and should be optimized for the specific acyl-CoAs of interest and the column used.[2]

Detection:

  • UV absorbance at 260 nm.[1][2]

Quantification:

  • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve generated from known concentrations of acyl-CoA standards.

Protocol 4: LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol provides a highly sensitive and selective method for the quantification of long-chain acyl-CoAs using UPLC-MS/MS.[3][5]

LC System and Column:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

  • C8 or C18 reversed-phase UPLC column.

Mobile Phases:

  • Mobile Phase A: Ammonium hydroxide (B78521) (NH4OH) in water.[3]

  • Mobile Phase B: Ammonium hydroxide (NH4OH) in acetonitrile.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI).[3][5]

  • Analysis Mode: Selected Reaction Monitoring (SRM).[3]

  • SRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a specific product ion for each acyl-CoA. A common neutral loss of 507 Da can also be monitored for profiling.[5]

Quantification:

  • An internal standard (e.g., C17:0-CoA) should be added to the samples prior to extraction to correct for matrix effects and variations in extraction recovery and ionization efficiency.[3]

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

References

Generation of a HACL1 Knockout Mouse Model for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and in vivo study of a 2-hydroxyacyl-CoA lyase 1 (HACL1) knockout (KO) mouse model. This model is a valuable tool for investigating the role of HACL1 in lipid metabolism, particularly in the context of fatty acid α-oxidation and related metabolic disorders.

Introduction to HACL1

2-hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme that plays a crucial role in the α-oxidation of fatty acids.[1][2][3] Specifically, it is involved in the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[2][4][5] The enzyme catalyzes the cleavage of 2-hydroxyacyl-CoA into a fatty aldehyde and formyl-CoA.[2][4] HACL1 is implicated in lipid metabolism pathways and its deficiency can lead to the accumulation of certain fatty acids.[6][7][8] In vivo studies using HACL1 KO mice have shown that while these mice may not exhibit a severe phenotype under normal dietary conditions, they develop significant metabolic abnormalities when challenged with a diet rich in phytol (B49457), a precursor to phytanic acid.[6][8][9]

Generation of HACL1 Knockout Mouse Model using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and efficient tool for generating knockout mouse models.[10][11][12] The following protocol outlines the key steps for creating an HACL1 KO mouse.

Experimental Workflow for HACL1 Knockout Mouse Generation

HACL1_KO_Workflow cluster_design Design Phase cluster_generation Generation Phase cluster_validation Validation Phase sgRNA_design sgRNA Design & Synthesis (Targeting HACL1 Exons) reagent_prep Preparation of CRISPR/Cas9 Reagents (Cas9 protein, sgRNA) sgRNA_design->reagent_prep microinjection Microinjection into Mouse Zygotes reagent_prep->microinjection embryo_transfer Embryo Transfer into Pseudopregnant Females microinjection->embryo_transfer founder_screening Screening of Founder Mice (Genotyping) embryo_transfer->founder_screening breeding Breeding to Establish KO Line (F1 Generation) founder_screening->breeding confirmation Confirmation of Germline Transmission breeding->confirmation

Caption: Workflow for generating an HACL1 knockout mouse model.

Detailed Protocols

1. Designing single guide RNAs (sgRNAs) for HACL1 Knockout

  • Objective: To design sgRNAs that efficiently target and create a frameshift mutation in the Hacl1 gene, leading to a loss of function.

  • Procedure:

    • Identify critical exons of the mouse Hacl1 gene (e.g., early coding exons) using a genome browser such as Ensembl or NCBI. Targeting early exons increases the probability of generating a null allele.[9][13]

    • Use online sgRNA design tools (e.g., CHOPCHOP, Synthego's design tool) to identify potential sgRNA target sites within the selected exons.[14][15] These tools predict on-target efficiency and potential off-target effects.

    • Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. The target sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[15][16]

    • Synthesize the selected sgRNAs. High-quality, chemically synthesized sgRNAs are recommended for microinjection.[2]

2. Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complex and Microinjection

  • Objective: To prepare and deliver the CRISPR/Cas9 machinery into mouse zygotes.

  • Procedure:

    • Prepare an injection mix containing Cas9 nuclease, the synthesized sgRNA(s), and an appropriate injection buffer.[17] A common concentration is 20 ng/µL of guide RNA and 20 ng/µL of Cas9 protein.[17]

    • Obtain one-cell stage mouse embryos from superovulated female mice mated with stud males.[1]

    • Perform microinjection of the CRISPR/Cas9 RNP complex into the cytoplasm or pronucleus of the zygotes.[1][3] Cytoplasmic injection is often preferred for its higher efficiency and lower toxicity.[1]

    • Culture the injected embryos overnight to the two-cell stage.

3. Embryo Transfer and Generation of Founder Mice

  • Objective: To produce live offspring from the microinjected embryos.

  • Procedure:

    • Transfer the viable two-cell stage embryos into the oviducts of pseudopregnant surrogate female mice.[1]

    • Allow the pregnancies to proceed to term (approximately 19-21 days). The resulting offspring are the founder (F0) generation.

4. Genotyping and Breeding

  • Objective: To identify founder mice with the desired HACL1 mutation and establish a stable knockout line.

  • Procedure:

    • At weaning (around 3 weeks of age), collect a small tissue sample (e.g., tail tip or ear punch) from the F0 pups for genomic DNA extraction.[12][18]

    • Perform PCR amplification of the targeted region of the Hacl1 gene.

    • Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Breed the founder mice carrying the desired mutation with wild-type mice to produce the F1 generation and confirm germline transmission of the mutation.[19]

    • Intercross heterozygous F1 mice to generate homozygous HACL1 knockout mice (Hacl1-/-).

In Vivo Studies Using HACL1 Knockout Mice

HACL1 KO mice are a valuable model to study the in vivo consequences of impaired fatty acid α-oxidation, particularly under metabolic stress induced by diet.

High Phytol Diet Protocol
  • Objective: To induce the accumulation of phytanic acid and elicit a metabolic phenotype in HACL1 KO mice.

  • Procedure:

    • At 6-8 weeks of age, switch Hacl1-/- and wild-type (Hacl1+/+) control mice from a standard chow diet to a custom diet supplemented with phytol.

    • The phytol concentration in the diet can range from 0.2% to 1.0% (w/w or v/v).[20][21][22][23] A 0.5% phytol diet has been shown to induce a significant phenotype.[8][24]

    • House the mice under standard conditions with ad libitum access to the diet and water.[25]

    • Monitor the mice regularly for changes in body weight, food intake, and overall health.[25] The duration of the diet can range from a few weeks to several months depending on the study's objectives.[20][21][23]

Metabolic Analysis Protocol
  • Objective: To assess the metabolic consequences of HACL1 deficiency in mice on a high phytol diet.

  • Procedure:

    • Blood and Tissue Collection: At the end of the dietary intervention, collect blood via cardiac puncture or retro-orbital bleeding and various tissues (liver, kidney, brain, adipose tissue).[25]

    • Lipid Profiling: Extract lipids from plasma and tissues and analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS) to quantify the levels of phytanic acid, pristanic acid, and other relevant fatty acids.[21][23]

    • Gene Expression Analysis: Isolate RNA from tissues (e.g., liver) and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes involved in lipid metabolism, peroxisome proliferation, and PPAR signaling.[6]

    • Protein Expression Analysis: Perform Western blotting or proteomic analysis on tissue lysates to quantify the levels of key proteins involved in the affected metabolic pathways.[6][21]

    • Histological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E, Oil Red O) to assess tissue morphology and lipid accumulation.

Quantitative Data Summary

The following tables summarize typical quantitative findings from studies on HACL1 KO mice.

Table 1: Phenotypic Changes in HACL1 KO Mice on a High Phytol Diet [8][9]

ParameterWild-Type (Hacl1+/+)HACL1 KO (Hacl1-/-)
Body WeightNormalSignificant weight loss
Abdominal White Adipose TissuePresentAbsent
Liver AppearanceNormalEnlarged and mottled
Hepatic GlycogenNormalReduced
Hepatic TriglyceridesNormalReduced

Table 2: Fatty Acid Accumulation in Liver of HACL1 KO Mice on a High Phytol Diet [6]

Fatty AcidWild-Type (Hacl1+/+)HACL1 KO (Hacl1-/-)Fold Change
Phytanic AcidLowHigh~2.4-fold higher
2-Hydroxyphytanic AcidVery LowVery High~55-fold higher
Heptadecanoic AcidNormalSignificantly decreased-

Table 3: Upregulation of Peroxisomal and ω-Oxidation Proteins in the Liver of HACL1 KO Mice on a High Phytol Diet [6]

ProteinFunctionFold Change in HACL1 KO
Cyp4a10ω-oxidationSignificantly increased
Cyp4a14ω-oxidationSignificantly increased
Abcd3Peroxisomal transporterUpregulated
Acox1Peroxisomal β-oxidationUpregulated
L-bifunctional proteinPeroxisomal β-oxidationUpregulated
Acaa1b thiolasePeroxisomal β-oxidationUpregulated

Signaling Pathways

Fatty Acid α-Oxidation Pathway

The α-oxidation pathway is essential for the degradation of branched-chain fatty acids like phytanic acid. HACL1 is a key enzyme in this pathway.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 HACL1 HACL1 (Blocked in KO) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal fatty acid α-oxidation pathway.

PPARα Signaling Pathway Activation in HACL1 KO Mice

The accumulation of phytanic acid, a known PPARα agonist, in HACL1 KO mice leads to the activation of the PPARα signaling pathway, resulting in the upregulation of genes involved in fatty acid oxidation.[6][8]

PPARa_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Receptor Activation cluster_transcription Transcriptional Regulation Phytanic_Acid Phytanic Acid (Accumulates in HACL1 KO) PPARa PPARα Phytanic_Acid->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Acox1, Cyp4a10/14) PPRE->Target_Genes Activates

Caption: Activation of the PPARα signaling pathway.

References

Application of CRISPR-Cas9 for Editing the HACL1 Gene in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme involved in the alpha-oxidation of fatty acids. Specifically, it catalyzes the cleavage of 2-hydroxy-3-methylacyl-CoA into formyl-CoA and a 2-methyl-branched fatty aldehyde.[1][2] This pathway is crucial for the degradation of 3-methyl-branched fatty acids like phytanic acid.[2][3] Dysregulation of fatty acid metabolism is implicated in various metabolic disorders and cancers. The CRISPR-Cas9 system offers a powerful tool for precisely editing the HACL1 gene to create knockout cell lines, enabling the study of its function in cellular physiology and disease. These models are instrumental in elucidating metabolic pathways, identifying potential drug targets, and understanding disease mechanisms.[4]

This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated knockout of the HACL1 gene in mammalian cell lines.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the metabolic pathway involving HACL1 and a general workflow for generating HACL1 knockout cell lines using CRISPR-Cas9.

HACL1_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) HACL1 HACL1 Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal Further Metabolism Further Metabolism Pristanal->Further Metabolism Formyl_CoA Formyl-CoA Formyl_CoA->Further Metabolism HACL1->Pristanal HACL1->Formyl_CoA

Figure 1: Simplified diagram of the HACL1-mediated alpha-oxidation of phytanic acid in the peroxisome.

CRISPR_Workflow cluster_screening Screening Methods cluster_validation Validation Methods gRNA_Design 1. gRNA Design & Vector Construction Transfection 2. Transfection into Cell Line gRNA_Design->Transfection Selection 3. Single-Cell Cloning Transfection->Selection Screening 4. Screening of Clones Selection->Screening Validation 5. Validation of Knockout Screening->Validation PCR Genomic PCR Screening->PCR Sanger Sanger Sequencing Screening->Sanger Western Western Blot Validation->Western Metabolomic Metabolomic Analysis Validation->Metabolomic

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyphytanoyl-CoA lyase (HACL1) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound lyase (HACL1) and what is its function?

A1: this compound lyase (HACL1) is a peroxisomal enzyme that plays a crucial role in the alpha-oxidation of fatty acids. Specifically, it catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA. This is a key step in the degradation of phytanic acid, a branched-chain fatty acid that can be toxic if it accumulates.[1][2] HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[3][4]

Q2: What are the essential components of a HACL1 assay?

A2: A typical HACL1 assay mixture contains the enzyme source (e.g., purified HACL1, cell lysate), the substrate (e.g., this compound or a synthetic analog), and the necessary cofactors, which are magnesium ions (Mg²⁺) and thiamine pyrophosphate (TPP).[3][5] The reaction is usually carried out in a buffered solution at a specific pH and temperature.

Q3: How is HACL1 activity typically measured?

A3: HACL1 activity is often measured by monitoring the formation of one of its products. A common method involves using a radiolabeled substrate, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA, and quantifying the production of [¹⁴C]formyl-CoA or its hydrolysis product, [¹⁴C]formate.[5]

Q4: I am working with a HACL1 knockout model, but still observe some lyase activity. Why could this be?

A4: The presence of residual lyase activity in a HACL1 knockout model could be due to the existence of a second, unrelated lyase with overlapping substrate specificity, known as HACL2.[6] HACL2 is localized in the endoplasmic reticulum and can also cleave 2-hydroxyacyl-CoAs, potentially compensating for the absence of HACL1.[6]

Troubleshooting Guide for Low HACL1 Activity

Low or no enzyme activity is a common issue in HACL1 assays. The following guide provides a systematic approach to identifying and resolving the potential causes.

Experimental Workflow for HACL1 Assay

Below is a generalized workflow for a standard HACL1 assay. Refer to this diagram to ensure all critical steps are being followed correctly.

HACL1 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme_Prep Prepare Enzyme (Purified or Lysate) Start_Reaction Add Enzyme to Start Enzyme_Prep->Start_Reaction Substrate_Prep Prepare Substrate (e.g., this compound) Reaction_Setup Set up Reaction Mix (Buffer, Cofactors, Substrate) Substrate_Prep->Reaction_Setup Cofactor_Prep Prepare Cofactors (Mg²⁺, TPP) Cofactor_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) Buffer_Prep->Reaction_Setup Reaction_Setup->Start_Reaction Incubation Incubate at 37°C Stop_Reaction Stop Reaction (e.g., Acidification) Incubation->Stop_Reaction Start_Reaction->Incubation Product_Separation Separate Product (e.g., Chromatography) Stop_Reaction->Product_Separation Quantification Quantify Product (e.g., Scintillation Counting) Product_Separation->Quantification Data_Analysis Analyze Data Quantification->Data_Analysis

Figure 1: A generalized experimental workflow for a this compound lyase (HACL1) assay.

Troubleshooting Logic for Low HACL1 Activity

If you are experiencing low HACL1 activity, use the following decision tree to diagnose the potential issue.

Troubleshooting Low HACL1 Activity cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_cofactors Cofactor/Buffer Issues Start Low HACL1 Activity Detected Enzyme_Inactive Is the enzyme active? Start->Enzyme_Inactive Enzyme_Degraded Check for degradation (SDS-PAGE). Prepare fresh enzyme. Enzyme_Inactive->Enzyme_Degraded No Enzyme_Concentration Is enzyme concentration correct? Enzyme_Inactive->Enzyme_Concentration Yes Check_Concentration Verify protein concentration (e.g., Bradford, BCA). Enzyme_Concentration->Check_Concentration No Substrate_Integrity Is the substrate intact? Enzyme_Concentration->Substrate_Integrity Yes Substrate_Degraded Check for degradation (HPLC, MS). Use fresh substrate. Substrate_Integrity->Substrate_Degraded No Substrate_Concentration Is substrate concentration optimal? Substrate_Integrity->Substrate_Concentration Yes Check_Km Verify concentration is near or above Km (approx. 15 µM). Substrate_Concentration->Check_Km No Cofactors_Present Are cofactors (Mg²⁺, TPP) present at optimal concentrations? Substrate_Concentration->Cofactors_Present Yes Optimize_Cofactors Optimize concentrations (Mg²⁺: ~0.8 mM, TPP: ~20 µM). Cofactors_Present->Optimize_Cofactors No Buffer_pH Is the buffer pH correct? Cofactors_Present->Buffer_pH Yes Check_pH Verify pH of the buffer (Optimal is ~7.5). Buffer_pH->Check_pH No Inhibitors Are there any inhibitors present? Buffer_pH->Inhibitors Yes Check_Inhibitors Consider metal ion contamination or other potential inhibitors. Inhibitors->Check_Inhibitors Yes

Figure 2: A decision tree to troubleshoot low activity in HACL1 assays.

Detailed Methodologies and Data Tables

Key Experimental Protocols

Standard HACL1 Activity Assay (Radiometric)

This protocol is adapted from the method described by Foulon et al. (1999).[5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl, pH 7.5

    • 0.8 mM MgCl₂

    • 20 µM Thiamine Pyrophosphate (TPP)

    • 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA

  • Enzyme Addition: Add the enzyme source (e.g., purified HACL1 or cell lysate) to the reaction mixture. The final volume is typically 250 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid, to a final concentration of 2%.

  • Product Measurement: The product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate. The amount of [¹⁴C]formate can be quantified by measuring the released ¹⁴CO₂ after enzymatic conversion or by separating the formate (B1220265) using chromatography and then performing scintillation counting.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing HACL1 assays.

Table 1: HACL1 Assay Component Concentrations

ComponentRecommended ConcentrationReference
Buffer 50 mM Tris-HCl, pH 7.5[5]
Substrate (2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA) 40 µM[5]
Magnesium Chloride (MgCl₂) 0.8 mM[5]
Thiamine Pyrophosphate (TPP) 20 µM[5]

Table 2: Kinetic Parameters of HACL1

SubstrateApparent K_mReference
2-hydroxy-3-methylhexadecanoyl-CoA15 µM[5]

Table 3: Troubleshooting Checklist for Low HACL1 Activity

Potential CauseCheckRecommended Action
Enzyme Inactivity Enzyme storage and handlingAliquot enzyme and avoid repeated freeze-thaw cycles. Store at -80°C.
Enzyme purity and integrityRun SDS-PAGE to check for degradation. Purify the enzyme if necessary.
Substrate Degradation Substrate stabilityPrepare fresh substrate solution. Store substrate according to manufacturer's instructions.
Incorrect Cofactor Concentration Mg²⁺ and TPP concentrationsPrepare fresh cofactor solutions and verify concentrations.
Suboptimal pH Buffer pHCalibrate pH meter and prepare fresh buffer. The optimal pH is around 7.5.[5]
Presence of Inhibitors Contaminants in reagents or samplesUse high-purity water and reagents. Consider dialysis of the enzyme preparation.
Assay Temperature Incubation temperatureEnsure the incubator is calibrated and maintaining the correct temperature (typically 37°C).[5]
HACL1 Signaling Pathway and Metabolic Context

The diagram below illustrates the role of HACL1 in the alpha-oxidation of phytanic acid.

HACL1 in Alpha-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->Phytanoyl_CoA_Hydroxylase Two_Hydroxyphytanoyl_CoA This compound HACL1 HACL1 Two_Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Phytanoyl_CoA_Synthetase->Phytanoyl_CoA Phytanoyl_CoA_Hydroxylase->Two_Hydroxyphytanoyl_CoA HACL1->Pristanal HACL1->Formyl_CoA Aldehyde_Dehydrogenase->Pristanic_Acid

Figure 3: The role of HACL1 in the alpha-oxidation pathway of phytanic acid.

References

Stability issues of 2-Hydroxyphytanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Hydroxyphytanoyl-CoA in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and visualizations to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like other long-chain acyl-CoA thioesters, is known to be unstable in aqueous solutions. The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which is susceptible to both acid- and base-catalyzed cleavage. At neutral pH, thioesters are generally more stable, but their stability can be influenced by temperature, buffer composition, and the presence of nucleophiles. For critical experiments, it is always recommended to use freshly prepared solutions.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (hours to a few days), aqueous solutions of this compound should be kept on ice (0-4°C) at a slightly acidic to neutral pH (around 6.0-7.0) to minimize hydrolysis. For long-term storage, it is advisable to store the compound as a dry powder or in an organic solvent like a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at -80°C. If storing as a dry powder, it can be aliquoted to avoid repeated freeze-thaw cycles of the entire stock.

Q3: How does pH affect the stability of this compound?

A3: The thioester bond of this compound is most stable at a slightly acidic to neutral pH. Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions will significantly accelerate the rate of hydrolysis. Therefore, for experiments requiring the compound to be in solution for extended periods, it is crucial to maintain the pH within a stable range, typically between 6.0 and 7.5.

Q4: Can the choice of buffer impact the stability of this compound?

A4: Yes, the buffer composition can influence stability. Buffers containing nucleophilic species can potentially react with the thioester bond. It is generally recommended to use non-nucleophilic buffers. Additionally, the presence of certain metal ions, such as high concentrations of Mg²⁺, can lead to the precipitation of long-chain acyl-CoAs like palmitoyl-CoA, and similar effects can be expected for this compound.[1]

Troubleshooting Guide

Q: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A: Cloudiness or precipitation of long-chain acyl-CoAs in aqueous buffers is a common issue, often related to solubility limits or interactions with buffer components.

  • Check Magnesium Concentration: High concentrations of divalent cations like Mg²⁺ can cause precipitation.[1] Consider reducing the Mg²⁺ concentration or ensuring it is chelated if not essential for your experiment.

  • Verify pH: Ensure the pH of your solution is appropriate.

  • Consider a Carrier: The use of a carrier molecule like fatty acid-free bovine serum albumin (BSA) can help to solubilize long-chain acyl-CoAs and prevent precipitation.

  • Gentle Warming and Sonication: Gentle warming (to no more than 37°C) and brief sonication can sometimes help to redissolve the precipitate, but be mindful that elevated temperatures can also accelerate degradation.

Q: I am seeing inconsistent results in my enzymatic assays using this compound. Could this be a stability issue?

A: Yes, inconsistent results are often a sign of substrate degradation.

  • Prepare Fresh Solutions: The most reliable approach is to prepare the this compound solution immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.

  • Monitor Substrate Integrity: If you suspect degradation, you can analyze your stock solution by HPLC to check for the presence of hydrolysis products (e.g., free Coenzyme A and 2-hydroxyphytanic acid).

  • Standardize Incubation Times: Ensure that the pre-incubation and incubation times in your assay are consistent across all experiments to minimize variability due to time-dependent degradation.

Q: How can I confirm that the degradation of this compound is non-enzymatic in my control experiments?

A: To confirm non-enzymatic degradation, you can run a control experiment under the same conditions (buffer, temperature, incubation time) but without the enzyme or cell lysate.

  • Time-Course Analysis: Take samples at different time points and analyze them using a suitable method like HPLC or LC-MS/MS to quantify the decrease in the this compound peak and the corresponding increase in its degradation products.

  • Heat-Inactivated Control: As an additional control, you can use a heat-inactivated enzyme preparation to ensure that any observed degradation is not due to residual enzymatic activity.

Quantitative Data on Stability

Due to the limited availability of specific quantitative stability data for this compound, the following table provides an extrapolated summary based on the known behavior of other long-chain acyl-CoA thioesters.

ConditionParameterExpected StabilityRecommendations & Remarks
pH Half-lifeMost stable at pH 6.0-7.0. Decreases significantly at pH < 4 and pH > 8.Buffer solutions should be carefully prepared and pH-verified.
Temperature Half-lifeDecreases with increasing temperature. Relatively stable at 0-4°C for short periods.Prepare solutions fresh and keep on ice. Avoid repeated freeze-thaw cycles. Long-term storage at -80°C is recommended.
Aqueous Buffer Solubility & StabilityCan precipitate in the presence of high concentrations of divalent cations (e.g., Mg²⁺).[1]Use non-nucleophilic buffers. Consider using a carrier protein like BSA to improve solubility.
Storage (Aqueous) Short-term (0-4°C)Use within a few hours for best results.Aliquot to avoid contamination and degradation of the stock solution.
Storage (Dry/Organic) Long-term (-80°C)Stable for months to years when stored properly as a dry powder or in an appropriate organic solvent.Aliquot the dry powder to avoid introducing moisture to the entire stock.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution via HPLC

This protocol outlines a method to determine the rate of non-enzymatic hydrolysis of this compound under specific experimental conditions (e.g., different pH values or temperatures).

Materials:

  • This compound

  • Aqueous buffers of desired pH values (e.g., phosphate (B84403) buffer, Tris-HCl)

  • HPLC system with a C18 reverse-phase column and UV detector (detection at 260 nm)

  • Mobile phase A: 100 mM sodium phosphate, pH 5.5

  • Mobile phase B: Acetonitrile

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO in water) and determine its initial concentration accurately.

  • Incubation:

    • Dilute the stock solution to the desired final concentration in the pre-warmed or pre-cooled aqueous buffers of different pH values to be tested.

    • Immediately take a "time zero" sample by transferring an aliquot to an HPLC vial and either injecting it immediately or quenching the reaction (e.g., by adding acid or flash-freezing).

    • Incubate the remaining solutions at the desired temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubation mixture and transfer them to HPLC vials. Quench the degradation if not analyzing immediately.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient to separate this compound from its degradation products (e.g., free Coenzyme A and 2-hydroxyphytanic acid). A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Monitor the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting linear fit will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 2-Hydroxyphytanic_Acid 2-Hydroxyphytanic_Acid Hydrolysis->2-Hydroxyphytanic_Acid + H2O Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A + H2O

Caption: Non-enzymatic hydrolysis of this compound.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_Stock Prepare this compound stock solution Dilute_Stock Dilute stock into buffers Prepare_Stock->Dilute_Stock Prepare_Buffers Prepare aqueous buffers at desired pH Prepare_Buffers->Dilute_Stock Time_Zero Take T=0 sample Dilute_Stock->Time_Zero Incubate Incubate at desired temperature Dilute_Stock->Incubate HPLC_Analysis Analyze samples by HPLC Time_Zero->HPLC_Analysis Time_Points Sample at time intervals Incubate->Time_Points Time_Points->HPLC_Analysis Data_Analysis Calculate degradation rate and half-life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Overcoming Challenges in the Purification of Recombinant HACL1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of recombinant 2-hydroxyacyl-CoA lyase 1 (HACL1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the expression and purification of recombinant HACL1.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying recombinant HACL1?

A1: Researchers may face several challenges during the purification of recombinant HACL1, including:

  • Low expression levels: The yield of recombinant HACL1 may be insufficient for downstream applications.

  • Protein insolubility and inclusion body formation: HACL1 may be expressed in a non-native, aggregated form within the host cells, primarily when expressed in E. coli.

  • Loss of enzymatic activity: HACL1 is a cofactor-dependent enzyme, and its activity can be lost during purification and storage due to the dissociation of essential cofactors or protein misfolding.[1]

  • Protein instability and aggregation: The purified protein may be prone to aggregation and precipitation over time.

  • Contamination with host cell proteins: Achieving high purity can be challenging due to the co-purification of endogenous host proteins.[2][3]

Q2: Which expression system is recommended for recombinant HACL1?

A2: Recombinant human HACL1 has been successfully expressed in both mammalian cells and E. coli.[1]

  • Mammalian cells: This system may offer the advantage of producing a protein with more native-like post-translational modifications, potentially leading to higher soluble expression and activity. However, it is generally more time-consuming and expensive.

  • E. coli: This is a cost-effective and rapid expression system. However, it may lead to the formation of insoluble inclusion bodies, and the lack of certain post-translational modifications might affect protein folding and activity.[4] Codon optimization of the HACL1 gene for E. coli expression is highly recommended to improve translation efficiency and protein yield.[5][6][7]

Q3: What are the critical cofactors for HACL1 activity and stability?

A3: HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][8] Its activity also relies on the presence of magnesium ions (Mg2+).[1] It is crucial to include both TPP and a magnesium salt (e.g., MgCl2) in buffers used during the final purification steps and for storage to maintain the enzyme's catalytic function and stability.

Q4: My recombinant HACL1 is expressed as inclusion bodies in E. coli. What should I do?

A4: Inclusion body formation is a common issue with recombinant protein expression in E. coli.[9] To obtain active HACL1, you will need to perform inclusion body solubilization and protein refolding. This typically involves:

  • Isolation and washing of inclusion bodies: To remove contaminating cellular components.

  • Solubilization: Using strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride to unfold the aggregated protein.[10][11]

  • Refolding: Gradually removing the denaturant to allow the protein to refold into its native conformation. This is often done through dialysis or rapid dilution into a refolding buffer containing stabilizing additives.[9][12]

  • Purification of the refolded protein: Using chromatography techniques to isolate the correctly folded, active HACL1.

Troubleshooting Guides

Low Expression Yield
Possible Cause Troubleshooting Steps
Suboptimal Codon Usage Synthesize a codon-optimized HACL1 gene for the chosen expression host (e.g., E. coli).[5][6][7]
Inefficient Induction Conditions Optimize inducer (e.g., IPTG) concentration, induction temperature, and duration. Lower temperatures (e.g., 16-25°C) and longer induction times can sometimes improve the yield of soluble protein.[13]
Plasmid Instability Ensure consistent antibiotic selection throughout cell growth. For ampicillin (B1664943) resistance, consider using carbenicillin, which is more stable.[13]
Protein Toxicity to Host Cells Use a tightly regulated expression vector and a host strain that minimizes basal expression. Consider co-expression with chaperone proteins to aid in proper folding and reduce toxicity.
Protein Insolubility (Inclusion Bodies)
Possible Cause Troubleshooting Steps
High Expression Rate Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein synthesis, allowing more time for proper folding.[13]
Suboptimal Lysis Buffer Include additives in the lysis buffer that can help maintain protein solubility, such as non-ionic detergents (e.g., Triton X-100), glycerol (B35011), and DTT.
Inefficient Refolding Protocol Screen different refolding buffer conditions. Key parameters to optimize include pH, the concentration of residual denaturant, and the addition of stabilizing agents like L-arginine, glycerol, or polyethylene (B3416737) glycol (PEG).[14] A redox shuffling system (e.g., reduced and oxidized glutathione) may also be beneficial.
Loss of Enzymatic Activity
Possible Cause Troubleshooting Steps
Cofactor Dissociation Supplement all purification and storage buffers with TPP (e.g., 0.1-1 mM) and MgCl2 (e.g., 1-5 mM).[1]
Protein Misfolding/Denaturation Perform all purification steps at 4°C. Include stabilizing agents in your buffers, such as glycerol (10-20%), DTT (1-5 mM) to prevent oxidation, and a non-ionic detergent (e.g., 0.1% Tween-20).[1]
Proteolytic Degradation Add a protease inhibitor cocktail to the lysis buffer. Maintain low temperatures throughout the purification process.
Improper Storage Store purified HACL1 in a buffer containing TPP, MgCl2, and a cryoprotectant like glycerol at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Codon Optimization and Gene Synthesis

For expression in E. coli, it is highly recommended to perform codon optimization of the human HACL1 gene sequence. This involves replacing native human codons with those most frequently used by E. coli without altering the amino acid sequence. Several online tools and commercial services are available for this purpose. The optimized gene can then be synthesized and cloned into a suitable expression vector, such as one containing an N-terminal His-tag for affinity purification.[5][6][7]

Expression of His-tagged HACL1 in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the codon-optimized His-tagged HACL1 gene.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Harvesting: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Purification of Soluble His-tagged HACL1
  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM TPP, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM TPP).

    • Elute the His-tagged HACL1 with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM TPP). Collect fractions.

  • Buffer Exchange and Storage:

    • Analyze the eluted fractions by SDS-PAGE.

    • Pool the fractions containing pure HACL1 and perform buffer exchange into a final Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT, 2 mM MgCl2, 0.5 mM TPP) using a desalting column or dialysis.

    • Determine the protein concentration, aliquot, and store at -80°C.

Solubilization and Refolding of HACL1 from Inclusion Bodies
  • Inclusion Body Isolation and Washing: After cell lysis (without detergent), centrifuge the lysate to pellet the inclusion bodies. Wash the pellet sequentially with Lysis Buffer containing 1% Triton X-100 and then with Lysis Buffer without detergent to remove contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea or 6 M Guanidine-HCl, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.

  • Refolding by Dilution:

    • Prepare a large volume of Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 2 mM MgCl2, 0.5 mM TPP, 0.5 M L-arginine, 10% glycerol).

    • Slowly add the solubilized protein to the Refolding Buffer with gentle stirring, aiming for a 1:20 to 1:100 dilution ratio.

    • Incubate at 4°C for 12-24 hours to allow for refolding.

  • Purification of Refolded Protein:

    • Centrifuge the refolding mixture to remove any precipitated protein.

    • Concentrate the supernatant and proceed with affinity chromatography as described for the soluble protein.

Visualizations

experimental_workflow cluster_expression Expression cluster_purification Purification cluster_inclusion_body Inclusion Body Pathway Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Insoluble Fraction Affinity Affinity Chromatography Clarification->Affinity BufferExchange Buffer Exchange & Storage Affinity->BufferExchange Solubilization Solubilization (8M Urea) IB_Isolation->Solubilization Refolding Refolding (Dilution) Solubilization->Refolding Refolding->Affinity Purify Refolded Protein

Caption: Workflow for recombinant HACL1 expression and purification.

troubleshooting_logic Start Start Purification CheckYield Low Protein Yield? Start->CheckYield CheckSolubility Protein in Inclusion Bodies? CheckYield->CheckSolubility No OptimizeExpression Optimize Expression: - Codon Optimization - Induction Conditions CheckYield->OptimizeExpression Yes CheckActivity Low/No Activity? CheckSolubility->CheckActivity No RefoldProtein Inclusion Body Solubilization & Refolding Protocol CheckSolubility->RefoldProtein Yes StabilizeProtein Stabilize Protein: - Add TPP & Mg2+ - Use Stabilizing Agents CheckActivity->StabilizeProtein Yes Success Successful Purification CheckActivity->Success No OptimizeExpression->CheckYield RefoldProtein->CheckActivity StabilizeProtein->CheckActivity

Caption: Troubleshooting logic for HACL1 purification challenges.

References

Optimizing cofactor concentrations (ThDP, Mg2+) for HACL1 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of 2-hydroxyacyl-CoA lyase 1 (HACL1) by modulating the concentrations of its essential cofactors, thiamine (B1217682) pyrophosphate (ThDP) and magnesium ions (Mg2+).

Frequently Asked Questions (FAQs)

Q1: What are the essential cofactors for HACL1 activity?

A1: HACL1 is a thiamine pyrophosphate (ThDP)-dependent enzyme, meaning ThDP is crucial for its catalytic function.[1] Additionally, HACL1 requires divalent metal ions, specifically Mg2+, for its activity.[2]

Q2: What are the typical starting concentrations for ThDP and Mg2+ in an HACL1 activity assay?

A2: While optimal concentrations should be determined empirically for human HACL1, studies on related 2-hydroxyacyl-CoA lyases can provide a starting point. For a related actinobacterial 2-hydroxyisobutyryl-CoA lyase, an optimal ThDP concentration was found to be approximately 200 μM, and 1 mM MgCl2 was used in the assay buffer. These concentrations are a reasonable starting point for optimizing your HACL1 assay.

Q3: How do ThDP and Mg2+ contribute to HACL1's function?

A3: ThDP is directly involved in the catalytic mechanism of HACL1, specifically in the cleavage of the carbon-carbon bond of 2-hydroxyacyl-CoA substrates.[1] Mg2+ is essential for the proper binding and functioning of the ThDP cofactor within the enzyme's active site.

Q4: Can other divalent cations substitute for Mg2+?

A4: While Mg2+ is the recognized divalent cation for HACL1, the ability of other cations like Mn2+ or Ca2+ to substitute for it would need to be experimentally verified. In many ThDP-dependent enzymes, Mg2+ is the most effective cofactor.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no HACL1 activity Suboptimal Cofactor Concentrations: Insufficient ThDP or Mg2+ will limit the enzyme's catalytic rate.Titrate ThDP and Mg2+ concentrations around the suggested starting points (e.g., ThDP: 50-500 µM; Mg2+: 0.1-5 mM) to find the optimal concentrations for your specific experimental conditions.
Cofactor Degradation: ThDP can be susceptible to degradation, especially at alkaline pH or elevated temperatures.Prepare fresh ThDP solutions for each experiment. Store stock solutions at -20°C or below.
Chelating Agents in Buffer: Reagents like EDTA in your sample or buffer can chelate Mg2+, making it unavailable to the enzyme.Ensure your assay buffer is free of chelating agents. If their presence is unavoidable, add Mg2+ in excess of the chelator concentration.
Inconsistent results between experiments Variability in Cofactor Preparation: Inconsistent concentrations of ThDP or Mg2+ stocks will lead to variable enzyme activity.Prepare large batches of cofactor stock solutions and aliquot them for single use to ensure consistency. Always vortex solutions before use.
Buffer pH Variation: The binding of cofactors and overall enzyme activity can be sensitive to pH changes.Prepare buffers fresh and verify the pH before each experiment. Ensure the buffer has sufficient buffering capacity for the duration of the assay.
High background signal Contaminating Enzymes: The enzyme preparation may contain other enzymes that react with the substrate or detection reagents.Purify the HACL1 enzyme to homogeneity. Include a control reaction without the enzyme to measure the background signal.
Non-enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions.Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for a related 2-hydroxyacyl-CoA lyase from Actinomycetales bacterium. These values should be used as a starting point for the optimization of human HACL1 activity.

Table 1: Suggested Starting Concentrations for HACL1 Cofactors

CofactorSuggested Starting Concentration
Thiamine Pyrophosphate (ThDP)~200 µM
Magnesium Chloride (MgCl2)1 mM

Table 2: Kinetic Parameters for a Related Bacterial 2-Hydroxyisobutyryl-CoA Lyase

ParameterValue
Km (for 2-hydroxyisobutyryl-CoA)~120 µM
kcat~1.3 s-1
Catalytic Efficiency (kcat/Km)~11 s-1mM-1

Experimental Protocols

Protocol 1: Determination of Optimal ThDP Concentration

  • Prepare a series of reaction mixtures: Each mixture should contain a constant concentration of HACL1 enzyme, substrate (e.g., 2-hydroxyphytanoyl-CoA), and Mg2+ (e.g., 1 mM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2).

  • Vary the ThDP concentration: Create a range of ThDP concentrations (e.g., 0, 50, 100, 200, 300, 400, 500 µM).

  • Initiate the reaction: Add the enzyme to the reaction mixtures to start the reaction.

  • Incubate: Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period.

  • Measure enzyme activity: Determine the rate of product formation using a suitable detection method (e.g., HPLC, GC-MS, or a coupled spectrophotometric assay).

  • Plot the data: Plot the enzyme activity as a function of ThDP concentration. The optimal concentration will be the point at which the activity reaches a plateau.

Protocol 2: Determination of Optimal Mg2+ Concentration

  • Prepare a series of reaction mixtures: Each mixture should contain a constant concentration of HACL1 enzyme, substrate, and the determined optimal concentration of ThDP from Protocol 1.

  • Vary the Mg2+ concentration: Create a range of Mg2+ concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).

  • Initiate the reaction: Add the enzyme to the reaction mixtures.

  • Incubate: Incubate at a constant temperature for a fixed period.

  • Measure enzyme activity: Determine the rate of product formation.

  • Plot the data: Plot the enzyme activity as a function of Mg2+ concentration to identify the optimal concentration.

Visualizations

HACL1_Cofactor_Optimization_Workflow start_end start_end process process decision decision data data start Start Optimization prep_reagents Prepare Reagents: - HACL1 Enzyme - Substrate - Assay Buffer start->prep_reagents thdp_titration Perform ThDP Titration (Fixed [Mg2+]) prep_reagents->thdp_titration analyze_thdp Analyze ThDP Data thdp_titration->analyze_thdp optimal_thdp Determine Optimal [ThDP] analyze_thdp->optimal_thdp mg_titration Perform Mg2+ Titration (Optimal [ThDP]) optimal_thdp->mg_titration Optimal [ThDP] analyze_mg Analyze Mg2+ Data mg_titration->analyze_mg optimal_mg Determine Optimal [Mg2+] analyze_mg->optimal_mg end Optimized Assay Conditions optimal_mg->end Optimal [ThDP] & [Mg2+]

Caption: Workflow for optimizing ThDP and Mg2+ concentrations for HACL1 activity.

HACL1_Troubleshooting_Logic issue issue cause cause solution solution low_activity Low/No HACL1 Activity suboptimal_cofactors Suboptimal [ThDP] or [Mg2+] low_activity->suboptimal_cofactors cofactor_degradation Cofactor Degradation low_activity->cofactor_degradation chelators Chelating Agents Present low_activity->chelators titrate_cofactors Titrate Cofactor Concentrations suboptimal_cofactors->titrate_cofactors fresh_cofactors Prepare Fresh Cofactors cofactor_degradation->fresh_cofactors remove_chelators Use Chelator-Free Buffer or Add Excess Mg2+ chelators->remove_chelators

Caption: Troubleshooting logic for low HACL1 activity related to cofactors.

References

Alternative metabolic pathways in HACL1 deficient models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-hydroxyacyl-CoA lyase 1 (HACL1) deficient models.

Frequently Asked Questions (FAQs)

Q1: My HACL1 knockout mice do not show any obvious phenotype. Is this normal?

A1: Yes, this is a widely reported observation. Under standard dietary conditions, HACL1 deficient mice typically do not present a severe or distinct phenotype.[1][2][3][4] The manifestation of a clear phenotype is often dependent on challenging the mice with a diet enriched in phytol (B49457), a precursor of phytanic acid.[1][3][4]

Q2: What is the primary metabolic function of HACL1?

A2: HACL1 is a key peroxisomal enzyme involved in two main metabolic processes: the alpha-oxidation of 3-methyl-branched fatty acids like phytanic acid, and the chain-shortening of 2-hydroxy long-chain fatty acids.[1][5] It catalyzes the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA intermediates.[5]

Q3: Why does a phytol-rich diet induce a phenotype in HACL1 deficient mice?

A3: A diet rich in phytol leads to the accumulation of its metabolite, phytanic acid.[1][4] Since HACL1 is crucial for the degradation of phytanic acid via alpha-oxidation, its deficiency causes a buildup of phytanic acid and its intermediate, 2-hydroxyphytanic acid, particularly in the liver.[2][3] This accumulation is toxic and results in a phenotype resembling Refsum disease, which can include weight loss, an enlarged and mottled liver, and reduced hepatic glycogen (B147801) and triglycerides.[1][3][4]

Q4: What are the known alternative metabolic pathways that compensate for HACL1 deficiency?

A4: Two primary compensatory pathways have been identified in HACL1 deficient models:

  • Omega (ω)-oxidation: This pathway becomes upregulated to handle the excess fatty acids. It involves enzymes from the Cytochrome P450 family (specifically CYP4A10 and CYP4A14) that are targets of PPARα.[2][3] This results in the formation of dicarboxylic acids, which are then transported into peroxisomes by the ABCD3 transporter for subsequent β-oxidation.[3]

  • A second, HACL1-unrelated lyase (HACL2): An alternative lyase, HACL2, located in the endoplasmic reticulum, can also cleave 2-hydroxyacyl-CoAs.[1][4][6] While HACL1 is the major enzyme for branched-chain fatty acid alpha-oxidation, HACL2 appears to play a more significant role in the alpha-oxidation of straight-chain 2-hydroxy fatty acids.[7]

Q5: I observe an increase in dicarboxylic acids in the urine of my HACL1 knockout mice. What is the significance of this?

A5: The presence of dicarboxylic aciduria is a strong indicator of the activation of the compensatory ω-oxidation pathway.[1][4] When the primary alpha-oxidation pathway is blocked due to HACL1 deficiency, the cell upregulates ω-oxidation to metabolize the accumulating fatty acids, leading to the formation and excretion of dicarboxylic acids.

Troubleshooting Guides

Issue 1: Unexpectedly mild or absent phenotype in HACL1-deficient mice on a phytol-rich diet.
Possible Cause Troubleshooting Step
Insufficient phytol concentration in the diet. Verify the concentration of phytol in the diet. Studies reporting a clear phenotype have used diets with 0.1% to 0.5% (v/w or w/w) phytol for 3 to 6 weeks.[8]
Genetic background of the mouse strain. The genetic background of the mice can influence the severity of the phenotype.[3][8] Be consistent with the mouse strain used in your experiments and compare your results to literature that uses the same strain.
Age of the mice. The age of the mice at the start of the dietary challenge may influence the outcome. Ensure consistency in the age of experimental animals.
Compensatory HACL2 activity. Consider that high expression or activity of HACL2 in your specific mouse strain or tissue of interest might be efficiently compensating for the lack of HACL1.[1][4][6]
Issue 2: Inconsistent results in fatty acid oxidation assays.
Possible Cause Troubleshooting Step
Suboptimal substrate concentration. Titrate the concentration of the fatty acid substrate (e.g., phytanic acid, 2-hydroxy fatty acids) to determine the optimal concentration for your specific cell type or tissue homogenate.
Cell viability issues. Ensure high cell viability (>90%) before starting the assay. Use fresh cell isolates or recently passaged cells. For primary hepatocytes, use them immediately after isolation for best results.[9]
Incorrect assay conditions. Optimize incubation times, temperature, and buffer conditions. For measuring peroxisomal β-oxidation, it may be necessary to inhibit mitochondrial β-oxidation.
Inadequate cell lysis for enzyme activity assays. Use a validated lysis protocol to ensure complete release of the peroxisomal contents without denaturing the enzyme.
Issue 3: Difficulty in detecting changes in odd-chain fatty acid levels.
Possible Cause Troubleshooting Step
Tissue-specific differences in HACL1/HACL2 expression. HACL1 deficiency significantly reduces heptadecanoic acid (C17:0) in the liver and plasma, but may not have a significant effect in adipose tissue.[6] Analyze the appropriate tissue based on your research question.
Dietary contribution of odd-chain fatty acids. Standard chow can contain odd-chain fatty acids. To specifically study endogenous production, a custom diet with minimal odd-chain fatty acids may be required.
Redundancy with HACL2. The contribution of HACL2 to odd-chain fatty acid synthesis from straight-chain 2-hydroxy fatty acids might be significant, masking the effect of HACL1 deficiency in some tissues.[6][7]

Data Presentation

Table 1: Summary of Metabolite Changes in HACL1 Deficient Mouse Liver (Phytol-Rich Diet)

MetaboliteFold Change vs. Wild-TypeReference
Phytanic Acid~2.4-fold increase[3]
2-Hydroxyphytanic Acid~55-fold increase[3]
Heptadecanoic Acid (C17:0)Significantly decreased[2][3]

Table 2: Key Protein Expression Changes in HACL1 Deficient Mouse Liver (Phytol-Rich Diet)

ProteinPathwayChange in ExpressionReference
HACL1α-oxidationSignificantly decreased[2][3]
CYP4A10ω-oxidationSignificantly increased[2][3]
CYP4A14ω-oxidationSignificantly increased[2][3]
ABCD3Peroxisomal TransportUpregulated[3]
ACOX1Peroxisomal β-oxidationUpregulated[3]

Experimental Protocols

Protocol 1: Measurement of Fatty Acid β-Oxidation in Freshly Isolated Mouse Hepatocytes

This protocol is adapted from established methods for measuring mitochondrial and peroxisomal fatty acid oxidation.[9]

Materials:

  • M199 buffer (or similar)

  • Collagenase solution

  • Percoll

  • BSA (fatty acid-free)

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or a custom synthesized radiolabeled branched-chain fatty acid)

  • Scintillation fluid and counter

  • Perchloric acid

Procedure:

  • Hepatocyte Isolation:

    • Perfuse the mouse liver with a collagenase solution to digest the extracellular matrix.

    • Gently disrupt the liver to release the hepatocytes.

    • Purify the hepatocytes from other cell types using a Percoll gradient centrifugation.

    • Resuspend the hepatocyte pellet in M199 buffer.

  • Fatty Acid Substrate Preparation:

    • Prepare a stock solution of the radiolabeled fatty acid complexed to BSA. This increases the solubility of the fatty acid in the aqueous buffer.

  • Oxidation Assay:

    • Pre-incubate a known number of hepatocytes in a shaking water bath at 37°C.

    • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

    • Incubate for a defined period (e.g., 15-60 minutes).

    • Stop the reaction by adding perchloric acid. This will precipitate the protein and unmetabolized fatty acids.

    • Centrifuge the samples to pellet the precipitate.

    • Collect the supernatant, which contains the acid-soluble metabolites (including radiolabeled acetyl-CoA and other intermediates).

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total amount of protein in the hepatocyte pellet or to the cell number.

    • Compare the rate of fatty acid oxidation between wild-type and HACL1 deficient hepatocytes.

Protocol 2: Metabolomic Analysis of Liver Tissue

Materials:

  • Liquid nitrogen

  • Homogenizer

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • LC-MS/MS or GC-MS system

Procedure:

  • Sample Collection and Quenching:

    • Excise the liver tissue from the mouse immediately after euthanasia.

    • Flash-freeze the tissue in liquid nitrogen to quench all metabolic activity.

    • Store samples at -80°C until analysis.

  • Metabolite Extraction:

    • Homogenize the frozen liver tissue in a cold extraction solvent mixture (e.g., methanol:chloroform:water).

    • Centrifuge to separate the polar and non-polar phases.

    • Collect the different phases for analysis of a wide range of metabolites.

  • Derivatization (for GC-MS):

    • For the analysis of certain fatty acids and other metabolites by GC-MS, a derivatization step (e.g., silylation) may be necessary to increase their volatility.

  • Mass Spectrometry Analysis:

    • Inject the extracted samples into an LC-MS/MS or GC-MS system.

    • Use appropriate chromatography methods to separate the metabolites.

    • Acquire mass spectra for metabolite identification and quantification.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites by comparing with spectral libraries and authentic standards.

    • Perform statistical analysis to identify significant differences in metabolite levels between wild-type and HACL1 deficient tissues.

Mandatory Visualizations

HACL1_Deficiency_Metabolic_Pathways cluster_alpha_oxidation Peroxisomal α-Oxidation cluster_omega_oxidation Compensatory ω-Oxidation cluster_hacl2 ER-based Compensation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Fatty_Acids Accumulated Fatty Acids Phytanic_Acid->Fatty_Acids Accumulation Hydroxy_Phytanoyl_CoA 2-Hydroxy- phytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH HACL1 HACL1 (Deficient) Hydroxy_Phytanoyl_CoA->HACL1 Pristanal Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid HACL1->Pristanal Cleavage CYP4A CYP4A10/14 (Upregulated) Fatty_Acids->CYP4A Dicarboxylic_Acids Dicarboxylic Acids Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acids->Peroxisomal_Beta_Oxidation ABCD3 Transporter CYP4A->Dicarboxylic_Acids Hydroxy_Acyl_CoA 2-Hydroxyacyl-CoA HACL2 HACL2 Hydroxy_Acyl_CoA->HACL2 Aldehyde (n-1) Aldehyde HACL2->Aldehyde Cleavage

Caption: Alternative metabolic pathways in HACL1 deficiency.

experimental_workflow cluster_troubleshooting Troubleshooting Steps cluster_analysis Further Analysis start Start: Unexpected Experimental Outcome (e.g., no phenotype, inconsistent data) check_diet Verify Phytol Diet Concentration & Duration start->check_diet check_strain Confirm Mouse Genetic Background start->check_strain check_assay Optimize Assay Conditions (Substrate, Time, Temp) start->check_assay check_viability Assess Cell Viability (>90%) start->check_viability measure_metabolites Quantify Key Metabolites (Phytanic Acid, Dicarboxylic Acids) check_diet->measure_metabolites measure_expression Analyze Gene/Protein Expression (CYP4A, HACL2) check_strain->measure_expression end Resolution: Identified Cause & Optimized Protocol check_assay->end check_viability->end check_tissue Select Appropriate Tissue for Analysis check_tissue->measure_metabolites measure_metabolites->end measure_expression->end

Caption: Troubleshooting workflow for HACL1 deficiency experiments.

References

Technical Support Center: HACL1 & HACL2 Lyase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with resources to differentiate between the lyase activities of 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2).

Frequently Asked Questions (FAQs)

Q1: What are the primary functions and localizations of HACL1 and HACL2?

A1: HACL1 is a peroxisomal enzyme crucial for the alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1][2][3] HACL2 is localized in the endoplasmic reticulum (ER) and plays a significant role in the alpha-oxidation of straight-chain 2-hydroxy fatty acids, particularly very-long-chain fatty acids (VLCFAs).[4]

Q2: What are the key differences in substrate preference between HACL1 and HACL2?

A2: HACL1 shows a stronger contribution to the alpha-oxidation of 3-methyl branched-chain fatty acids like phytanic acid.[5][6] Conversely, HACL2 is more involved in the alpha-oxidation of straight-chain 2-hydroxy fatty acids, especially those with very long chains (e.g., C24:0).[4][5][6][7]

Q3: Can I use a specific inhibitor to distinguish between HACL1 and HACL2 activity?

A3: Currently, there are no commercially available, specific inhibitors documented in the literature that can definitively distinguish between HACL1 and HACL2 activity. Differentiation is primarily achieved by assessing substrate specificity and using cellular models like knockout cell lines.

Q4: What are the products of the HACL-catalyzed reaction?

A4: Both HACL1 and HACL2 catalyze the cleavage of a 2-hydroxyacyl-CoA substrate into a fatty aldehyde (one carbon shorter than the original substrate) and formyl-CoA.[8] For example, HACL1 cleaves 2-hydroxyphytanoyl-CoA to produce pristanal (B217276) and formyl-CoA.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Ambiguous results; unable to attribute activity to either HACL1 or HACL2. Substrate is metabolized by both enzymes. Cell lysate contains both HACL1 (peroxisomal) and HACL2 (ER) activity.1. Use a panel of substrates with varying chain lengths and branching (see Table 1). 2. Perform substrate competition assays. 3. Use knockout (KO) cell lines (e.g., Hacl1 KO, Hacl2 KO, or double KO) to isolate the activity of one enzyme.[4][5] 4. Perform subcellular fractionation to separate peroxisomes and ER/microsomes before conducting the assay.
Low or no detectable lyase activity. 1. Degradation of enzyme during sample preparation. 2. Absence of essential cofactors. 3. Incorrect substrate form (must be an acyl-CoA thioester). 4. Sub-optimal assay conditions (pH, temperature).1. Use fresh cell or tissue lysates and include protease inhibitors. 2. Ensure the assay buffer is supplemented with the required cofactors: Thiamine (B1217682) Pyrophosphate (TPP) and Mg²⁺.[8] 3. Verify that the 2-hydroxy fatty acid has been correctly converted to its CoA derivative. 4. Optimize assay conditions. A typical pH is around 7.5.[8]
High background signal. Non-enzymatic hydrolysis of the acyl-CoA substrate. Contaminating activities in the cell lysate.1. Run a control reaction without the enzyme source (lysate) to measure the rate of non-enzymatic breakdown. 2. If possible, use a partially purified enzyme preparation. 3. Ensure the detection method is specific for the reaction product (e.g., the fatty aldehyde or formyl-CoA).

Comparative Data: Substrate Preferences

Table 1: Relative Activity of HACL1 and HACL2 Towards Key Substrates

Substrate ClassSpecific Substrate ExamplePredominantly Metabolized ByRationale / Evidence
3-Methyl Branched-Chain Fatty Acids Phytanic AcidHACL1 In Hacl1 KO cells, the conversion of phytanic acid to its downstream product, pristanic acid, is significantly reduced, while this conversion is less affected in Hacl2 KO cells.[4]
Straight-Chain 2-OH Very-Long-Chain Fatty Acids (VLCFAs) 2-hydroxy C24:0 FAHACL2 Hacl2 KO and double KO cells show a significant accumulation of 2-hydroxy C24:0 ceramides (B1148491) and a reduction in the C23:0 ceramide product when incubated with 2-hydroxy C24:0 FA.[4][7]
Straight-Chain 2-OH Long-Chain Fatty Acids (LCFAs) 2-hydroxy C16:0 FAHACL2 HACL2 expression in a yeast model shows a greater capacity to metabolize 2-hydroxy C16:0 FA into odd-chain fatty acids compared to HACL1 expression.[4]

Experimental Protocols & Methodologies

Protocol: Differentiating HACL1 and HACL2 Activity using Knockout Cell Models

This method relies on quantifying the metabolic products of specific substrates in wild-type (WT), Hacl1 KO, Hacl2 KO, and double KO (DKO) cells.

1. Cell Culture and Substrate Incubation:

  • Culture WT, Hacl1 KO, Hacl2 KO, and Hacl1/Hacl2 DKO cell lines (e.g., CHO-K1) under standard conditions.
  • For branched-chain fatty acid analysis, incubate cells with a substrate like 4 µM phytanic acid for 24 hours.[5]
  • For straight-chain VLCFA analysis, incubate cells with a substrate like 4 µM 2-hydroxy C24:0 fatty acid for 72 hours.[7]

2. Lipid Extraction:

  • After incubation, harvest the cells and/or the culture medium.
  • Extract total lipids using a standard method, such as a Bligh-Dyer or Folch extraction.

3. Sample Analysis (LC-MS/MS):

  • Quantify the substrate and its expected metabolic products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • When using phytanic acid, measure the levels of 2-hydroxyphytanic acid and the final product, pristanic acid.[5]
  • When using 2-hydroxy C24:0 FA, measure the levels of the substrate incorporated into ceramides (2-OH C24:0-ceramide) and the alpha-oxidation product (C23:0-ceramide).[7]

4. Interpretation:

  • HACL1 Activity: A significant decrease in pristanic acid production from phytanic acid in Hacl1 KO and DKO cells compared to WT and Hacl2 KO cells indicates HACL1 is the primary enzyme for this substrate.
  • HACL2 Activity: A significant decrease in C23:0-ceramide production from 2-hydroxy C24:0 FA in Hacl2 KO and DKO cells compared to WT and Hacl1 KO cells indicates HACL2 is the dominant enzyme for this substrate.

Visualizations

Metabolic Pathway Context

metabolic_pathway cluster_alpha_ox Peroxisomal Alpha-Oxidation cluster_alpha_ox_er ER-based Alpha-Oxidation PhytanicAcid Phytanic Acid (3-Methyl Branched-Chain FA) PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA This compound PhytanoylCoA->HydroxyphytanoylCoA PHYH Pristanal Pristanal + Formyl-CoA HydroxyphytanoylCoA->Pristanal HACL1 VLCFA 2-OH Straight-Chain VLCFA VLCFACoA 2-OH VLCFA-CoA VLCFA->VLCFACoA Acyl-CoA Synthetase Aldehyde Fatty Aldehyde (n-1 carbons) + Formyl-CoA VLCFACoA->Aldehyde HACL2 experimental_workflow cluster_exp1 Experiment 1: Branched-Chain Substrate cluster_exp2 Experiment 2: Straight-Chain VLCFA Substrate decision decision result result start Start: Prepare WT, Hacl1 KO, & Hacl2 KO cell cultures sub1 Incubate cells with Phytanic Acid start->sub1 sub2 Incubate cells with 2-OH C24:0 FA start->sub2 measure1 Measure Pristanic Acid (product) via LC-MS/MS sub1->measure1 dec1 Pristanic Acid reduced in Hacl1 KO cells? measure1->dec1 res1 Conclusion: HACL1 is dominant for Phytanic Acid metabolism dec1->res1 Yes measure2 Measure C23:0-Ceramide (product) via LC-MS/MS sub2->measure2 dec2 C23:0-Ceramide reduced in Hacl2 KO cells? measure2->dec2 res2 Conclusion: HACL2 is dominant for 2-OH VLCFA metabolism dec2->res2 Yes

References

Technical Support Center: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating potential inhibitors of 2-hydroxyphytanoyl-CoA lyase (HACL1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound lyase (HACL1) and what is its function?

A1: this compound lyase (HACL1) is a peroxisomal enzyme that plays a crucial role in the alpha-oxidation of fatty acids.[1][2] Specifically, it catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA. This is a key step in the degradation of 3-methyl-branched fatty acids like phytanic acid. HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][2]

Q2: Why is HACL1 a potential therapeutic target?

A2: HACL1 is involved in the metabolic pathway of phytanic acid. The accumulation of phytanic acid is characteristic of Refsum disease, a rare autosomal recessive neurological disorder. While the primary genetic defects in Refsum disease are often in the phytanoyl-CoA hydroxylase (PHYH) gene, modulating the activity of downstream enzymes like HACL1 could be a therapeutic strategy. However, research into specific HACL1 inhibitors is still in its early stages.

Q3: What are the known or potential inhibitors of HACL1?

A3: Currently, there are no specific, potent, and commercially available inhibitors designed for HACL1. However, based on its mechanism, two main classes of potential inhibitors can be considered:

  • Thiamine Pyrophosphate (TPP) Antagonists: Since HACL1 is a TPP-dependent enzyme, compounds that interfere with TPP binding or function are potential inhibitors.[1][2] Oxythiamine (B85929) is a known TPP antagonist that gets converted to the inhibitory oxythiamine pyrophosphate (OxPP) in cells.[3] While not directly tested on isolated HACL1, oxythiamine has been shown to inhibit the overall α-oxidation pathway.

  • Substrate Analogs: Molecules that mimic the structure of the natural substrate, this compound, could act as competitive inhibitors by binding to the active site. The development and testing of such specific analogs for HACL1 have not been extensively reported in the literature.

Q4: What are the downstream cellular effects of HACL1 inhibition?

A4: Direct studies on the effects of acute HACL1 inhibition by a small molecule are limited. However, studies on HACL1-deficient mice provide insights into the potential metabolic consequences. HACL1 knockout mice, when fed a diet containing phytol (B49457) (a precursor to phytanic acid), exhibit an accumulation of phytanic acid and 2-hydroxyphytanic acid in the liver.[4][5] This leads to the activation of compensatory metabolic pathways, including:

  • PPARα Signaling: The accumulation of fatty acids acts as endogenous ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[4][5][6]

  • ω-Oxidation Pathway: HACL1 deficiency leads to the upregulation of the omega-oxidation pathway for fatty acids, which is another mechanism to handle excess fatty acids.[4][5][7]

Troubleshooting Guides for HACL1 Inhibition Assays

Issue 1: High background signal in the enzymatic assay.
Potential Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity reagents. Ensure water is nuclease-free.
Non-enzymatic substrate degradation Run a no-enzyme control (replace enzyme with buffer) to quantify the rate of spontaneous substrate breakdown under your assay conditions.
Interference from test compounds Test for compound autofluorescence or quenching at the assay wavelengths if using a fluorescence-based method. Run a control with the compound and without the enzyme.
Issue 2: Low or no HACL1 activity detected.
Potential Cause Troubleshooting Step
Inactive Enzyme Ensure proper storage of the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. Confirm the activity of a new batch of enzyme with a known substrate concentration before starting inhibitor screening.
Suboptimal Assay Conditions Verify the pH and temperature of the assay buffer are optimal for HACL1 activity. Ensure the concentrations of cofactors (TPP and Mg²⁺) are sufficient.
Degraded Substrate Store the this compound substrate under appropriate conditions (e.g., -80°C) and protect it from degradation.
Issue 3: Inconsistent or non-reproducible inhibition data.
Potential Cause Troubleshooting Step
Inhibitor Precipitation Check the solubility of your test compounds in the final assay buffer. The presence of DMSO or other solvents should be consistent across all wells and at a concentration that does not affect enzyme activity.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme.
Time-dependent Inhibition Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate to check for time-dependent inhibition.

Experimental Protocols

Key Experiment: HACL1 Enzymatic Activity Assay (Radioactivity-based)

This protocol is adapted from the method described by Foulon et al. (1999).[8]

Principle: The assay measures the activity of HACL1 by quantifying the release of [¹⁴C]formyl-CoA (which is subsequently converted to [¹⁴C]formate and then to ¹⁴CO₂) from the substrate [1-¹⁴C]this compound.

Materials:

  • Purified or recombinant HACL1 enzyme

  • [1-¹⁴C]this compound (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

  • Bovine Serum Albumin (BSA)

  • Scintillation fluid and vials

  • Formate (B1220265) dehydrogenase and NAD⁺ (for conversion of formate to CO₂)

  • CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, TPP, MgCl₂, and BSA at their final desired concentrations.

  • Enzyme Addition: Add the HACL1 enzyme solution to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]this compound substrate.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • CO₂ Trapping: Add formate dehydrogenase and NAD⁺ to convert the [¹⁴C]formate to ¹⁴CO₂. The ¹⁴CO₂ is then trapped by a suitable agent.

  • Quantification: The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting.

Data Analysis:

The enzyme activity is calculated based on the amount of ¹⁴CO₂ produced per unit of time and normalized to the amount of enzyme used. For inhibitor studies, the percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Signaling Pathways and Logical Relationships

HACL1 Deficiency and Compensatory Metabolic Pathways

The inhibition of HACL1 is expected to mimic the metabolic state observed in HACL1-deficient animal models. The primary consequence is the accumulation of its substrate, this compound, and its precursor, phytanic acid. This accumulation triggers a signaling cascade primarily mediated by PPARα.

HACL1_Inhibition_Pathway cluster_0 α-Oxidation Pathway HACL1 HACL1 Hydroxyphytanoyl_CoA This compound Accumulation Phytanic_Acid_Metabolism Phytanic Acid Metabolism Inhibitor Potential Inhibitor (e.g., TPP Antagonist) Inhibitor->HACL1 Inhibits Phytanic_Acid Phytanic Acid Accumulation Phytanic_Acid->Hydroxyphytanoyl_CoA Leads to PPARa PPARα Activation Hydroxyphytanoyl_CoA->PPARa Activates Omega_Oxidation ω-Oxidation Upregulation PPARa->Omega_Oxidation Induces Gene_Expression Target Gene Expression (e.g., CYP4A family) Omega_Oxidation->Gene_Expression Increases

Caption: Logical workflow of HACL1 inhibition leading to PPARα activation.

Experimental Workflow for HACL1 Inhibitor Screening

A typical workflow for identifying and characterizing HACL1 inhibitors would involve a primary screen followed by secondary assays to confirm the mechanism of action.

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Validation Compound_Library Compound Library Primary_Assay HACL1 Enzymatic Assay (e.g., Radioactivity-based) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds showing inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Competitive vs. Non-competitive) Dose_Response->Mechanism_of_Action Cell_Based_Assay Cell-Based Assays (e.g., Phytanic acid accumulation) Mechanism_of_Action->Cell_Based_Assay

Caption: Experimental workflow for HACL1 inhibitor screening and validation.

References

Technical Support Center: Mass Spectrometry Analysis of Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during the mass spectrometry analysis of acyl-CoA esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Handling

Q1: My acyl-CoA analytes are consistently degrading. What is the most common cause and how can I prevent it?

A1: The most common cause of acyl-CoA degradation is hydrolysis of the high-energy thioester bond. Acyl-CoAs are notoriously unstable in aqueous solutions, particularly under neutral to alkaline or strongly acidic conditions[1]. This hydrolysis results in the formation of free Coenzyme A (CoA-SH) and the corresponding free fatty acid, leading to an underestimation of the acyl-CoA concentration.

Troubleshooting Steps:

  • Maintain Low Temperatures: Perform all extraction and sample handling steps on ice or at 4°C to minimize enzymatic and chemical degradation.

  • Use Appropriate pH: For extractions, slightly acidic conditions (e.g., pH 4.9) can improve stability[2]. When reconstituting dried extracts, methanol (B129727) provides better stability than aqueous solutions. If an aqueous component is needed, a buffer at neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 7) is preferable to unbuffered water[1].

  • Work Quickly: Minimize the time samples spend in aqueous solutions before analysis or drying.

  • Solvent Choice: Use cold organic solvents like 80% methanol for extraction, as this has been shown to yield high MS intensities for a broad range of acyl-CoAs[3].

Q2: I'm observing a significant peak corresponding to Coenzyme A disulfide in my chromatogram. What causes this and how can I avoid it?

A2: The free sulfhydryl group (-SH) on Coenzyme A is susceptible to oxidation, which can lead to the formation of a disulfide-bridged dimer (CoA-S-S-CoA). This can occur during sample extraction and storage if samples are exposed to oxidizing conditions.

Troubleshooting Steps:

  • Use Reducing Agents: While not always necessary with proper sample handling, the addition of a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer can help maintain the reduced state of CoA-SH. However, be aware that DTT can potentially interfere with some downstream applications.

  • Degas Solvents: Using solvents that have been degassed can help to remove dissolved oxygen, reducing the potential for oxidation.

  • Inert Atmosphere: For highly sensitive samples, processing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, although this is often not practical for routine analysis.

Mass Spectrometry Analysis

Q3: I am seeing multiple peaks for a single acyl-CoA species or unexpected masses. What are these artifacts?

A3: These are likely adducts, which are ions formed when your analyte molecule associates with other molecules in the sample or mobile phase. For acyl-CoAs, common adducts include sodium ([M+Na]+) and potassium ([M+K]+). This can split the signal for a single analyte across multiple m/z values, reducing sensitivity and complicating data interpretation.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure that all solvents (e.g., water, methanol, acetonitrile) and additives are LC-MS grade to minimize sources of alkali metal contamination.

  • Avoid Glassware Contamination: Avoid using standard soda-lime glass, which can leach sodium ions. Use polypropylene (B1209903) tubes and vials whenever possible.

  • Optimize Mobile Phase: Using a volatile buffer like ammonium acetate can help promote the formation of the desired protonated molecule ([M+H]+) over salt adducts.

Q4: My signal intensity is low, and I suspect in-source fragmentation. How can I confirm this and what should I do?

A4: Acyl-CoAs have a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) or the generation of a key fragment ion at m/z 428.0365[4]. If you observe these fragments in your full scan (MS1) spectrum, it indicates that fragmentation is occurring in the ion source before mass analysis. While this can sometimes be used intentionally for screening methods, it is often a source of reduced sensitivity for quantification of the precursor ion.

Troubleshooting Steps:

  • Optimize Source Conditions: Lower the source temperature and cone voltage (or equivalent parameters) to reduce the energy imparted to the ions, which will minimize in-source fragmentation.

  • Use Targeted Analysis: Employ Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution instrument. These methods monitor the specific transition from your precursor ion to a characteristic fragment ion (e.g., the neutral loss of 507), which can improve specificity and signal-to-noise even if some in-source fragmentation occurs.

Data & Protocols

Data Presentation: Analyte Stability & Extraction Efficiency

The stability of acyl-CoA standards is highly dependent on the reconstitution solvent. The following table summarizes the stability of various acyl-CoA standards, presented as the coefficient of variation (CV), after being stored in different solvents at 4°C for 48 hours. Lower CV values indicate higher stability.

Table 1: Stability of Acyl-CoA Standards in Different Solvents

Acyl-CoA Species CV in AQ-pH4.0 (%) CV in AQ-pH6.8 (%) CV in 50%Water (%) CV in 50%AQ-pH4.0 (%) CV in 50%AQ-pH6.8 (%)
Free CoA 2.5 1.8 6.4 1.9 1.4
Acetyl-CoA 3.6 1.6 13.9 2.5 1.5
Propionyl-CoA 4.3 2.1 12.0 2.7 1.6
Butyryl-CoA 4.1 1.9 11.0 2.4 1.5
Succinyl-CoA 4.9 2.5 13.0 3.1 1.9
HMG-CoA 4.1 1.9 12.5 2.6 1.6
Octanoyl-CoA 3.6 2.2 9.0 2.5 1.8
Decanoyl-CoA 4.2 2.5 10.1 2.9 1.9
Lauroyl-CoA 4.9 2.9 11.5 3.3 2.2
Myristoyl-CoA 5.3 3.2 12.8 3.6 2.5
Palmitoyl-CoA 5.8 3.8 14.2 4.1 2.9
Oleoyl-CoA 5.5 3.5 13.5 3.8 2.7

Data adapted from a study on acyl-CoA stability[3]. AQ-pH4.0 and AQ-pH6.8 refer to 50 mM ammonium acetate solutions adjusted to the respective pH. 50%Water and 50%AQ refer to mixtures with methanol.

The choice of extraction solvent significantly impacts the measured intensity of acyl-CoAs. The following table compares the relative MS intensities of various acyl-CoAs extracted from liver tissue using different solvent systems.

Table 2: Relative MS Intensities of Acyl-CoAs with Different Extraction Solvents

Acyl-CoA Species 80% Methanol 80% ACN 100% ACN 80% Methanol + 0.5% Formic Acid 80% ACN + 0.5% Formic Acid
Free CoA High Medium Medium Low Low
Acetyl-CoA High Medium Medium Very Low Very Low
Propionyl-CoA High Medium Medium Very Low Very Low
Succinyl-CoA High Medium Medium Very Low Very Low
Palmitoyl-CoA High Low Very Low No Signal No Signal
Oleoyl-CoA High Low Very Low No Signal No Signal

Data interpretation based on a study comparing extraction methods[3]. "High" indicates the solvent system that produced the best signal for that analyte group.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for LC-MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS Grade)

  • Internal standards solution (optional, but recommended)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, polypropylene)

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol (containing internal standards, if used) per 10 cm dish. Use a cell scraper to scrape the cells into the methanol.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in 1 mL of ice-cold 80% methanol (with internal standards).

  • Lysis and Protein Precipitation: Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube. Vortex vigorously for 30 seconds to ensure cell lysis.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen. Do not use excessive heat.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Based on stability data, methanol or 50% methanol in 50 mM ammonium acetate (pH 6.8-7.0) are recommended[1][3]. Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol provides a method for extracting and purifying acyl-CoAs from tissue samples, which often have higher complexity and interfering substances than cell cultures[2][5].

Materials:

  • Tissue homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • 2-Propanol and Acetonitrile (B52724) (LC-MS Grade)

  • Weak Anion Exchange SPE Cartridges (e.g., Strata X-AW or similar)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solution 1: 2% Formic Acid in water

  • SPE Wash Solution 2: Methanol

  • SPE Elution Solution: 2-5% Ammonium Hydroxide (B78521) in Methanol

  • Glass homogenizer

  • Refrigerated centrifuge (4°C)

Procedure:

  • Homogenization: Weigh ~50-100 mg of frozen tissue and homogenize on ice in 2 mL of cold homogenization buffer. Add 2 mL of 2-propanol and homogenize again[2].

  • Extraction: Add 4 mL of acetonitrile to the homogenate, vortex for 5 minutes, and centrifuge at ~2,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the upper supernatant containing the acyl-CoAs.

  • SPE Column Preparation:

    • Condition the weak anion exchange SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of water.

  • Sample Loading: Load the supernatant onto the equilibrated SPE column.

  • Washing:

    • Wash the column with 3 mL of 2% formic acid in water.

    • Wash the column with 3 mL of methanol.

  • Elution: Elute the acyl-CoAs from the column using 2.5 mL of 2-5% ammonium hydroxide in methanol. Collect the eluate.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in an appropriate volume of solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis[5].

Visualizations

Workflow & Pathway Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis process_node process_node Harvest Harvest Cells/ Tissue Homogenize Homogenize & Lyse in Solvent Harvest->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate SPE Solid-Phase Extraction (Optional) Precipitate->SPE Supernatant Dry Dry Down Precipitate->Dry If no SPE SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate LC Separation (Reversed-Phase) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM/PRM) Ionize->Detect Data Data Analysis Detect->Data

Caption: Typical experimental workflow for acyl-CoA analysis.

Caption: Hydrolysis: A major source of analytical artifacts.

Caption: Simplified diagram of the fatty acid β-oxidation cycle.

References

Validation & Comparative

A Comparative Guide to the Validation of the Phytanic Acid α-Oxidation Pathway in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary metabolic pathway for phytanic acid, α-oxidation, with its alternative, the ω-oxidation pathway. It includes supporting experimental data, detailed methodologies for pathway validation, and visual representations of the biochemical processes and experimental workflows.

Introduction

Phytanic acid is a branched-chain fatty acid that humans acquire through the consumption of dairy products, ruminant meats, and certain fish. Due to a methyl group on its β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway. Instead, human cells primarily rely on the α-oxidation pathway, a process that occurs within peroxisomes, to shorten the fatty acid chain and prepare it for subsequent β-oxidation.[1][2] Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in severe neurological disorders such as Adult Refsum Disease (ARD).[1][3] An alternative, though typically minor, metabolic route is the ω-oxidation pathway, which takes place in the endoplasmic reticulum.[4] This guide offers a comparative analysis of these two pathways, presenting data and methodologies crucial for their validation in a research and drug development context.

Pathway Comparison: α-Oxidation vs. ω-Oxidation

The primary route for phytanic acid metabolism is α-oxidation, with ω-oxidation serving as a secondary, less efficient alternative.[5] Under normal physiological conditions, α-oxidation is the dominant pathway. However, in instances where α-oxidation is impaired, an upregulation of the ω-oxidation pathway may offer a potential therapeutic avenue.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the α-oxidation and ω-oxidation pathways, as well as metabolite levels in healthy individuals versus those with peroxisomal disorders.

Table 1: Comparison of Phytanic Acid Oxidation Pathways

Featureα-Oxidationω-Oxidation
Primary Function Major pathway for phytanic acid degradation.[1]Minor, alternative pathway.[4]
Subcellular Location Peroxisomes.[1]Endoplasmic Reticulum.[4]
Key Enzymes Phytanoyl-CoA Hydroxylase (PHYH), 2-Hydroxyphytanoyl-CoA Lyase (HACL1).[1]Cytochrome P450 (CYP4F2, CYP4A11).[6]
End Product Pristanic Acid (which then enters β-oxidation).[1]Dicarboxylic acids (excreted in urine).[4]

Table 2: Phytanic Acid and Metabolite Levels in Human Plasma

AnalyteHealthy Controls (μmol/L)Patients with Peroxisomal Disorders (μmol/L)
Phytanic Acid < 30[2]> 200 (in ARD)[2]
Pristanic Acid Age-dependent levels.[7]Markedly increased in bifunctional protein and/or 3-oxoacyl-CoA thiolase deficiency.[7]
2-Hydroxyphytanic Acid < 0.2[8]Accumulates in rhizomelic chondrodysplasia punctata and generalized peroxisomal disorders.[8]

Table 3: Phytanic Acid Oxidation Rates in Cultured Human Fibroblasts

Subcellular FractionControl Fibroblasts (pmol/h per mg protein)Refsum Disease Fibroblasts (pmol/h per mg protein)
Peroxisomes 37.1 ± 2.65[9]Not detected.[9]
Mitochondria 1.9 ± 0.3[9]2.04 ± 0.7[9]
Endoplasmic Reticulum 0.4 ± 0.07[9]0.43 ± 0.2[9]

Experimental Protocols

Accurate validation of the phytanic acid α-oxidation pathway relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Measurement of Phytanic Acid and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the quantitative analysis of phytanic acid and its metabolites in biological samples.[7][10][11]

a. Sample Preparation (from plasma):

  • To 100 µL of plasma, add internal standards (e.g., deuterated phytanic acid and pristanic acid).[12]

  • Perform hydrolysis to release free fatty acids. A common method is saponification with ethanolic potassium hydroxide.[13]

  • Acidify the sample and extract the fatty acids using an organic solvent like hexane.[13]

  • Derivatize the fatty acids to form methyl esters (FAMEs) or other volatile derivatives.[11]

b. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[12]

  • The fatty acid derivatives are separated based on their boiling points and retention times.

  • The separated compounds are then introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) is often used for its high sensitivity and specificity.[11]

Phytanic Acid α-Oxidation Assay in Cultured Fibroblasts

This cell-based assay directly measures the activity of the α-oxidation pathway.[14][15]

a. Cell Culture:

  • Culture human skin fibroblasts to near confluency in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[14]

b. Oxidation Assay:

  • Incubate the fibroblast monolayer with a medium containing radiolabeled phytanic acid (e.g., [1-¹⁴C]phytanic acid).[15]

  • After incubation, collect the medium and the cells.

  • Measure the production of radiolabeled products, such as ¹⁴CO₂ and water-soluble metabolites, to determine the rate of α-oxidation.[15] Alternatively, unlabeled phytanic acid can be used, and the production of pristanic acid and 2-hydroxyphytanic acid can be measured by GC-MS.[16]

Visualizing the Pathways and Workflows

Phytanic Acid α-Oxidation Pathway

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The enzymatic steps of the phytanic acid α-oxidation pathway.

Experimental Workflow for Pathway Validation

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Interpretation Patient_Sample Patient Sample (Plasma or Fibroblasts) Sample_Prep Sample Preparation (Hydrolysis, Extraction, Derivatization) Patient_Sample->Sample_Prep Fibroblast_Assay Fibroblast Oxidation Assay Patient_Sample->Fibroblast_Assay GC_MS GC-MS Analysis Sample_Prep->GC_MS Quantification Quantification of Metabolites GC_MS->Quantification Fibroblast_Assay->Quantification Comparison Comparison to Control Data Quantification->Comparison Diagnosis Pathway Validation/ Diagnosis Comparison->Diagnosis

Caption: A typical experimental workflow for validating the phytanic acid α-oxidation pathway.

References

A Comparative Analysis of HACL1 and HACL2 Substrate Specificity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between homologous enzymes is critical for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides a detailed comparative analysis of 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2), focusing on their distinct substrate specificities as evidenced by experimental data.

Introduction

2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2) are two key enzymes involved in the α-oxidation of fatty acids, a metabolic pathway essential for the degradation of certain branched-chain fatty acids and the metabolism of 2-hydroxy fatty acids. While both enzymes catalyze the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules, emerging evidence from in vivo and cell-based studies reveals significant differences in their substrate preferences and primary physiological roles. This guide synthesizes the current understanding of HACL1 and HACL2 substrate specificity, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the relevant metabolic pathways.

Core Functional Distinctions

HACL1 and HACL2 exhibit distinct substrate preferences primarily dictated by the structure of the fatty acyl-CoA. The key difference lies in their efficiency at processing 3-methyl-branched chain fatty acids versus straight-chain 2-hydroxy fatty acids.

  • HACL1: This peroxisomal enzyme demonstrates a clear preference for 3-methyl-branched chain fatty acyl-CoAs , such as 2-hydroxyphytanoyl-CoA, a key intermediate in the degradation of phytanic acid.[1][2] It is also capable of shortening straight-chain 2-hydroxy long-chain fatty acids (LCFAs).[1][3]

  • HACL2: Located in the endoplasmic reticulum, HACL2 shows a major role in the α-oxidation of straight-chain 2-hydroxy fatty acids , with a particular efficiency towards very-long-chain fatty acids (VLCFAs).[4][5][6] While it can also act on 2-hydroxy LCFAs, its contribution to the degradation of 3-methyl-branched chain fatty acids is considered minor compared to HACL1.[4][5]

Quantitative Comparison of Substrate Processing

While detailed in vitro kinetic parameters (Km, kcat) for purified HACL1 and HACL2 across a range of substrates are not extensively documented in the literature, data from knockout (KO) and overexpression studies provide compelling evidence for their substrate specificity. The following tables summarize the key findings from these experiments.

Substrate Type Enzyme Experimental System Key Observation Reference
3-Methyl-Branched Chain Fatty Acids (e.g., Phytanic Acid) HACL1Hacl1 KO CHO-K1 cellsAccumulation of 2-hydroxyphytanic acid and reduced levels of pristanic acid.[4]
HACL2Hacl2 KO CHO-K1 cellsMinimal impact on phytanic acid metabolism.[4]
Straight-Chain 2-Hydroxy LCFAs (e.g., 2-OH C16:0) HACL1Yeast expressing human HACL1Moderate increase in the product C15:0 FA.[1]
HACL2Yeast expressing human HACL2Significantly greater increase in the product C15:0 FA compared to HACL1.[1]
Straight-Chain 2-Hydroxy VLCFAs (e.g., 2-OH C24:0) HACL1Hacl1 KO CHO-K1 cellsMinor effect on the accumulation of 2-OH C24:0 ceramides.[1]
HACL2Hacl2 KO CHO-K1 cellsSignificant accumulation of 2-OH C24:0 ceramides.[1]

Table 1: Summary of Experimental Evidence for HACL1 and HACL2 Substrate Preference.

Genotype Tissue Lipid Species Altered Observation Interpretation Reference
Hacl1 KO MiceLiverPhytanic AcidIncreased levels upon phytol (B49457) diet.HACL1 is crucial for phytanic acid degradation.[7]
Liver & PlasmaC17:0 (odd-chain fatty acid)Significantly lower levels.HACL1 contributes to endogenous odd-chain fatty acid synthesis from straight-chain 2-hydroxy fatty acids, but HACL2 likely has a larger role.[8]
Hacl2 KO MiceBrainOdd-chain monohexosylceramidesProminently reduced.HACL2 is the primary enzyme for odd-chain fatty acid production from 2-hydroxy FAs in the brain.[6]
StomachOdd-chain ceramidesProminently reduced.HACL2 is the main contributor to odd-chain fatty acid synthesis in the stomach.[6]
Multiple Tissues2-OH lipidsIncreased levels.Disruption of HACL2 leads to the accumulation of its substrates.[1]

Table 2: Phenotypic Consequences of Hacl1 and Hacl2 Knockout in Mice, Reflecting In Vivo Substrate Specificity.

Signaling Pathways and Metabolic Context

HACL1 and HACL2 are integral components of the fatty acid α-oxidation pathway. This pathway is crucial for metabolizing fatty acids that cannot be processed by the more common β-oxidation pathway due to a methyl group at the β-carbon.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Phytanic_Acid Phytanic Acid (3-methyl-branched FA) Acyl_CoA_Synthetase1 Acyl-CoA Synthetase Phytanic_Acid->Acyl_CoA_Synthetase1 CoA Phytanoyl_CoA Phytanoyl-CoA PHYH PHYH Phytanoyl_CoA->PHYH O2 Two_OH_Phytanoyl_CoA This compound HACL1 HACL1 Two_OH_Phytanoyl_CoA->HACL1 Pristanal Pristanal ALDH1 ALDH Pristanal->ALDH1 HACL1->Pristanal Formyl_CoA1 Formyl-CoA HACL1->Formyl_CoA1 Straight_Chain_FA Straight-Chain 2-Hydroxy FA (LCFA & VLCFA) Acyl_CoA_Synthetase2 Acyl-CoA Synthetase Straight_Chain_FA->Acyl_CoA_Synthetase2 CoA Two_OH_Acyl_CoA 2-Hydroxyacyl-CoA HACL2 HACL2 Two_OH_Acyl_CoA->HACL2 Fatty_Aldehyde Fatty Aldehyde (n-1) ALDH2 ALDH Fatty_Aldehyde->ALDH2 HACL2->Fatty_Aldehyde Formyl_CoA2 Formyl-CoA HACL2->Formyl_CoA2 Acyl_CoA_Synthetase1->Phytanoyl_CoA PHYH->Two_OH_Phytanoyl_CoA Pristanic_Acid Pristanic Acid Beta_Oxidation1 β-Oxidation Pristanic_Acid->Beta_Oxidation1 ALDH1->Pristanic_Acid Acyl_CoA_Synthetase2->Two_OH_Acyl_CoA Fatty_Acid Fatty Acid (n-1) Beta_Oxidation2 β-Oxidation Fatty_Acid->Beta_Oxidation2 ALDH2->Fatty_Acid

Figure 1: Fatty Acid α-Oxidation Pathways Highlighting the Roles of HACL1 and HACL2.

Experimental Protocols

The comparative analysis of HACL1 and HACL2 substrate specificity relies on a combination of genetic, cell biology, and analytical chemistry techniques. Below are overviews of the key experimental protocols employed in the cited studies.

Generation of HACL Knockout Cell Lines and Mice
  • CRISPR/Cas9-mediated Gene Editing:

    • Design of guide RNAs (gRNAs) targeting specific exons of the Hacl1 or Hacl2 gene.

    • Cloning of gRNAs into a Cas9 expression vector.

    • Transfection of the vector into the target cells (e.g., CHO-K1).

    • Selection of single-cell clones and screening for mutations by genomic DNA sequencing.

    • Confirmation of protein knockout by Western blotting.

  • Generation of Knockout Mice:

    • Microinjection of CRISPR/Cas9 components (Cas9 mRNA and gRNA) into fertilized mouse eggs.

    • Implantation of the eggs into pseudopregnant female mice.

    • Genotyping of offspring to identify founder mice with the desired mutation.

    • Breeding of founder mice to establish a homozygous knockout line.

Cell Culture-Based Substrate Specificity Assays
  • Ectopic Expression in Yeast:

    • Cloning of human HACL1 or HACL2 cDNA into a yeast expression vector.

    • Transformation of the vector into a yeast strain deficient in the endogenous α-oxidation enzyme (e.g., mpo1Δ).

    • Culturing the yeast in the presence of a specific 2-hydroxy fatty acid substrate (e.g., 2-OH C16:0 FA).

    • Incubation for a defined period to allow for substrate metabolism.

    • Lipid extraction and analysis by LC-MS/MS to quantify the resulting (n-1) fatty acid incorporated into cellular lipids.

  • Substrate Supplementation in Knockout CHO-K1 Cells:

    • Culturing of wild-type, Hacl1 KO, Hacl2 KO, and double KO CHO-K1 cells.

    • Supplementation of the culture medium with a specific fatty acid substrate (e.g., phytanic acid or 2-OH C24:0 FA).

    • Incubation for a specified time to allow for metabolism.

    • Extraction of lipids from both cells and the culture medium.

    • Analysis of substrate and metabolite levels by LC-MS/MS.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_animal_model Animal Models Start_Cells WT, Hacl1 KO, Hacl2 KO, DKO Cells or Yeast Expression System Substrate_Addition Add Substrate (e.g., Phytanic Acid, 2-OH FA) Start_Cells->Substrate_Addition Incubation Incubate Substrate_Addition->Incubation Lipid_Extraction_Cell Lipid Extraction (Cells + Medium) Incubation->Lipid_Extraction_Cell LC_MS LC-MS/MS Analysis Lipid_Extraction_Cell->LC_MS Start_Mice WT, Hacl1 KO, or Hacl2 KO Mice Diet Normal or Phytol-Enriched Diet Start_Mice->Diet Tissue_Harvest Harvest Tissues Diet->Tissue_Harvest Lipid_Extraction_Tissue Lipid Extraction Tissue_Harvest->Lipid_Extraction_Tissue Lipid_Extraction_Tissue->LC_MS Data_Analysis Quantify Metabolites & Compare Genotypes LC_MS->Data_Analysis

Figure 2: General Experimental Workflow for Assessing HACL1 and HACL2 Substrate Specificity.

Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Lipid Extraction:

    • Homogenization of tissues or harvesting of cells and medium.

    • Extraction of total lipids using a solvent system such as chloroform/methanol (Folch method) or methyl-tert-butyl ether (MTBE).

    • Drying of the lipid extract under nitrogen and resuspension in an appropriate solvent for LC-MS analysis.

  • LC Separation:

    • Injection of the lipid extract onto a reverse-phase or normal-phase liquid chromatography column.

    • Separation of different lipid classes and individual lipid species based on their polarity and acyl chain length using a solvent gradient.

  • MS/MS Detection and Quantification:

    • Ionization of the eluted lipids using electrospray ionization (ESI).

    • Detection of the parent ion mass in the first mass spectrometer (MS1).

    • Fragmentation of the parent ion and detection of characteristic fragment ions in the second mass spectrometer (MS2).

    • Quantification of individual lipid species by comparing their peak areas to those of internal standards.

Conclusion and Future Directions

The available experimental evidence strongly indicates a functional divergence between HACL1 and HACL2 based on their substrate specificity. HACL1 is the primary enzyme for the α-oxidation of 3-methyl-branched chain fatty acids in the peroxisome, while HACL2, located in the endoplasmic reticulum, is predominantly responsible for the α-oxidation of straight-chain 2-hydroxy fatty acids, particularly VLCFAs.

This differential substrate specificity has important implications for understanding lipid metabolism in various tissues and for the pathophysiology of metabolic disorders. For instance, the significant role of HACL2 in producing odd-chain fatty acids in the brain highlights its potential importance in neuronal function.

Future research should aim to provide a more granular, quantitative understanding of the substrate specificity of HACL1 and HACL2. The biochemical characterization of the purified recombinant enzymes to determine their kinetic parameters (Km and kcat) for a wide array of substrates is a critical next step. Such data will be invaluable for developing more precise models of fatty acid metabolism and for the rational design of therapeutic interventions targeting the α-oxidation pathway.

References

A Comparative Analysis of 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Function Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxyphytanoyl-CoA lyase (HACL1) function across different species, with a focus on human, mouse, and rat models. HACL1 is a critical peroxisomal enzyme in the alpha-oxidation pathway, responsible for the degradation of 3-methyl-branched fatty acids like phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1][2] Understanding its species-specific characteristics is paramount for research into metabolic disorders such as Refsum disease and for the development of targeted therapeutics.

Quantitative Comparison of HACL1 Properties

The following table summarizes key quantitative parameters of HACL1 across different species, compiled from various experimental studies.

ParameterHumanMouseRatSource
Enzyme Subunit Size ~63 kDaNot explicitly stated, but orthologous to human and rat~63 kDa[3]
Quaternary Structure HomotetramerPresumed HomotetramerHomotetramer[1][3]
Cofactor Requirement Thiamine (B1217682) pyrophosphate (TPP), Mg2+Thiamine pyrophosphate (TPP), Mg2+Thiamine pyrophosphate (TPP), Mg2+[3][4][5]
Subcellular Localization Peroxisomes and Endoplasmic ReticulumPrimarily PeroxisomesPeroxisomes[6]
Key Substrates This compound, 2-hydroxy long-chain fatty acyl-CoAsThis compound, 2-hydroxy straight-chain fatty acyl-CoAs2-hydroxy-3-methylhexadecanoyl-CoA, 2-hydroxyoctadecanoyl-CoA[3][6][7]
Phenotype of Deficiency No known human deficiency reported.[1]Hacl1 deficient mice show no severe phenotype under normal diet, but accumulate phytanic acid on a high-phytol diet, leading to weight loss and liver abnormalities.[8][9] There is also evidence for a second, non-HACL1-related lyase.[9]Not applicable[1][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of HACL1 function. Below are protocols for key experiments cited in the literature.

Measurement of HACL1 Lyase Activity

This assay quantifies HACL1 activity by measuring the production of [¹⁴C]formate from a radiolabeled substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction medium containing 50 mM Tris buffer (pH 7.5), 6.6 μM BSA, 0.8 mM MgCl₂, and 20 μM thiamine pyrophosphate (TPP).[3]

  • Substrate Addition: Add 40 μM of 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA to the reaction medium.[3]

  • Enzyme Addition: Initiate the reaction by adding 50 μl of the enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate).[3]

  • Incubation: Incubate the reaction mixture at 37°C.[3]

  • Quantification: Measure the production of [¹⁴C]formate, which is readily converted to ¹⁴CO₂ and trapped for scintillation counting. The amount of ¹⁴CO₂ is proportional to the lyase activity.[3]

Lipid Metabolite Quantification by LC-MS/MS

This method is used to quantify the levels of phytanic acid and its metabolites in biological samples.

Protocol:

  • Sample Preparation: Incubate cells (e.g., CHO-K1 wild-type, Hacl1 KO, Hacl2 KO) with 4 μM phytanic acid for 24 hours.[10]

  • Lipid Extraction: Extract lipids from the cell culture medium.[10]

  • Alkaline Hydrolysis: Treat the extracted lipids with an alkaline solution to release free fatty acids.[10]

  • LC-MS/MS Analysis: Quantify the levels of phytanic acid, 2-OH phytanic acid, and pristanic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Visualizing HACL1 in Cellular Pathways and Experimental Design

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.

alpha_oxidation_pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate

Caption: The alpha-oxidation pathway of phytanic acid within the peroxisome.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis WT_cells Wild-Type Cells Treatment Incubate with Phytanic Acid WT_cells->Treatment KO_cells HACL1 KO Cells KO_cells->Treatment Lipid_Extraction Lipid Extraction from Media Treatment->Lipid_Extraction LC_MS LC-MS/MS Quantification Lipid_Extraction->LC_MS Data_Analysis Data Analysis & Comparison LC_MS->Data_Analysis

Caption: Experimental workflow for comparing phytanic acid metabolism in wild-type and HACL1 knockout cells.

Caption: Key differences in HACL1 characteristics across human, mouse, and rat.

References

Confirming the Peroxisomal Localization of the Alpha-Oxidation Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peroxisomal alpha-oxidation pathway with related metabolic processes, supported by experimental data and detailed protocols. The evidence presented unequivocally confirms the primary localization of phytanic acid alpha-oxidation to the peroxisome, a critical pathway for the degradation of branched-chain fatty acids.

Pathway Overview: Alpha-Oxidation vs. Beta-Oxidation

Fatty acid oxidation is a fundamental metabolic process for energy production. While most straight-chain fatty acids are degraded via beta-oxidation in both mitochondria and peroxisomes, branched-chain fatty acids such as phytanic acid require a specialized pathway known as alpha-oxidation. The presence of a methyl group on the beta-carbon of phytanic acid sterically hinders the enzymes of beta-oxidation, necessitating an alternative catabolic route.[1][2]

Alpha-oxidation is a multi-step process that removes a single carbon from the carboxyl end of a fatty acid, thereby bypassing the problematic beta-methyl group.[1] This pathway is exclusively localized within the peroxisomes .[3] In contrast, beta-oxidation sequentially removes two-carbon units (acetyl-CoA) and occurs in both mitochondria and peroxisomes .[2]

FeatureAlpha-OxidationPeroxisomal Beta-OxidationMitochondrial Beta-Oxidation
Primary Substrate Branched-chain fatty acids (e.g., Phytanic Acid)Very-long-chain fatty acids (VLCFAs), dicarboxylic acids, pristanic acidLong-chain, medium-chain, and short-chain fatty acids
Subcellular Location PeroxisomePeroxisomeMitochondrion
Carbon Removal One carbon per cycle (as CO2)Two carbons per cycle (as acetyl-CoA)Two carbons per cycle (as acetyl-CoA)
Key Enzymes Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA LyaseAcyl-CoA Oxidase, D-Bifunctional ProteinAcyl-CoA Dehydrogenases, Trifunctional Protein
Energy Production No direct ATP productionFADH2 produced is reoxidized by O2, generating H2O2; no direct coupling to ATP synthesisFADH2 and NADH produced are directly coupled to the electron transport chain for ATP synthesis

Experimental Evidence for Peroxisomal Localization

The peroxisomal localization of the alpha-oxidation pathway is supported by a wealth of experimental evidence, primarily from subcellular fractionation studies and the analysis of genetic disorders.

Subcellular Fractionation

Subcellular fractionation techniques, such as differential and density gradient centrifugation, have been instrumental in isolating peroxisomes and demonstrating their enzymatic activities.[4] These studies have shown that the key enzymes of alpha-oxidation, phytanoyl-CoA dioxygenase and this compound lyase, are enriched in peroxisomal fractions.[5][6]

Genetic Disorders

The study of genetic disorders has provided compelling evidence for the peroxisomal nature of alpha-oxidation. Refsum disease , an autosomal recessive disorder characterized by the accumulation of phytanic acid, is caused by mutations in the PHYH gene, which encodes phytanoyl-CoA dioxygenase.[7] This enzyme contains a peroxisomal targeting signal 2 (PTS2), directing it to the peroxisome.[8] Similarly, deficiencies in the import of peroxisomal enzymes, as seen in Zellweger syndrome , also lead to impaired alpha-oxidation.

Quantitative Comparison of Key Enzymes

While comprehensive kinetic data for all enzymes in both pathways is extensive, a comparison of the initial committing enzymes highlights the distinct substrate specificities.

EnzymePathwaySubstrateKmReference
Phytanoyl-CoA Dioxygenase Alpha-OxidationPhytanoyl-CoA29.5 µM (in the presence of SCP2)[8]
Carnitine Palmitoyltransferase I (CPT-I) Mitochondrial Beta-OxidationPalmitoyl-CoA~30-50 µM
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Peroxisomal Beta-OxidationPalmitoyl-CoA~10-20 µM

Note: Km values can vary depending on experimental conditions.

Experimental Protocols

Subcellular Fractionation of Peroxisomes from Rat Liver

This protocol is adapted from established methods for the isolation of peroxisomes for enzymatic assays.[4]

Materials:

  • Rat liver tissue

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2)

  • Iodixanol (B1672021) solutions (50%, 30%, 20% w/v in homogenization buffer)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization: Mince fresh rat liver tissue on ice and homogenize in 3 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer (10-15 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully collect the supernatant and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet mitochondria.

    • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a light mitochondrial fraction (L-fraction) enriched in peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction pellet in a small volume of homogenization buffer.

    • Prepare a discontinuous iodixanol gradient in an ultracentrifuge tube by carefully layering 20%, 30%, and 50% iodixanol solutions.

    • Layer the resuspended L-fraction on top of the gradient.

    • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

    • Peroxisomes will band at the interface of the 30% and 50% iodixanol layers. Carefully collect this fraction.

  • Analysis: The purity of the peroxisomal fraction can be assessed by measuring the activity of marker enzymes such as catalase (for peroxisomes), cytochrome c oxidase (for mitochondria), and glucose-6-phosphatase (for endoplasmic reticulum). The activity of alpha-oxidation enzymes can then be measured in the purified peroxisomal fraction.

Immunofluorescence Staining of Peroxisomal Proteins in Cultured Cells

This protocol allows for the visualization of the subcellular localization of alpha-oxidation enzymes.[9][10]

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against the target protein (e.g., anti-Phytanoyl-CoA Dioxygenase)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Fixation: Rinse cells briefly with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The localization of the target protein can be determined by observing the pattern of fluorescence. Peroxisomes typically appear as small, punctate structures throughout the cytoplasm.

Signaling Pathways and Logical Relationships

Peroxisomal Protein Import Pathway

The enzymes of the alpha-oxidation pathway are synthesized on free ribosomes in the cytosol and subsequently imported into the peroxisome. This import is mediated by specific peroxisomal targeting signals (PTS) within the protein sequence.

  • Phytanoyl-CoA Dioxygenase contains a PTS2 signal at its N-terminus.[8]

  • This compound Lyase contains a PTS1 signal at its C-terminus.[11]

These signals are recognized by specific import receptors in the cytosol (PEX7 for PTS2 and PEX5 for PTS1), which then shuttle the cargo proteins to the peroxisomal membrane where they are imported into the matrix.

Peroxisomal_Protein_Import cluster_cytosol Cytosol cluster_peroxisome Peroxisome Cytosol Cytosol Peroxisome Peroxisome PhyH Phytanoyl-CoA Dioxygenase (PTS2) PEX7 PEX7 Receptor PhyH->PEX7 binds HACL1 This compound Lyase (PTS1) PEX5 PEX5 Receptor HACL1->PEX5 binds Docking_Complex Docking/Translocation Machinery (PEX13, PEX14) PEX7->Docking_Complex docks PEX5->Docking_Complex docks PhyH_matrix Phytanoyl-CoA Dioxygenase HACL1_matrix This compound Lyase Docking_Complex->PhyH_matrix translocates Docking_Complex->HACL1_matrix translocates

Caption: Peroxisomal import of alpha-oxidation enzymes.

Alpha-Oxidation Pathway Workflow

The following diagram illustrates the sequential enzymatic steps of phytanic acid alpha-oxidation within the peroxisome.

Alpha_Oxidation_Workflow Phytanic_Acid Phytanic Acid ACSL Acyl-CoA Synthetase Phytanic_Acid->ACSL Phytanoyl_CoA Phytanoyl-CoA PhyH Phytanoyl-CoA Dioxygenase Phytanoyl_CoA->PhyH Hydroxyphytanoyl_CoA This compound HACL1 This compound Lyase Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal ALDH Aldehyde Dehydrogenase Pristanal->ALDH Pristanic_Acid Pristanic Acid Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation ACSL->Phytanoyl_CoA PhyH->Hydroxyphytanoyl_CoA HACL1->Pristanal Formyl-CoA ALDH->Pristanic_Acid

Caption: The enzymatic steps of phytanic acid alpha-oxidation.

Conclusion

The convergence of evidence from subcellular fractionation, enzymatic assays, and the study of human genetic disorders robustly confirms that the alpha-oxidation of phytanic acid is a metabolic pathway localized to the peroxisome. Understanding the intricacies of this pathway and its subcellular compartmentalization is crucial for researchers in metabolic diseases and for the development of therapeutic strategies for disorders such as Refsum disease. This guide provides a foundational comparison and detailed experimental approaches to further investigate this vital metabolic process.

References

Unraveling HACL1 Function: A Comparative Guide to In Vivo Validation in Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo function of 2-hydroxyacyl-CoA lyase 1 (HACL1) is crucial for elucidating its role in lipid metabolism and related pathologies. This guide provides an objective comparison of HACL1 knockout (KO) mouse models with potential alternatives, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of HACL1's physiological significance.

HACL1: A Key Player in Alpha-Oxidation

HACL1 is a peroxisomal enzyme that plays a critical role in the alpha-oxidation of fatty acids. This metabolic pathway is essential for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids. The in vivo validation of HACL1 function has been significantly advanced through the use of knockout mouse models.

The HACL1 Knockout Mouse: A Model of Diet-Induced Pathology

Under standard dietary conditions, HACL1 knockout mice are largely indistinguishable from their wild-type (WT) littermates, exhibiting no severe phenotype. However, when challenged with a diet enriched in phytol, the precursor to phytanic acid, a distinct pathological phenotype emerges. This diet-induced model has been instrumental in uncovering the critical role of HACL1 in preventing the toxic accumulation of phytanic acid.

Phenotypic Comparison: Wild-Type vs. HACL1 Knockout Mice
ParameterWild-Type (Phytol Diet)HACL1 Knockout (Phytol Diet)
Body Weight Normal weight gainSignificant weight loss[1][2][3]
Phytanic Acid Levels (Liver) Baseline levels2.4-fold increase[2]
2-Hydroxyphytanic Acid Levels (Liver) Baseline levels55-fold increase[2]
Hepatic Glycogen Normal levelsReduced[1][2][3]
Hepatic Triglycerides Normal levelsReduced[1][2][3]
White Adipose Tissue PresentAbsence of abdominal white adipose tissue[1][2][3]
Liver Pathology NormalEnlarged and mottled liver[1][2][3]

The Alternative: HACL2 and the Compensatory Mechanism

The relatively mild phenotype of HACL1 KO mice under normal conditions suggests the existence of compensatory pathways. Research has identified a second 2-hydroxyacyl-CoA lyase, HACL2, located in the endoplasmic reticulum, which can partially fulfill the functions of HACL1.[4] In vitro studies using HACL1 and HACL2 double knockout (DKO) Chinese Hamster Ovary (CHO-K1) cells have provided insights into their distinct yet overlapping roles.

  • HACL1: Appears to be the major enzyme for the α-oxidation of 3-methyl branched-chain fatty acids like phytanic acid.[4][5]

  • HACL2: Plays a more significant role in the α-oxidation of 2-hydroxy very-long-chain fatty acids.[4][6][7]

While in vivo data from HACL1/HACL2 double knockout mice is currently limited, the existing evidence from cell culture models points towards a synergistic relationship between these two enzymes in maintaining lipid homeostasis.

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental approaches and the underlying biological processes, the following diagrams illustrate key workflows and pathways.

cluster_0 Phytol Diet Challenge Workflow WT Mice WT Mice Phytol-Enriched Diet Phytol-Enriched Diet WT Mice->Phytol-Enriched Diet HACL1 KO Mice HACL1 KO Mice HACL1 KO Mice->Phytol-Enriched Diet Phenotypic Analysis Phenotypic Analysis Phytol-Enriched Diet->Phenotypic Analysis 3-6 weeks

Experimental workflow for inducing the HACL1 knockout phenotype.

cluster_1 Fatty Acid Alpha-Oxidation Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA This compound Phytanoyl-CoA->this compound Pristanal + Formyl-CoA Pristanal + Formyl-CoA This compound->Pristanal + Formyl-CoA HACL1 This compound->Pristanal + Formyl-CoA HACL2 (compensatory) HACL1 (Peroxisome) HACL1 (Peroxisome) HACL2 (ER) HACL2 (ER)

Simplified alpha-oxidation pathway highlighting the role of HACL1 and the compensatory action of HACL2.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are summaries of the key experimental protocols employed in the study of HACL1 knockout mice.

Phytol-Enriched Diet Administration
  • Animals: HACL1 knockout mice and wild-type littermates are used.

  • Diet: A standard chow diet is enriched with 0.1% to 0.5% (w/w) phytol.

  • Duration: Mice are typically maintained on the phytol-enriched diet for a period of 3 to 6 weeks to induce the desired phenotype.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

Fatty Acid Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Tissue Homogenization: Liver tissue is homogenized in a suitable solvent.

  • Lipid Extraction: Total lipids are extracted using a chloroform/methanol mixture.

  • Saponification and Methylation: Fatty acids are saponified and then methylated to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: FAMEs are separated and quantified using a gas chromatograph coupled to a mass spectrometer.

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification of individual fatty acids, including phytanic acid.

Proteomic Analysis of Liver Tissue
  • Protein Extraction: Proteins are extracted from liver tissue lysates.

  • Digestion: Proteins are digested into peptides, typically using trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify changes in protein expression between HACL1 knockout and wild-type mice.

Conclusion

The HACL1 knockout mouse model has proven to be an invaluable tool for the in vivo validation of HACL1's function in fatty acid metabolism. The diet-inducible phenotype allows for controlled studies into the pathological consequences of impaired alpha-oxidation. While the discovery of HACL2 has added a layer of complexity, it has also opened new avenues for research into the intricate regulatory mechanisms of lipid homeostasis. Future studies utilizing HACL1/HACL2 double knockout mouse models will be essential to fully dissect the individual and combined roles of these two important enzymes and to develop targeted therapeutic strategies for related metabolic disorders.

References

2-Hydroxyphytanoyl-CoA Metabolism: A Comparative Analysis of Refsum Disease and Control Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-hydroxyphytanoyl-CoA metabolism in fibroblasts from individuals with Refsum disease versus healthy controls. Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to a deficiency in the peroxisomal alpha-oxidation pathway. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding of the biochemical abnormalities in Refsum disease.

Data Presentation: Quantitative Comparison

The primary biochemical defect in the majority of Refsum disease cases lies in the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the conversion of phytanoyl-CoA to this compound. This enzymatic block leads to a significant accumulation of phytanic acid and a drastic reduction in its metabolic products in patient-derived fibroblasts compared to control cells.

ParameterControl FibroblastsRefsum Disease FibroblastsReference
Phytanic Acid Alpha-Oxidation Rate
Peroxisomal Oxidation (pmol/h/mg protein)37.1 ± 2.65Not detectable[1]
Residual Activity (% of control)100%~5%
Enzyme Activity
Phytanoyl-CoA Ligase (nmol/h/mg protein)9.86 ± 0.0910.25 ± 0.31 (Normal)[1]
Phytanoyl-CoA Hydroxylase ActivityPresentDeficient/Absent[2][3]
Metabolite Levels (Post-incubation with Phytanic Acid)
2-Hydroxyphytanic AcidDetectableUndetectable or significantly reduced[4]
Pristanic AcidDetectableUndetectable or significantly reduced

Signaling Pathways and Cellular Consequences of Defective this compound Metabolism

The accumulation of phytanic acid in Refsum disease has significant consequences beyond a simple metabolic traffic jam, impacting cellular signaling and inducing stress pathways.

Altered Nuclear Receptor Signaling

Phytanic acid has been identified as a ligand for nuclear receptors, which are key regulators of gene expression. This aberrant activation or modulation of signaling pathways contributes to the pathophysiology of Refsum disease.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Phytanic acid is a known agonist of PPARα.[5][6][7] In a healthy state, PPARα activation regulates lipid metabolism. However, the constant high levels of phytanic acid in Refsum disease may lead to a dysregulated expression of PPARα target genes.

  • Retinoid X Receptor (RXR): Phytanic acid can also bind to and activate RXRs.[8][9][10] RXRs form heterodimers with other nuclear receptors, including PPARs, and play a crucial role in various physiological processes. The interaction of phytanic acid with RXRs can, therefore, have widespread effects on gene regulation.

Induction of Cellular Stress

The buildup of phytanic acid induces significant cellular stress, contributing to the clinical manifestations of Refsum disease, such as neurological damage.

  • Mitochondrial Dysfunction: Phytanic acid has been shown to impair mitochondrial function by acting as a protonophore, leading to the dissipation of the mitochondrial membrane potential and reduced ATP production.[11][12]

  • Reactive Oxygen Species (ROS) Production: The mitochondrial dysfunction caused by phytanic acid accumulation leads to increased production of ROS, resulting in oxidative stress and cellular damage.[11][13]

  • Disruption of Calcium Homeostasis: Phytanic acid can disrupt intracellular calcium signaling, leading to an overload of cytosolic calcium, which can trigger various downstream pathological events, including apoptosis.[12][13]

Mandatory Visualizations

Phytanic Acid Alpha-Oxidation Pathway

Phytanic Acid Alpha-Oxidation Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Ligase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Defect Metabolic Block in Refsum Disease Pristanal (B217276) Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid, highlighting the enzymatic step catalyzed by phytanoyl-CoA hydroxylase (PHYH) which is deficient in most cases of Refsum disease.

Experimental Workflow for Fibroblast Analysis

Experimental Workflow for Analyzing Phytanic Acid Metabolism in Fibroblasts cluster_culture Cell Culture cluster_analysis Metabolic Analysis cluster_data Data Interpretation Fibroblast_Culture Culture of Control and Refsum Disease Fibroblasts Phytanic_Acid_Incubation Incubation with [1-14C]Phytanic Acid Fibroblast_Culture->Phytanic_Acid_Incubation Harvesting Harvest Cells and Media Phytanic_Acid_Incubation->Harvesting Metabolite_Extraction Extraction of Lipids and Metabolites Harvesting->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays (e.g., PHYH) Harvesting->Enzyme_Assay Metabolite_Quantification Quantification of Phytanic Acid and its Metabolites (GC-MS) Metabolite_Extraction->Metabolite_Quantification Data_Comparison Comparison of Metabolite Levels and Enzyme Activities Metabolite_Quantification->Data_Comparison Enzyme_Assay->Data_Comparison Conclusion Elucidation of Metabolic Defect Data_Comparison->Conclusion

Caption: A generalized workflow for the comparative analysis of phytanic acid metabolism in cultured fibroblasts from control subjects and patients with Refsum disease.

Experimental Protocols

Fibroblast Cell Culture
  • Cell Lines: Primary skin fibroblasts are obtained from skin biopsies of Refsum disease patients and healthy controls.

  • Culture Medium: Fibroblasts are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days.

  • Subculturing: When confluent, cells are detached using trypsin-EDTA and subcultured at a suitable ratio.

Phytanic Acid Oxidation Assay in Intact Fibroblasts

This assay measures the overall capacity of fibroblasts to metabolize phytanic acid.

  • Principle: Cells are incubated with radiolabeled [1-¹⁴C]phytanic acid. The rate of alpha-oxidation is determined by measuring the amount of ¹⁴CO₂ released and the formation of radiolabeled water-soluble metabolites.

  • Procedure:

    • Plate an equal number of control and Refsum fibroblasts in culture dishes.

    • Once the cells reach about 80-90% confluency, replace the culture medium with a serum-free medium containing a known concentration of [1-¹⁴C]phytanic acid complexed with albumin.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

    • Collect the culture medium and the cell lysate.

    • Measure the radioactivity in the collected fractions using liquid scintillation counting to determine the extent of phytanic acid metabolism.

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay

This assay directly measures the activity of the deficient enzyme in Refsum disease.

  • Principle: A cell-free extract from fibroblasts is incubated with phytanoyl-CoA and the necessary cofactors. The formation of this compound is then quantified.

  • Procedure:

    • Harvest control and Refsum fibroblasts and prepare a cell homogenate by sonication or freeze-thawing.

    • Set up a reaction mixture containing the cell homogenate, phytanoyl-CoA, and cofactors (Fe²⁺, 2-oxoglutarate, and ascorbate) in a suitable buffer.

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction and extract the lipids.

    • The product, this compound, can be hydrolyzed to 2-hydroxyphytanic acid and quantified by gas chromatography-mass spectrometry (GC-MS).[14]

This compound Lyase (HACL1) Enzyme Assay

This assay measures the activity of the second enzyme in the alpha-oxidation pathway.

  • Principle: A cell-free extract is incubated with this compound. The activity of HACL1 is determined by measuring the formation of its products, pristanal and formyl-CoA.

  • Procedure:

    • Prepare cell homogenates from control and Refsum fibroblasts as described for the PHYH assay.

    • The substrate, this compound, needs to be synthesized or obtained commercially.

    • The reaction mixture includes the cell homogenate and this compound in a suitable buffer containing the cofactor thiamine (B1217682) pyrophosphate (TPP).

    • After incubation, the formation of pristanal can be measured using chromatographic methods.

Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used for the sensitive and specific quantification of phytanic acid and its metabolites.

  • Principle: Lipids are extracted from fibroblasts or culture medium, derivatized to make them volatile, and then separated and identified based on their mass-to-charge ratio.

  • Procedure:

    • Lipid Extraction: Lipids are extracted from cell pellets or culture medium using a solvent system like chloroform:methanol.

    • Derivatization: The fatty acids are converted to their methyl esters (FAMEs) or other volatile derivatives.

    • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph for separation, followed by detection and identification by a mass spectrometer.

    • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of an internal standard.

References

A Researcher's Guide to Substrate Competition Assays for 2-Hydroxyacyl-CoA Lyases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity and competitive dynamics of 2-hydroxyacyl-CoA lyases (HACLs) is crucial for elucidating metabolic pathways and developing targeted therapeutics. HACLs are key thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes in the peroxisomal α-oxidation of fatty acids. They catalyze the cleavage of 2-hydroxyacyl-CoA substrates into formyl-CoA and an aldehyde with one less carbon atom. This process is vital for the metabolism of 3-methyl-branched fatty acids like phytanic acid and the degradation of 2-hydroxy long-chain fatty acids.[1][2]

Substrate competition assays are essential experimental tools to determine the substrate preference and kinetic parameters of HACL enzymes. These assays typically involve measuring the enzyme's activity on a primary substrate in the presence of a potential competing substrate. The degree of inhibition of the primary substrate's conversion reveals the affinity of the enzyme for the competing substrate.

This guide provides a comparative overview of methodologies for HACL substrate competition assays, presents available experimental data, and offers detailed protocols to aid in experimental design.

Comparative Analysis of Substrate Activity

Direct comparative kinetic data for various substrates with a single HACL enzyme is not extensively compiled in the existing literature. However, studies on individual substrates and different HACL orthologs provide insights into their performance. The data available for an actinobacterial 2-hydroxyacyl-CoA lyase (AcHACL) acting on 2-hydroxyisobutyryl-CoA (2-HIB-CoA) offers a baseline for the kinetic parameters that can be expected.

Table 1: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase (AcHACL) with 2-Hydroxyisobutyryl-CoA [3]

Enzyme VariantK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·mM⁻¹)
Wild-Type1201.311
E493A Mutant1100.131.2
E493Q Mutant600.0260.43

Data from a study on AcHACL, illustrating the type of kinetic parameters determined in these assays.[3]

Substrate competition experiments have revealed that for a compound to be a substrate for HACL1, it must possess both a 2-hydroxy group and a CoA-ester function. The 3-methyl substitution, present in phytanic acid derivatives, is not an obligatory feature.[2] This indicates that HACL1 can process a range of 2-hydroxy straight-chain fatty acyl-CoAs in addition to its role in branched-chain fatty acid metabolism. For instance, both 2-hydroxy-3-methylhexadecanoyl-CoA and 2-hydroxyoctadecanoyl-CoA have been confirmed as substrates. Furthermore, two major isoforms, HACL1 (peroxisomal) and HACL2 (endoplasmic reticulum-localized), exhibit different substrate preferences. HACL1 plays a more significant role in the α-oxidation of 3-methyl fatty acids like phytanic acid, while HACL2 is more involved with 2-hydroxy very-long-chain fatty acids.[2]

Experimental Protocols

Herein is a detailed methodology for a substrate competition assay for 2-hydroxyacyl-CoA lyases, synthesized from established research protocols. This protocol is designed to measure the inhibition of a primary, often radiolabeled, substrate by a competing, non-labeled substrate.

Principle

The assay measures the activity of HACL by quantifying the amount of formyl-CoA produced. When using a 1-¹⁴C labeled 2-hydroxyacyl-CoA substrate, the product [¹⁴C]formyl-CoA is readily hydrolyzed to [¹⁴C]formate, which can be quantified. In a competition assay, the reaction is run with the labeled substrate and varying concentrations of an unlabeled potential competing substrate. A reduction in the measured [¹⁴C]formate indicates that the unlabeled compound is also a substrate for the enzyme.

Materials
  • Enzyme Source: Purified recombinant 2-hydroxyacyl-CoA lyase or a cell lysate/fraction containing the enzyme.

  • Primary Substrate: e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (40 µM).

  • Competing Substrate(s): e.g., 2-hydroxyoctadecanoyl-CoA, 2-hydroxyphytanoyl-CoA at various concentrations.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

  • Cofactors: 20 µM Thiamine Pyrophosphate (TPP), 0.8 mM MgCl₂.

  • Other Reagents: 6.6 µM Bovine Serum Albumin (BSA), CoA.

  • Quenching Solution: e.g., perchloric acid.

  • Detection System: Scintillation counter or HPLC system for formate (B1220265) detection.

Procedure
  • Preparation of Reaction Mixtures:

    • For each competition experiment, prepare a series of reaction tubes.

    • To each tube, add the reaction buffer, BSA, MgCl₂, and TPP to the final concentrations.

    • Add the competing, unlabeled substrate at varying concentrations to the respective tubes. Include a control tube with no competing substrate.

  • Enzyme Addition and Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme source to each tube.

    • Immediately after adding the enzyme, add the primary labeled substrate (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA) to a final concentration of 40 µM.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Measurement:

    • Stop the reaction by adding a quenching solution like perchloric acid.

    • Measure the production of [¹⁴C]formate. This can be done by converting the formate to ¹⁴CO₂ which is then captured and quantified by scintillation counting.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the competing substrate.

    • Plot the reaction rate as a function of the competing substrate concentration.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the primary substrate's conversion).

    • If the kinetic parameters (K_m_ and V_max_) of the primary substrate are known, the inhibition constant (K_i_) for the competing substrate can be calculated, which reflects its binding affinity for the enzyme.

Visualizing the Process

To better understand the experimental and molecular dynamics, the following diagrams illustrate the workflow and the competitive interaction at the enzyme's active site.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Buffer (Tris, BSA, MgCl2, TPP) add_competitor Add Competing Substrate (Varying Concentrations) prep_reagents->add_competitor add_primary Add Primary Substrate (e.g., [14C]-labeled) add_competitor->add_primary pre_incubate Pre-incubate at 37°C add_primary->pre_incubate add_enzyme Initiate with HACL Enzyme pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Terminate Reaction incubate->quench measure Quantify Product (e.g., [14C]Formate) quench->measure analyze Calculate IC50 / Ki measure->analyze

Caption: Workflow for a HACL substrate competition assay.

G cluster_enzyme HACL1 Enzyme ActiveSite Active Site (TPP) ProductsA Products A (Pristanal + Formyl-CoA) ActiveSite->ProductsA Cleavage ProductsB Products B (Heptadecanal + Formyl-CoA) ActiveSite->ProductsB Cleavage SubstrateA Substrate A (e.g., this compound) SubstrateA->ActiveSite Binds SubstrateB Substrate B (e.g., 2-hydroxyoctadecanoyl-CoA) SubstrateB->ActiveSite Competes

Caption: Substrate competition at the HACL1 active site.

References

Structural comparison of different 2-hydroxyacyl-CoA lyase enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Functional Comparison of 2-Hydroxyacyl-CoA Lyase Enzymes for Researchers and Drug Development Professionals

Introduction to 2-Hydroxyacyl-CoA Lyase (HACL)

2-Hydroxyacyl-CoA lyase (HACL) is a family of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that play a crucial role in the α-oxidation of fatty acids. These enzymes catalyze the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules, yielding formyl-CoA and an aldehyde with one less carbon atom. This process is vital for the metabolism of 3-methyl-branched fatty acids, such as phytanic acid, and 2-hydroxy straight-chain fatty acids.[1][2][3] The reversible nature of this reaction, an acyloin condensation, also presents significant potential for biotechnological applications in one-carbon assimilation pathways.[4][5] This guide provides a detailed comparison of different HACL enzymes, focusing on their structural characteristics, functional diversity, and the experimental methodologies used for their study.

Comparative Analysis of HACL Enzymes

Structural and Functional Diversity

HACL enzymes are found across different organisms, from bacteria to humans, and exhibit variations in their structure, subcellular localization, and substrate specificity. In humans, two primary forms have been identified: HACL1 and HACL2.[6][7]

  • HACL1 (2-hydroxyphytanoyl-CoA lyase) is primarily located in peroxisomes and is crucial for the degradation of 3-methyl-branched fatty acids like phytanic acid.[1][2][6][8] It functions as a homotetrameric enzyme.[2]

  • HACL2 is found in the endoplasmic reticulum and shows a greater activity towards the α-oxidation of 2-hydroxy long-chain fatty acids.[6][7][9][10]

Prokaryotic HACL enzymes, such as those from Actinobacteria, have been characterized and show potential for synthetic biology applications due to their ability to catalyze the condensation of formyl-CoA with various short-chain aldehydes and ketones.[4] Structural studies of HACL from various organisms like Conidiobolus coronatus, Chloroflexi bacterium, and Rhodospirillales bacterium have provided insights into the enzyme's active site and catalytic mechanism.[11][12][13]

Quantitative Data Comparison

The following table summarizes key quantitative data for different HACL enzymes based on available experimental evidence.

EnzymeOrganismSubcellular LocalizationQuaternary StructureMolecular Weight (subunit)Optimal TemperatureOptimal pH
HACL1Homo sapiensPeroxisome[6][14]Homotetramer[2]~63 kDa[3]--
HACL2Homo sapiensEndoplasmic Reticulum[6][7]----
AcHACLActinobacteria-Tetramer[4]-37 °C[4]7.2[4]

Kinetic Parameters of Actinobacterial HACL for 2-Hydroxyisobutyryl-CoA [4]

Enzyme VariantKm (μM)kcat (s-1)Catalytic Efficiency (s-1 mM-1)
Wild-Type~120~1.3~11
E493A Mutant--(10-fold reduction in activity)
E493Q Mutant--(50-fold reduction in activity)

Experimental Protocols

2-Hydroxyacyl-CoA Lyase Activity Assay

This protocol is adapted from methods used to characterize actinobacterial HACL.[4]

Principle: The lyase activity is determined by measuring the formation of one of the reaction products, such as an aldehyde or acetone, over time. This can be coupled to a secondary enzymatic reaction for spectrophotometric quantification.

Materials:

  • Purified HACL enzyme

  • Substrate (e.g., 2-hydroxyisobutyryl-CoA)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Thiamine diphosphate (ThDP)

  • MgCl2

  • Coupling enzyme (e.g., alcohol dehydrogenase for aldehyde detection)

  • NADH or NADPH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ThDP, MgCl2, and the coupling enzyme system.

  • Add the purified HACL enzyme to the reaction mixture and pre-incubate at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation) in real-time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform control experiments without the enzyme or substrate to account for any background reactions.

  • To determine kinetic parameters (Km and Vmax), vary the substrate concentration and measure the corresponding initial velocities. Fit the data to the Michaelis-Menten equation.

X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the crystal structure of an HACL enzyme.[4][11][12]

Principle: X-ray crystallography is used to determine the three-dimensional atomic structure of a protein by analyzing the diffraction pattern of X-rays passing through a protein crystal.

Materials:

  • Highly purified and concentrated HACL enzyme

  • Crystallization buffer screen

  • Cryoprotectant

  • X-ray source (synchrotron or in-house)

  • X-ray detector

Procedure:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered protein crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.

  • Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data as the crystal is rotated.

  • Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: Determine the initial phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or experimental phasing. Build an atomic model into the resulting electron density map and refine the model against the experimental data to improve its accuracy.

  • Structure Validation: Assess the quality of the final model using various validation tools to check for geometric correctness and agreement with the experimental data.

Visualizations

Enzymatic Reaction of 2-Hydroxyacyl-CoA Lyase

HACL_Reaction sub 2-Hydroxyacyl-CoA enz 2-Hydroxyacyl-CoA Lyase (HACL) + ThDP, Mg2+ sub->enz prod1 Formyl-CoA enz->prod1 prod2 Aldehyde / Ketone enz->prod2 caption Figure 1: Catalytic reaction of 2-hydroxyacyl-CoA lyase.

Figure 1: Catalytic reaction of 2-hydroxyacyl-CoA lyase.
Experimental Workflow for HACL Characterization

HACL_Workflow start Gene Identification and Cloning expression Protein Expression (e.g., E. coli) start->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification activity_assay Enzyme Activity Assay (Spectrophotometry) purification->activity_assay crystallization Crystallization Screening purification->crystallization kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics functional_studies In vivo Functional Studies (Knockout models) kinetics->functional_studies xray X-ray Diffraction Data Collection crystallization->xray structure Structure Determination and Refinement xray->structure structure->functional_studies end Comprehensive Characterization functional_studies->end caption Figure 2: Workflow for HACL enzyme characterization.

Figure 2: Workflow for HACL enzyme characterization.

Conclusion

The study of 2-hydroxyacyl-CoA lyase enzymes reveals a fascinating diversity in their structure, function, and physiological roles. While human HACL1 and HACL2 have distinct localizations and substrate preferences critical for fatty acid metabolism, prokaryotic counterparts offer a toolkit for novel biotechnological applications. A comprehensive understanding of their structural and kinetic properties, facilitated by the experimental approaches outlined in this guide, is essential for both fundamental research and the development of new therapeutic strategies targeting metabolic disorders or the engineering of novel biocatalytic pathways.

References

Unraveling the Functional Consequences of HACL1 Deficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While no specific disease-causing mutations in the 2-hydroxyacyl-CoA lyase 1 (HACL1) gene have been identified in human patients to date, research using experimental models has provided crucial insights into the functional consequences of HACL1 deficiency. This guide offers a comprehensive comparison of the biochemical and physiological outcomes of HACL1 deficiency, primarily drawing from studies on knockout mouse models, to support researchers, scientists, and drug development professionals in the field of fatty acid metabolism and related disorders.

Normal Function of HACL1: A Key Player in Peroxisomal Alpha-Oxidation

HACL1 is a peroxisomal enzyme that plays a critical role in the alpha-oxidation of fatty acids.[1] This metabolic pathway is essential for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1] HACL1 catalyzes the cleavage of a carbon-carbon bond in the 2-hydroxyacyl-CoA intermediate, producing an aldehyde shortened by one carbon and formyl-CoA.[1] This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction is a vital step in detoxifying phytanic acid, which is derived from dietary sources and can be toxic if it accumulates.[1]

Biochemical Consequences of HACL1 Deficiency

The primary biochemical consequence of HACL1 deficiency is the disruption of the alpha-oxidation pathway. This leads to the accumulation of upstream metabolites and a reduction in downstream products.

MetaboliteChange in HACL1 DeficiencyOrgan/TissueReference
Phytanic AcidSignificant IncreaseLiver, Serum[2][3]
2-Hydroxyphytanic AcidSignificant IncreaseLiver[4][5]
Heptadecanoic Acid (C17:0)Significant DecreaseLiver[4][5]

Table 1: Summary of key biochemical changes in HACL1 deficient mouse models.

In Hacl1 knockout mice fed a diet rich in phytol (B49457) (a precursor to phytanic acid), liver tissue showed a 2.4-fold increase in phytanic acid and a 55-fold increase in 2-hydroxyphytanic acid compared to wild-type mice.[4] This demonstrates a clear bottleneck in the alpha-oxidation pathway at the step catalyzed by HACL1.

Physiological Consequences of HACL1 Deficiency

Under a standard diet, Hacl1 knockout mice do not exhibit a distinct phenotype.[2][3] However, when challenged with a phytol-enriched diet, these mice develop a notable pathology, including:

  • Significant weight loss[2][3]

  • Absence of abdominal white adipose tissue[2][3]

  • Enlarged and mottled liver[2][3]

  • Reduced hepatic glycogen (B147801) and triglycerides[2][3]

Interestingly, the central nervous system in these mice appears largely unaffected, which may be due to the activity of a second, related enzyme, HACL2, located in the endoplasmic reticulum.[2][3] The lack of a severe neurological phenotype is a key differentiator from other disorders of alpha-oxidation.[4]

Comparison with Refsum Disease

Refsum disease is a rare, autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH), which acts one step before HACL1 in the alpha-oxidation pathway.[6][7] While both HACL1 deficiency and Refsum disease lead to the accumulation of phytanic acid, their clinical presentations, as inferred from mouse models for HACL1 deficiency, have key differences.

FeatureHACL1 Deficiency (in mouse models)Refsum Disease (in humans)
Deficient Enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1)Phytanoyl-CoA hydroxylase (PHYH)
Primary Accumulated Metabolite Phytanic acid, 2-hydroxyphytanic acidPhytanic acid
Neurological Symptoms Not observedProminent (neuropathy, ataxia, retinitis pigmentosa)[4][7]
Hepatic Phenotype Enlarged, mottled liver with reduced glycogen and triglycerides (on phytol diet)Hepatomegaly can occur
Other Clinical Features Weight loss, loss of adipose tissue (on phytol diet)Anosmia, hearing loss, ichthyosis, cardiac arrhythmias[7]

Table 2: Comparison of HACL1 deficiency (based on mouse models) and Refsum disease.

The milder phenotype in HACL1 deficiency, particularly the absence of neurological symptoms, may be partly explained by the presence of the HACL2 enzyme, which provides an alternative pathway for the metabolism of 2-hydroxy fatty acids.[2] Furthermore, studies in Hacl1 deficient mice have shown an upregulation of the omega-oxidation pathway, which can also contribute to the degradation of accumulated fatty acids.[4]

Experimental Protocols

The findings described above were primarily generated through studies of Hacl1 knockout mouse models. Key experimental methodologies include:

1. Generation of Hacl1 Knockout Mice:

  • Standard gene-targeting techniques are used to create mice with a null mutation in the Hacl1 gene.

2. Dietary Challenge:

  • To induce a phenotype, mice are fed a diet supplemented with phytol (typically 0.5% w/w) for several weeks.[8]

3. Lipid Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Tissues and serum are collected, lipids are extracted, and fatty acid methyl esters are prepared for analysis by GC-MS to quantify the levels of phytanic acid, 2-hydroxyphytanic acid, and other fatty acids.[4][5]

4. Proteomic Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Tissues are homogenized, proteins are extracted and digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS to identify and quantify changes in the proteome, such as the upregulation of proteins involved in alternative metabolic pathways.[4][5]

Visualizing the Pathways and Workflows

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Deficient in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental_Workflow cluster_0 Animal Model cluster_1 Dietary Intervention cluster_2 Sample Collection and Analysis cluster_3 Data Interpretation Hacl1_KO Hacl1 Knockout Mice Phytol_Diet Phytol-Enriched Diet Hacl1_KO->Phytol_Diet Standard_Diet Standard Diet Hacl1_KO->Standard_Diet WT_Mice Wild-Type Mice WT_Mice->Phytol_Diet WT_Mice->Standard_Diet Tissue_Collection Tissue and Serum Collection Phytol_Diet->Tissue_Collection Standard_Diet->Tissue_Collection Lipid_Analysis Lipid Analysis (GC-MS) Tissue_Collection->Lipid_Analysis Proteomic_Analysis Proteomic Analysis (LC-MS) Tissue_Collection->Proteomic_Analysis Phenotype_Analysis Physiological Phenotype Analysis Tissue_Collection->Phenotype_Analysis Biochemical_Analysis Biochemical Profile Comparison Lipid_Analysis->Biochemical_Analysis Proteomic_Analysis->Biochemical_Analysis

Caption: Experimental workflow for studying HACL1 deficiency in mice.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyphytanoyl-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling specialized biochemicals. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxyphytanoyl-CoA, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, a thorough risk assessment should be conducted. The primary potential hazards associated with this compound, inferred from its analogue phytanic acid, are summarized in the table below.

Hazard StatementPrecautionary Measures
H315: Causes skin irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1]
H319: Causes serious eye irritation P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritation P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.[1]
H225: Highly flammable liquid and vapor (potential) P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed.[3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

2. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, in a dedicated, clearly labeled, and sealed waste container.

  • The container should be made of a material compatible with organic solvents if the compound is dissolved in one.

  • Label the waste container as "Hazardous Chemical Waste" and clearly identify the contents, including "this compound" and any solvents used.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbent material into the designated hazardous waste container.

  • Clean the spill area with a suitable laboratory detergent and water.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the general trash.

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have this compound Waste assess_hazards Assess Hazards (Skin/Eye/Resp Irritant, Potentially Flammable) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect Waste in Labeled, Sealed Container wear_ppe->collect_waste spill Spill Occurs? collect_waste->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Evacuate & Follow Emergency Protocol spill->large_spill Yes, Large store_waste Store Waste in Designated Safe Area spill->store_waste No small_spill->collect_waste contact_ehs Contact EHS for Pickup and Disposal large_spill->contact_ehs store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.

References

Personal protective equipment for handling 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxyphytanoyl-CoA. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and maintain the integrity of the compound.

2.1. Preparation

  • Designated Area: All handling of this compound should be conducted in a designated area of the laboratory, away from general traffic.

  • Clean Workspace: Ensure the work area, such as a laboratory bench or a fume hood, is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment and reagents before retrieving the this compound.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

2.2. Handling

  • Retrieval: Retrieve the container of this compound from its storage location, typically a freezer or refrigerator.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation, which could compromise the sample.

  • Weighing and Aliquoting: If working with a powdered form, carefully weigh the desired amount in a chemical fume hood to avoid inhalation of any airborne particles. For solutions, use calibrated pipettes for accurate measurement.

  • Minimize Exposure: Keep containers sealed when not in use. Avoid direct contact with the skin, eyes, and clothing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Inactivation: For unused or waste solutions of this compound, consult your institution's chemical safety guidelines for appropriate inactivation methods before disposal.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policies.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of chemical waste. Do not dispose of this compound down the drain.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate & Clean Work Area gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe retrieve Retrieve Compound don_ppe->retrieve Proceed to Handling equilibrate Equilibrate to Room Temp retrieve->equilibrate weigh_aliquot Weigh / Aliquot equilibrate->weigh_aliquot experiment Perform Experiment weigh_aliquot->experiment segregate_waste Segregate Waste experiment->segregate_waste Proceed to Disposal inactivate Inactivate (if applicable) segregate_waste->inactivate dispose_container Dispose of Container inactivate->dispose_container waste_pickup Arrange Waste Pickup dispose_container->waste_pickup

Caption: Safe Handling Workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.